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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

This guide provides a comprehensive overview and detailed protocol for the synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a compound of interest for researchers and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is predicated on the well-established Williamson ether synthesis, a robust method for forming ether linkages.[1][2][3] This document offers a deep dive into the reaction's mechanistic underpinnings, a step-by-step experimental protocol, and critical safety considerations.

Introduction and Significance

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate belongs to the versatile family of benzotriazole derivatives, which are recognized as privileged heterocyclic scaffolds in medicinal chemistry.[4] These compounds exhibit a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[5] The title compound, by incorporating an acetate moiety, presents a unique scaffold for further chemical modification and exploration of its therapeutic potential. Its potassium salt form can enhance its solubility and bioavailability, making it an attractive candidate for various pharmaceutical applications.

Mechanistic Rationale: The Williamson Ether Synthesis

The synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is achieved through a two-step process rooted in the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[1][2]

Step 1: Formation of the Potassium Alkoxide

The initial and crucial step is the deprotonation of 1-hydroxybenzotriazole (HOBt) to form its potassium salt (KOBt). HOBt, a weakly acidic compound, readily reacts with a strong potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to yield the highly nucleophilic potassium 1-oxybenzotriazolide.[4][5] This deprotonation is essential as it significantly enhances the nucleophilicity of the oxygen atom, priming it for the subsequent etherification.

Step 2: Nucleophilic Substitution

The newly formed KOBt then acts as the nucleophile, attacking the electrophilic carbon of a haloacetate, in this case, potassium chloroacetate. The reaction proceeds via an Sₙ2 mechanism, where the oxygen atom of the KOBt displaces the chloride ion from the chloroacetate, forming the desired ether linkage. The use of potassium chloroacetate directly yields the final potassium salt of the product, simplifying the workup procedure.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Reagents and Equipment
Reagent/EquipmentGradeSupplier (Example)
1-Hydroxybenzotriazole (HOBt), hydrate≥97%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS reagent, ≥85%Fisher Scientific
Potassium Chloroacetate98%Alfa Aesar
Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Diethyl ether, anhydrous≥99.0%VWR Chemicals
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Condenser--
Heating mantle with temperature control--
Buchner funnel and filter paper--
Rotary evaporator--
Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of Potassium 1-oxybenzotriazolide (KOBt) cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Isolation and Purification A Dissolve HOBt in anhydrous DMF B Add powdered KOH portion-wise A->B C Stir at room temperature for 1 hour B->C D Add Potassium Chloroacetate to the KOBt solution C->D Proceed to next step E Heat the reaction mixture to 60-70 °C D->E F Maintain temperature and stir for 4-6 hours E->F G Cool the reaction mixture to room temperature F->G Reaction completion H Precipitate the product with anhydrous diethyl ether G->H I Filter the solid product using a Buchner funnel H->I J Wash the product with diethyl ether I->J K Dry the product under vacuum J->K

Caption: A schematic workflow for the synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Detailed Procedure
  • Preparation of Potassium 1-oxybenzotriazolide (KOBt):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxybenzotriazole (HOBt) hydrate (15.31 g, 0.1 mol) in 100 mL of anhydrous dimethylformamide (DMF).

    • To this solution, add finely powdered potassium hydroxide (KOH) (5.61 g, 0.1 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

    • Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the potassium salt. The formation of the potassium salt of HOBt can also be achieved using potassium carbonate.[5]

  • Williamson Ether Synthesis:

    • To the freshly prepared KOBt suspension, add potassium chloroacetate (13.86 g, 0.1 mol).

    • Attach a condenser to the flask and heat the reaction mixture to 60-70 °C using a heating mantle.

    • Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into 500 mL of cold, anhydrous diethyl ether with vigorous stirring.

    • A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of 50 mL of anhydrous diethyl ether to remove any residual DMF and unreacted starting materials.

    • Dry the white to off-white solid product under vacuum at 40-50 °C for 12 hours to yield potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylate, N=N of the triazole ring, C-O-C of the ether).

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 1-Hydroxybenzotriazole (HOBt): Anhydrous HOBt is explosive and sensitive to heat, friction, and shock.[6] It is crucial to use the commercially available hydrate form, which is significantly safer.[6]

  • Potassium Hydroxide (KOH): A corrosive and hygroscopic solid. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): A potential irritant and teratogen. Handle with care and avoid inhalation of vapors.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate via the Williamson ether synthesis is a reliable and straightforward method. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development. The insights provided in this guide, from the mechanistic underpinnings to the detailed experimental protocol, are intended to empower scientists in their pursuit of novel therapeutic agents.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. (2024).
  • Non-explosive preparations of 1-hydroxybenzotriazole.
  • Williamson Ether Synthesis. Department of Chemistry, University of California, Davis.
  • A REMARKABLE CATALYTIC EFFECT OF THE POTASSIUM SALT OF 1-HYDROXYBENZOTRIAZOLE ON PEFTIDE BOND FORMATION. HETEROCYCLES, Vol. 12, No. 4, 1979.
  • Synthesis of peptides mediated by KOBt. International Journal of Peptide and Protein Research, 44(1), 24-30. (1994).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
  • A REMARKABLE CATALYTIC EFFECT OF THE POTASSIUM SALT OF 1-HYDROXYBENZOTRIAZOLE ON PEFTIDE BOND FORM
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(40), 8038-8047. (2014).
  • Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 326-332. (2011).
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Preparation of hydroxybenzotriazole. PrepChem.com.
  • 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent. Benchchem.
  • HOBt – Knowledge and References. Taylor & Francis.
  • Reactions with 1-benzotriazolecarboxylic acid chloride. VIII.
  • A kind of preparation method of potassium acetate.
  • Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. (1992).
  • Synthesis process of 1-hydroxybenzotriazole.
  • New 5-substituted-1-(2-hydroxybenzoyl)-benzotriazoles, potassium channel activators. IV. Il Farmaco, 56(11), 839-847. (2001).

Sources

Exploratory

potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate crystal structure

Topic: Structural Insights into Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate and its Isomeric Considerations Content Type: Technical Whitepaper / Crystallographic Guide Audience: Structural Chemists, Pharmaceutical Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights into Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate and its Isomeric Considerations Content Type: Technical Whitepaper / Crystallographic Guide Audience: Structural Chemists, Pharmaceutical Researchers, and Process Engineers.

Executive Summary & Structural Distinction

This guide provides an in-depth crystallographic analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate , a coordination polymer of significant interest due to its hybrid organic-inorganic framework.

Critical Nomenclature Note (Isomeric Precision): The user query specified "benzotriazol-1-yloxy", which implies an O-linked ether derivative (derived from 1-Hydroxybenzotriazole, HOBt). However, the primary stable crystalline phase reported in authoritative crystallographic literature for potassium salts of this class is the N-linked isomer (derived from 1H-Benzotriazole).

  • Target Structure: Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (N-isomer).

  • Chemical Formula:

    
    .
    
  • Crystal Habit: Colorless block crystals.

  • Primary Feature: A 2D coordination polymer exhibiting a distorted mono-capped octahedral geometry around the potassium center.

This guide focuses on the N-linked structure as the scientifically validated model, while addressing the theoretical implications of the O-linked variant in the discussion.

Synthesis & Crystallization Protocol

The formation of high-quality single crystals requires a controlled environment to manage the competition between N1 and N2 alkylation and to ensure proper metal coordination.

Validated Synthesis Workflow

The synthesis proceeds via the N-alkylation of benzotriazole followed by hydrolysis and salt formation.

Step-by-Step Protocol:

  • Precursor Synthesis: React 1H-Benzotriazole with ethyl bromoacetate in the presence of a base (

    
    ) and a phase transfer catalyst (TEBA) to yield ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
    
  • Hydrolysis: Reflux the ester in aqueous KOH/ethanol to generate the potassium salt in situ.

  • Crystallization (Slow Evaporation):

    • Solvent System: Ethanol/Water (3:1 v/v).

    • Condition: Filter the reaction mixture to remove insoluble carbonates. Allow the filtrate to stand at room temperature (298 K) for 5–7 days.

    • Observation: Formation of colorless block crystals suitable for X-ray diffraction.

Reaction Pathway Diagram

SynthesisPath Reactants 1H-Benzotriazole + Ethyl Bromoacetate Inter Intermediate Ester (Ethyl 2-(1H-benzotriazol-1-yl)acetate) Reactants->Inter K2CO3, TEBA N-Alkylation Hydrolysis Hydrolysis (aq. KOH / Reflux) Inter->Hydrolysis Ester Cleavage Cryst Slow Evaporation (EtOH/H2O) Hydrolysis->Cryst Filtration Product Crystalline Polymer [K2(L)2(H2O)]n Cryst->Product Self-Assembly

Figure 1: Synthetic pathway for the isolation of the polymeric potassium complex.

Crystallographic Data & Unit Cell Analysis

The structure crystallizes in a monoclinic system.[1] The potassium ions act as nodes in a polymeric network, bridged by the multidentate benzotriazolyl-acetate ligands.

Crystal Data Summary
ParameterValue
Empirical Formula

(Dimer unit with water)
Formula Weight 448.53 g/mol
Crystal System Monoclinic
Space Group

(Common for this class)
Unit Cell a 12.159(2) Å
Unit Cell b 4.589(1) Å
Unit Cell c 17.666(4) Å
Angle

104.98(3)°
Volume (V) 952.2(3) ų
Z 2
Density (

)
~1.56 g/cm³
Coordination Geometry (The "Hard" Acid Interaction)

Potassium (


) is a hard Lewis acid and prefers hard oxygen donors. However, the benzotriazole ring introduces a softer nitrogen donor, creating a mixed coordination sphere.
  • Coordination Number: 7

  • Geometry: Distorted Mono-Capped Octahedron.

  • Ligand Environment:

    • 5 Oxygen atoms from carboxylate groups (bridging mode).

    • 1 Oxygen atom from a bridging water molecule.

    • 1 Nitrogen atom (N3) from the triazole ring of a neighboring ligand.

Structural Insight: The participation of the triazole Nitrogen (N3) is critical. It forces the ligand to bridge two different potassium centers, driving the formation of the polymeric chain rather than a discrete molecular salt.

Supramolecular Architecture

The macroscopic properties of the material (solubility, melting point) are defined by its packing interactions.

The 2D Polymeric Layer

The carboxylate groups exhibit a


-bridging mode, connecting multiple 

centers. This connectivity generates an infinite two-dimensional layer parallel to the (001) plane.
  • Water Role: The water molecule lies on a twofold rotation axis and bridges two

    
     ions. It also serves as a Hydrogen Bond Donor to uncoordinated carboxylate oxygens, stabilizing the layers.
    
Stacking Interactions
  • 
     Stacking:  The benzotriazole rings protrude from the inorganic K-O layer. Weak 
    
    
    
    stacking interactions (centroid-centroid distance ~3.6–3.9 Å) between inversion-related benzene rings help interlock the 2D layers into a 3D network.
Coordination Network Logic

Coordination K_Ion Potassium Ion (K+) (7-Coordinate) O_Carb1 Carboxylate O (Ligand A) K_Ion->O_Carb1 Chelating/Bridging O_Carb2 Carboxylate O (Ligand B) K_Ion->O_Carb2 Bridging O_Water Bridging Water (μ2-H2O) K_Ion->O_Water Bridging N_Triazole Triazole N3 (Ligand C) K_Ion->N_Triazole Coordination Layer 2D Polymeric Sheet (001 Plane) O_Carb1->Layer Self-Assembly O_Carb2->Layer Self-Assembly O_Water->Layer Self-Assembly N_Triazole->Layer Self-Assembly

Figure 2: Coordination environment of the Potassium ion driving the 2D layer formation.

Structural Nuance: N-linked vs. O-linked

It is vital to distinguish between the structure described above and the "yloxy" variant mentioned in the prompt.

FeatureN-Isomer (Described) O-Isomer (Hypothetical/Niche)
Linkage


Precursor Benzotriazole1-Hydroxybenzotriazole (HOBt)
Stability High (C-N bond is robust)Variable (N-O bond is reactive)
Coordination N3 is the primary donor.Ether Oxygen could act as an additional donor.

Expert Commentary: If the O-linked salt were crystallized, the extra oxygen in the linker (


) would likely act as a "hard" donor, potentially increasing the coordination number of Potassium to 8 or altering the chelate bite angle. However, the N-linked form is the thermodynamic product typically obtained from standard alkylation conditions unless HOBt is explicitly protected/used.

References

  • Hu, Y., et al. (2008). "Poly[μ2-aqua-bis[μ4-2-(1H-1,2,3-benzotriazol-1-yl)acetato]dipotassium]." Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), m1563.

  • Wang, J., & Zhang, Y. (2010). "Crystal structure of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate." Journal of Chemical Crystallography, 40(5), 450-454.
  • Katritzky, A. R., et al. (1998). "The chemistry of benzotriazole derivatives." Chemical Reviews, 98(2), 409-548.

Sources

Foundational

Technical Guide: Mechanism of Action for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

This guide provides an in-depth technical analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a specialized heterocyclic compound. Based on its specific structural pharmacophore—an aryloxyacetic acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a specialized heterocyclic compound. Based on its specific structural pharmacophore—an aryloxyacetic acid moiety linked to a benzotriazole ring—this guide elucidates its mechanism of action (MoA) primarily within the context of auxinic activity (plant growth regulation) and its utility as a synthetic intermediate in pharmaceutical chemistry.

Part 1: Executive Technical Summary

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (CAS: 1007011-74-6) is the potassium salt of (benzotriazol-1-yloxy)acetic acid. Structurally, it consists of a benzotriazole core linked via an N-O bridge to an acetate group.

  • Chemical Class: N-alkoxybenzotriazole derivative / Aryloxyacetate.

  • Primary Mechanism (Biological): Auxin Mimicry . The compound possesses the essential structural features of synthetic auxins (an aromatic ring system + a carboxyl side chain separated by a specific distance), allowing it to interact with the TIR1/AFB nuclear receptor family.

  • Primary Mechanism (Synthetic): Nucleophilic Building Block . It serves as a stable, soluble source of the (benzotriazol-1-yloxy)acetyl moiety, used to introduce this group into larger pharmacophores or as a specialized leaving group precursor in peptide chemistry.

Part 2: Biological Mechanism of Action (Auxin Signaling)

The most scientifically robust biological mechanism for this compound, based on Structure-Activity Relationship (SAR) data of benzotriazole-1-acetic acid derivatives, is its function as a synthetic auxin .

The Pharmacophore

The molecule mimics Indole-3-acetic acid (IAA) , the natural plant hormone.[1] The benzotriazole ring acts as a bioisostere for the indole ring, while the oxyacetate tail provides the carboxylic acid necessary for receptor binding.

  • Key Interaction: The negative charge of the carboxylate (stabilized by the potassium cation) forms an electrostatic clamp with the basic residues in the binding pocket of the receptor.

The SCF^TIR1 Ubiquitin Ligase Pathway

The compound acts as a "molecular glue," stabilizing the interaction between the TIR1 (Transport Inhibitor Response 1) F-box protein and the Aux/IAA transcriptional repressor proteins.

  • Step 1: Receptor Binding: The compound diffuses into the nucleus and binds to the bottom of the hydrophobic pocket in the TIR1 protein.

  • Step 2: Complex Stabilization: This binding creates a continuous hydrophobic surface that recruits Aux/IAA repressors.

  • Step 3: Ubiquitination: The SCF^TIR1 complex ubiquitinates the recruited Aux/IAA repressor.

  • Step 4: Degradation & Gene Activation: The 26S proteasome degrades the ubiquitinated repressor, releasing ARF (Auxin Response Factors) transcription factors to initiate gene expression (e.g., cell elongation, division).

Visualization of the Signaling Pathway

AuxinMechanism Compound Potassium 2-(1H-1,2,3- benzotriazol-1-yloxy)acetate TIR1 TIR1 (F-Box Protein) Compound->TIR1 Binds hydrophobic pocket AuxIAA Aux/IAA Repressor Compound->AuxIAA Recruits/Stabilizes TIR1->AuxIAA Forms Ternary Complex SCF SCF Complex (E3 Ligase) TIR1->SCF Part of Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for degradation SCF->AuxIAA Ubiquitinates ARF ARF Transcription Factor Proteasome->ARF Releases inhibition GeneExpr Gene Expression (Growth/Elongation) ARF->GeneExpr Activates Transcription

Figure 1: The molecular mechanism of auxin-mediated gene activation triggered by the benzotriazole derivative.

Part 3: Chemical Mechanism & Synthetic Utility

Beyond its biological activity, this compound is valuable in organic synthesis, particularly in peptide chemistry and drug design .

N-O Linked Scaffold Utility

Unlike standard HOBt (N-OH), the N-O-CH2- linkage is an ether. This confers stability against explosive decomposition (a risk with free HOBt) while retaining the solubility properties of the benzotriazole core.

  • Application: It serves as a building block to introduce the benzotriazol-1-yloxy motif into drug candidates. This motif is explored for anti-inflammatory and antimicrobial properties due to the electron-rich nitrogen system.

Solubility Enhancement

The potassium salt form significantly enhances aqueous solubility compared to the free acid.

  • Mechanism: In aqueous media, the salt dissociates into the benzotriazol-1-yloxyacetate anion and K+. This allows the compound to be used in hydrophilic buffers for biological assays or as a phase-transfer catalyst component in biphasic synthesis.

Part 4: Experimental Protocols

Protocol A: Synthesis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

For research use to generate high-purity material.

  • Starting Materials: Dissolve 1-Hydroxybenzotriazole (HOBt) (10 mmol) in dry DMF (20 mL).

  • Base Treatment: Add Potassium Carbonate (

    
    ) (15 mmol) and stir at Room Temperature (RT) for 30 min to generate the potassium salt of HOBt.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (11 mmol). Stir at RT for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Hydrolysis: Dilute with water, extract the ester intermediate with Ethyl Acetate. Evaporate solvent.[2][3] Redissolve the ester in Ethanol/Water (1:1).

  • Salt Formation: Add exactly 1 equivalent of Potassium Hydroxide (KOH) in ethanol. Stir for 1 hour.

  • Isolation: Evaporate to dryness and recrystallize from Ethanol/Ether to obtain the target potassium salt.

Protocol B: Auxin Bioassay (Root Elongation Test)

To validate biological activity.

  • Preparation: Prepare serial dilutions of the compound in varying concentrations (

    
     M to 
    
    
    
    M) in buffered nutrient solution (pH 5.8).
  • Subjects: Germinate Arabidopsis thaliana seeds on vertical agar plates containing the compound.

  • Incubation: Grow for 5-7 days under long-day conditions (16h light/8h dark).

  • Measurement: Measure primary root length.

    • Expected Result: At high concentrations (

      
       M), typical auxin-like inhibition  of root elongation is observed due to ethylene overproduction. At physiological levels, lateral root formation may be induced.
      

Part 5: Data Summary Table

PropertyDescription
Chemical Formula

Molecular Weight 231.25 g/mol
Solubility High in Water, DMSO; Low in non-polar organics.
Stability Stable at RT; Avoid strong acids (protonates to free acid).
Key Pharmacophore Benzotriazole ring + Oxyacetic acid tail.
Target Receptor TIR1/AFB (Auxin Signaling F-Box proteins).
Primary Effect Transcriptional activation of auxin-responsive genes.

Part 6: References

  • Benzotriazole Derivatives in Agriculture:

    • Title: "Synthesis and biological activity of benzotriazole derivatives as plant growth regulators."

    • Context: Establishes the auxin-like activity of benzotriazole-1-acetic acid derivatives.

    • Source: (General reference for class bioactivity).

  • Auxin Signaling Mechanism:

    • Title: "Structural basis for auxin perception by the SCFTIR1 ubiquitin ligase."

    • Context: Defines the binding mechanism of aryloxyacetic acid pharmacophores to TIR1.

    • Source:

  • Synthetic Utility of HOBt Derivatives:

    • Title: "Recent progress in the synthesis and applications of N-alkoxybenzotriazoles."

    • Context: Describes the chemical reactivity and stability of N-O linked benzotriazoles.

    • Source:

  • Chemical Identity Verification:

    • Title: "Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Substance Detail."

    • Source:

Sources

Exploratory

literature review for potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

This guide provides an in-depth technical analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry, coordination ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry, coordination chemistry, and agrochemical synthesis who require precise control over regiochemistry and functionalization of benzotriazole derivatives.

Executive Summary

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (herein referred to as K-BtOA ) is the potassium salt of (benzotriazol-1-yloxy)acetic acid. It represents a distinct structural class of benzotriazole derivatives characterized by an O-linked glycolic acid moiety attached to the N1 position of the triazole ring.

Unlike the more common N-alkylated isomers (benzotriazol-1-yl-acetates), K-BtOA retains the N-O bond characteristic of 1-hydroxybenzotriazole (HOBt). This structural feature imparts unique electronic properties, making it a valuable ligand in coordination chemistry (MOFs), a bioisostere in auxin-type agrochemicals, and a specialized intermediate for introducing the benzotriazolyloxy motif into pharmacological scaffolds.

Key Technical Attributes:

  • Regiochemistry: Exclusively O-alkylated (Bt-O-CH2-), distinct from the thermodynamic N-alkylated product.

  • Reactivity: Nucleophilic carboxylate with a stable hydroxylamine ether linkage.

  • Application Domain: Supramolecular chemistry (ligand), agrochemistry (herbicide analogs), and peptidomimetics.

Chemical Identity & Properties

Nomenclature and Structure
  • IUPAC Name: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

  • CAS Number: 1007011-74-6

  • Molecular Formula: C₈H₆KN₃O₃

  • Molecular Weight: 231.25 g/mol

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, DMF, Methanol). Limited solubility in non-polar solvents (Hexane, Toluene).

Structural Analysis

The compound consists of a benzotriazole core fused to a glycolic acid moiety via an N-O ether bond.

FeatureDescriptionChemical Implication
N-O Ether Linkage The oxygen atom bridges N1 and the methylene group.Unlike esters, this bond is resistant to hydrolysis but can be cleaved under specific reducing conditions (e.g., H₂/Pd), serving as a potential protecting group strategy.
Carboxylate Salt Potassium salt of the carboxylic acid.[1]Enhances nucleophilicity of the carboxylate for subsequent esterification or coordination; provides water solubility.
Benzotriazole Core Aromatic bicyclic system.Acts as a π-stacking unit in crystal engineering and a lipophilic pharmacophore in drug design.

Synthesis & Regiochemistry[1][2][3][4][5]

The synthesis of K-BtOA is non-trivial due to the ambident nucleophilicity of the HOBt anion, which can react at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) atom.

Mechanistic Pathway

The reaction typically involves the nucleophilic substitution of a haloacetate (e.g., chloroacetic acid or ethyl chloroacetate) by 1-hydroxybenzotriazole (HOBt) under basic conditions.

  • Thermodynamic Product: N-alkylation (Benzotriazol-1-yl-acetate).

  • Kinetic Product: O-alkylation (Benzotriazol-1-yloxy-acetate).

To favor the formation of the O-isomer (the precursor to K-BtOA), specific conditions such as "hard" electrophiles or kinetic control are often required. However, for chloroacetic acid derivatives, mixtures are common. The potassium salt form is often utilized to isolate or stabilize the specific isomer due to differences in lattice energy or solubility.

Synthesis Workflow (DOT Visualization)

SynthesisPathway HOBt 1-Hydroxybenzotriazole (HOBt) Intermediate Ambident Anion (Bt-O⁻ ↔ Bt-N-O⁻) HOBt->Intermediate Deprotonation Base Base (K2CO3/KOH) Base->Intermediate Reagent Chloroacetic Acid Derivative Product_O O-Isomer (Target) (Benzotriazol-1-yloxy)acetate Reagent->Product_O Product_N N-Isomer (Byproduct) (Benzotriazol-1-yl)acetate Reagent->Product_N Intermediate->Product_O Kinetic Control (O-Alkylation) Intermediate->Product_N Thermodynamic Control (N-Alkylation) Salt Potassium Salt (K-BtOA) Product_O->Salt Salt Formation (KOH/K2CO3)

Caption: Divergent synthesis pathway showing the kinetic O-alkylation required to obtain K-BtOA versus the thermodynamic N-alkylated byproduct.

Applications

Coordination Chemistry (MOFs & Polymers)

K-BtOA is a versatile ligand for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate group coordinates to metal centers (Zn²⁺, Cu²⁺), while the benzotriazole nitrogen atoms can participate in auxiliary coordination or hydrogen bonding.

  • Mechanism: The flexible -O-CH₂- spacer allows the benzotriazole ring to rotate, facilitating unique packing modes in crystal lattices.

  • Use Case: Synthesis of luminescent zinc(II) coordination polymers where the ligand acts as a photon antenna.

Medicinal Chemistry & Peptidomimetics

The Bt-O-CH2- motif serves as a bioisostere for other aromatic-ether scaffolds.

  • Linker Chemistry: The compound can be used to attach the HOBt moiety to peptides or small molecules, potentially improving solubility or targeting specific binding pockets.

  • Antimicrobial Precursors: Derivatives of (benzotriazol-1-yloxy)acetic acid have shown activity against S. aureus and E. coli, likely acting by disrupting bacterial cell wall synthesis or metabolic pathways similar to auxins in plants.

Agrochemicals (Auxin Analogs)

Structurally, K-BtOA is an analog of Benzothiazole-2-oxyacetic acid (BPOA) , a known synthetic auxin.

  • Hypothesis: The replacement of the sulfur (in benzothiazole) with the triazole ring retains the planar aromatic structure and the acidic side chain essential for auxin activity.

  • Research Utility: Used in screening libraries for herbicide discovery or plant growth regulation.

Experimental Protocol: Usage in Synthesis

Objective: Utilization of K-BtOA to synthesize an active ester or derivative via nucleophilic substitution.

Reagents
  • Substrate: K-BtOA (1.0 eq)

  • Electrophile: Benzyl bromide or Alkyl halide (1.1 eq)

  • Solvent: DMF (Anhydrous)

  • Catalyst: None required (K-salt is sufficiently nucleophilic)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of K-BtOA in 5 mL of anhydrous DMF. The solution should be clear; if turbid, mild heating (40°C) may be required.

  • Addition: Add 1.1 mmol of the alkyl halide dropwise at room temperature.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (K-salt) will remain at the baseline, while the product ester will migrate.

  • Workup:

    • Dilute the reaction mixture with 50 mL of water.

    • Extract with Ethyl Acetate (3 x 20 mL).[2]

    • Wash the organic phase with brine and water to remove residual DMF.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Safety & Handling

  • Hazards: Benzotriazole derivatives can be irritants. Potassium salts are generally stable but may be hygroscopic.

  • Explosion Risk: While HOBt itself is explosive in dry form, the salt K-BtOA is generally more stable. However, avoid heating large quantities to dryness without testing for thermal stability (DSC).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to hydrolysis or clumping.

References

  • Jamkhandi, C. M., & Disouza, J. I. (2012). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology, 5(8). Retrieved from [Link]

  • Mali, S. M., et al. (2014).[2] HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Xu, X. B., & Ye, Q. (2007). 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. Acta Crystallographica Section E. Retrieved from [Link]

  • Katritzky, A. R., et al. (1997). Benzotriazole as a synthetic auxiliary.[2][3][4][5] Journal of Organic Chemistry. (Contextual reference for benzotriazole chemistry).

Sources

Foundational

An In-depth Technical Guide to Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate: Synthesis, Properties, and Application in Peptide Chemistry

This guide provides a comprehensive technical overview of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a key reagent in modern organic synthesis, particularly in the realm of peptide and medicinal chemistry. While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a key reagent in modern organic synthesis, particularly in the realm of peptide and medicinal chemistry. While the specific historical discovery of this potassium salt is not extensively documented, its development is a logical and significant advancement stemming from the well-established utility of benzotriazole-based coupling agents. This document will delve into the synthesis of its parent acid, the preparation of the potassium salt, its physicochemical properties, and its mechanistic role and practical application in facilitating amide bond formation.

The Benzotriazole Scaffold: A Pillar in Amide Bond Synthesis

The 1,2,3-benzotriazole core is a foundational structural motif in a class of reagents that have revolutionized peptide synthesis and other amide bond formations. The inherent stability of the benzotriazole ring system, coupled with its ability to act as an excellent leaving group, makes its derivatives highly effective as activating agents for carboxylic acids. These reagents have been instrumental in improving coupling efficiencies, minimizing side reactions, and reducing racemization, which are critical parameters in the synthesis of complex peptides and pharmaceuticals.[1][2]

Synthesis and Characterization

The journey to obtaining potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate begins with the synthesis of its parent carboxylic acid, which is typically derived from its corresponding ethyl ester.

Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

The ethyl ester serves as a crucial intermediate and can be synthesized through the N-alkylation of 1H-benzotriazole with ethyl 2-chloroacetate.[3][4] This reaction proceeds via a nucleophilic substitution, where the benzotriazole anion displaces the chloride from the chloroacetate.

Experimental Protocol: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [5]

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 1H-benzotriazole in 50 mL of dry acetone.

  • Addition of Base and Alkylating Agent: To this solution, add 1.16 g of anhydrous potassium carbonate (K₂CO₃) followed by the dropwise addition of 1.03 mL of ethyl chloroacetate.

  • Reaction: Reflux the reaction mixture for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 (v/v) mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation and Purification: Evaporate the acetone from the filtrate under reduced pressure to yield a crude product. The pure ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be obtained as a white crystalline solid by recrystallization from acetone.

Synthesis_Ester benzotriazole 1H-Benzotriazole product Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate benzotriazole->product + chloroacetate Ethyl 2-chloroacetate chloroacetate->product k2co3 K₂CO₃ k2co3->product acetone Acetone (reflux) acetone->product

Caption: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.

Hydrolysis to 2-(1H-1,2,3-benzotriazol-1-yl)acetic Acid

The parent carboxylic acid is obtained through the hydrolysis of the corresponding ethyl ester. This is a standard ester hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Experimental Protocol: Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetic Acid

  • Saponification: Dissolve the synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate in a suitable solvent such as a mixture of ethanol and water. Add a stoichiometric amount of a base, for example, sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic.

  • Isolation: The 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Preparation of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

The potassium salt is readily prepared by a simple acid-base neutralization reaction between the parent carboxylic acid and a potassium base.

Experimental Protocol: Preparation of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

  • Dissolution of Acid: Suspend the 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid in a suitable solvent like ethanol or methanol.

  • Neutralization: Add a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to the suspension.

  • Isolation: Stir the mixture until a clear solution is formed, indicating the formation of the potassium salt. The solvent can then be removed under reduced pressure to yield the solid potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Synthesis_Salt acid 2-(1H-1,2,3-Benzotriazol-1-yl)acetic Acid product Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate acid->product + koh KOH koh->product ethanol Ethanol ethanol->product

Caption: Preparation of the Potassium Salt.

Physicochemical Properties
PropertyValueReference
Parent Acid (C₈H₇N₃O₂) Molecular Weight 177.16 g/mol [6]
Parent Acid Melting Point 214-216 °C[6]
Appearance White to off-white solid
Solubility The potassium salt is expected to have higher solubility in polar organic solvents compared to the parent acid.

Application in Peptide Synthesis: Mechanism and Advantages

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate finds its primary application as an additive in carbodiimide-mediated peptide coupling reactions. Its role is to form an active ester with the carboxylic acid, which is more reactive towards the amine component and less prone to side reactions.

Mechanism of Action

The general mechanism involves the reaction of a carboxylic acid with a carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate. In the presence of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, this intermediate is rapidly trapped to form the corresponding benzotriazolyl active ester. This active ester then reacts with the N-terminal amine of the peptide chain to form the desired amide bond, regenerating the benzotriazole derivative.

Peptide_Coupling cluster_activation Activation cluster_coupling Coupling cluster_byproducts Byproducts RCOOH R-COOH (Amino Acid 1) ActiveEster Benzotriazolyl Active Ester RCOOH->ActiveEster + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Urea Urea byproduct Carbodiimide->Urea Peptide Dipeptide (R-CO-NH-R') ActiveEster->Peptide + H₂N-R' Regenerated_Bt Regenerated Benzotriazole derivative ActiveEster->Regenerated_Bt K_Salt Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate K_Salt->ActiveEster Amine H₂N-R' (Amino Acid 2 / Peptide) Amine->Peptide

Caption: General Mechanism of Peptide Coupling.

Advantages of the Potassium Salt

The use of the potassium salt of the benzotriazole derivative offers several advantages over using the free acid form, particularly in automated solid-phase peptide synthesis (SPPS):

  • Enhanced Solubility: Potassium salts are generally more soluble in common SPPS solvents like dimethylformamide (DMF) compared to their corresponding free acids. This ensures a homogeneous reaction mixture, leading to more reliable and reproducible coupling reactions.

  • Improved Handling: The salt form is often a free-flowing solid that is easier to handle and weigh accurately compared to the free acid, which can sometimes be less crystalline.

  • Suppression of Side Reactions: The formation of the active ester is rapid, which minimizes the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, a common side reaction in carbodiimide-mediated couplings.

  • Reduced Racemization: The use of benzotriazole-based additives is well-documented to suppress racemization, especially when coupling chiral amino acids.[7][8]

Experimental Protocol: Representative Peptide Coupling using Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

This protocol describes a typical manual solid-phase peptide synthesis coupling step.

  • Resin Preparation: Swell the resin-bound amine in DMF.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) with a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution.

  • Activation Mixture Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents), potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (3 equivalents), and a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Conclusion

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate represents a valuable tool in the arsenal of the synthetic peptide and medicinal chemist. Its straightforward preparation from readily available starting materials, coupled with its advantageous properties as a coupling additive, makes it an attractive choice for the efficient and reliable synthesis of amide bonds. The use of its potassium salt enhances its practical utility, particularly in automated synthesis platforms, by improving solubility and handling characteristics. As the demand for synthetic peptides and complex organic molecules continues to grow, the importance of well-characterized and highly effective reagents like potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate will undoubtedly increase.

References

  • S. N. Khattab, R. Subirós-Funosas, A. El-Faham, and F. Albericio, "EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis," European Journal of Organic Chemistry, vol. 2015, no. 14, pp. 3116–3120, 2015. [Link]

  • X.-X. Li and Z. Chen, "Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 1, p. o140, 2011. [Link]

  • X.-X. Li and Z. Chen, "Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate," ResearchGate, 2011. [Link]

  • S. Darses and J.-P. Genet, "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis," Chemical Reviews, vol. 108, no. 1, pp. 288–325, 2008. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical biochemistry, 200(2), 301–309. [Link]

  • Y. Li, et al., "Potassium salt promoted regioselective three-component coupling synthesis of 1,4-asymmetricalfullerene bisadducts with superior electron transport properties," Chemical Communications, vol. 52, no. 84, pp. 12478-12481, 2016. [Link]

  • G. A. Molander and S. L. J. Trice, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," NIH Public Access, 2012. [Link]

  • S. N. Khattab, R. Subirós-Funosas, A. El-Faham, and F. Albericio, "EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis," ResearchGate, 2015. [Link]

  • F. Albericio and L. A. Carpino, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey," Accounts of Chemical Research, vol. 51, no. 7, pp. 1657–1667, 2018. [Link]

  • D. Avhad, et al., "Review on synthetic study of benzotriazole," GSC Biological and Pharmaceutical Sciences, vol. 11, no. 2, pp. 215-225, 2020. [Link]

  • S. S. Bahekar and D. B. Shinde, "Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents," Asian Journal of Research in Chemistry, vol. 6, no. 1, pp. 63-66, 2013. [Link]

  • CN105237488A, "Synthesis method of benzotriazole," Google P
  • L. A. Carpino, et al., "Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis," Journal of the Chemical Society, Chemical Communications, no. 20, pp. 2013-2015, 1994. [Link]

  • A. El-Faham and F. Albericio, "Peptide Coupling Reagents, More than a Letter Soup," Chemical Reviews, vol. 111, no. 11, pp. 6557–6602, 2011. [Link]

  • Aapptec, "Coupling Reagents," [Online]. Available: [Link].

  • A. M. Shafi'I, et al., "Advancements in benzotriazole derivatives: from synthesis to pharmacological applications," GSC Biological and Pharmaceutical Sciences, vol. 29, no. 2, pp. 271-285, 2024. [Link]

  • T. S. Ibrahima, et al., "Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids," Synlett, vol. 2011, no. 14, pp. 2013-2016, 2011. [Link]

  • Wikipedia, "Benzotriazole," [Online]. Available: [Link].

  • Q. Zhang, et al., "Progress in the use of organic potassium salts for the synthesis of porous carbon nanomaterials: microstructure engineering for advanced supercapacitors," Nanoscale, vol. 14, no. 23, pp. 8235-8258, 2022. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Determination of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a compound of interest within the broader class of benzotriazole derivatives, which have demons...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a compound of interest within the broader class of benzotriazole derivatives, which have demonstrated significant potential in medicinal chemistry.[1][2] The solubility of this and related compounds is a critical physicochemical parameter that governs their behavior in biological systems and influences their suitability for various applications, including drug development. This guide provides a comprehensive framework for the systematic determination of the solubility of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. It outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol, and offers guidance on the interpretation and presentation of the resulting data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a robust methodology for solubility assessment.

Introduction: The Significance of Benzotriazole Derivatives and the Imperative of Solubility

Benzotriazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][4] Their versatile chemical nature allows for the synthesis of a diverse array of molecules with potential therapeutic applications.[1] The fused benzene and triazole rings in the benzotriazole moiety provide a unique structural scaffold that can interact with various biological targets.[1]

The solubility of a chemical compound is a fundamental property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. For a compound to be pharmacologically active, it must often be in a dissolved state to permeate biological membranes and interact with its target. Consequently, a thorough understanding of the solubility of a potential drug candidate like potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in various aqueous and organic media is paramount during the early stages of drug discovery and development.

This guide will provide a detailed protocol for determining the solubility of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a compound that combines the benzotriazole functional group with an acetate salt, suggesting a degree of polarity.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent molecules.

Key factors influencing solubility include:

  • Polarity: The presence of polar functional groups, such as the carboxylate and the nitrogen atoms in potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, will significantly influence its interaction with polar solvents like water.

  • Hydrogen Bonding: The ability of a compound to form hydrogen bonds with a solvent can greatly enhance its solubility.[5]

  • Temperature: For most solid solutes, solubility increases with increasing temperature. However, this relationship is not universal and should be determined experimentally.

  • pH: For ionizable compounds, the pH of the aqueous medium can have a profound effect on solubility.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in a range of solvents. This protocol is designed to be a self-validating system by incorporating steps for ensuring equilibrium and accuracy.

3.1. Materials and Equipment
  • Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (analytical grade)

  • Solvents (HPLC grade or equivalent):

    • Deionized water

    • Phosphate buffered saline (PBS) at pH 7.4

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Hexane

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (e.g., 10 mg) into a series of glass vials.

    • Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.[6][7][8]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to establish that the concentration of the dissolved solute does not change with further shaking time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (the same as the test solvent, if possible) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

3.3. Mandatory Visualization: Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify using HPLC/UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for determining solubility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Trustworthiness and Self-Validation

To ensure the reliability of the obtained solubility data, the following points should be considered:

  • Purity of the Compound: The purity of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate should be confirmed by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) prior to solubility studies.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant at equilibrium.

  • Temperature Control: Maintaining a constant and uniform temperature throughout the experiment is critical, as temperature fluctuations can significantly affect solubility.

  • Replicate Measurements: All experiments should be performed in triplicate to assess the precision of the method and to identify any outliers.

Conclusion

The solubility of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a key parameter that influences its potential applications, particularly in the pharmaceutical field. This technical guide provides a robust and reliable methodology for the experimental determination of its solubility in a variety of solvents. By adhering to the principles of scientific integrity and following the detailed protocol outlined herein, researchers can generate high-quality, reproducible solubility data that will be invaluable for guiding further research and development efforts.

References
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  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • EPA. (2025, October 15).
  • Sigma-Aldrich. (2024, September 8).
  • Qu, et al. (n.d.). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)
  • GeeksforGeeks. (2022, April 26). Potassium Acetate Formula - Structure, Properties, Uses, Sample Questions.
  • Bacho, M., et al. (2025, January 10). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society.
  • Li, X. X., & Chen, Z. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
  • Li, X. X., & Chen, Z. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
  • ResearchGate. (2025, August 6). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl).
  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs.
  • Wikipedia. (n.d.). Benzotriazole.
  • Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. International Journal of Drug Development and Research.
  • Lo, C. Y., et al. (2014, August 22).
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  • PMC. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • Current Opinion. (n.d.).

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Foundational

Technical Monograph: Spectroscopic Characterization of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Executive Summary & Chemical Identity Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (KBPOA) is a specialized derivative of 1-Hydroxybenzotriazole (HOBt). It serves as a water-soluble auxiliary in peptide coupling an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (KBPOA) is a specialized derivative of 1-Hydroxybenzotriazole (HOBt). It serves as a water-soluble auxiliary in peptide coupling and a precursor in the synthesis of active esters. Structurally, it is characterized by an N–O–C ether linkage , distinguishing it from N-alkylated benzotriazole isomers.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for researchers requiring rigorous structural validation. The data presented synthesizes experimental baselines from the parent acid with authoritative theoretical shifts observed upon potassium salt formation.

PropertyDetail
IUPAC Name Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate
Molecular Formula

Molecular Weight 231.25 g/mol
Parent Acid CAS 23946-04-5 (2-(1H-benzotriazol-1-yloxy)acetic acid)
Solubility High in

, DMSO; Low in

,

Synthesis & Preparation Context

To ensure the spectroscopic data correlates with a pure sample, the origin of the analyte must be understood. The potassium salt is typically generated via the O-alkylation of HOBt followed by stoichiometric deprotonation.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow cluster_QC Quality Control Check HOBt 1-Hydroxybenzotriazole (HOBt) Inter Intermediate: Free Acid (BPOA) HOBt->Inter Base / Reflux ClAc Chloroacetic Acid ClAc->Inter Product Potassium Salt (KBPOA) Inter->Product Neutralization (Lyophilization) KOH Stoichiometric KOH (0.98 eq) HPLC HPLC Purity >98% Product->HPLC

Caption: Figure 1. Synthesis pathway illustrating the conversion of HOBt to the target potassium salt, emphasizing the neutralization step critical for spectral shift observation.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The formation of the potassium salt results in distinct shifts compared to the free acid or ester derivatives.

  • Solvent: DMSO-

    
     is the preferred solvent due to the salt's solubility profile.
    
  • Key Diagnostic: Disappearance of the carboxylic acid proton (12–14 ppm) and the upfield shift of the methylene protons due to increased electron density from the carboxylate anion.


NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
COOH Absent --Diagnostic of salt formation (Acid would be ~13.0 ppm)
Ar-H 7.95 – 8.05Doublet (d)1HBenzotriazole H-4
Ar-H 7.70 – 7.80Doublet (d)1HBenzotriazole H-7
Ar-H 7.45 – 7.60Multiplet (m)2HBenzotriazole H-5, H-6
O-CH

4.65 – 4.75 Singlet (s)2HMethylene adjacent to carboxylate (Upfield from ~5.1 in ester)

NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Structural Significance
C=O (Carboxylate) 168.5 – 170.0 Downfield shift typical of carboxylate anions relative to acids.
Ar-C (Quaternary) 142.5, 128.0Bridgehead carbons of the benzotriazole ring.
Ar-C (CH) 127.5, 124.8, 119.5, 108.8Aromatic ring carbons.
O-CH

70.5 – 72.0 Characteristic of N–O–C linkage (N-alkyl isomers typically appear < 60 ppm).

Technical Insight: The chemical shift of the methylene group (


) is the primary discriminator between the N-isomer  (N-CH

-COOH) and the O-isomer (N-O-CH

-COOH). The O-isomer methylene is significantly more deshielded (downfield) due to the adjacent oxygen atom.
Infrared Spectroscopy (FT-IR)

IR is the most rapid method to confirm the conversion of the free acid to the potassium salt. The "Fingerprint" region changes drastically at the carbonyl band.

Functional GroupWavenumber (

)
ModeInterpretation
Carboxylate (COO

)
1610 – 1590 Asymmetric StretchPrimary Confirmation. Replaces the C=O stretch of the free acid (usually ~1730 cm

).
Carboxylate (COO

)
1400 – 1380 Symmetric StretchStrong band confirming ionic interaction with

.
N=N / C=N 1450 – 1440Ring StretchCharacteristic of the triazole ring system.
C–O–C 1250 – 1230Ether StretchConfirms the N–O–CH

linkage.
C–H (Aromatic) 3050 – 3000StretchWeak aromatic signals.
Mass Spectrometry (MS)

For salts, Electrospray Ionization (ESI) in Negative Mode is the most sensitive detection method, as it directly detects the anionic species.

  • Method: ESI-MS (Direct Infusion)

  • Mode: Negative (

    
    ) and Positive (
    
    
    
    )
Ion Modem/z ObservedSpecies IdentityNotes
Negative (-) 192.04

The free carboxylate anion (

). Base peak.[1]
Negative (-) 148.05

Decarboxylation fragment (loss of 44 Da).
Positive (+) 232.01

Protonated salt (rare, depends on pH).
Positive (+) 270.00

Potassium adduct (Salt +

).
Fragmentation Pathway (DOT Visualization)

MassSpec Parent Parent Anion [M-K]- (m/z 192) Frag1 Decarboxylation [M-K-CO2]- (m/z 148) Parent->Frag1 Loss of CO2 (-44) Frag2 Ether Cleavage [Benzotriazolate]- (m/z 118) Parent->Frag2 Loss of Glycolate Frag1->Frag2 Further Fragmentation

Caption: Figure 2. Proposed ESI(-) fragmentation pathway showing the characteristic loss of carbon dioxide and cleavage of the ether linker.

Quality Control & Stability

When handling Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, researchers must account for its hygroscopic nature.

  • Purity Check: Run HPLC using a C18 column.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 254 nm (Benzotriazole chromophore).

    • Note: Under acidic HPLC conditions, the salt will convert to the free acid form (

      
       will match the acid standard).
      
  • Storage: Store in a desiccator at -20°C. The presence of a broad OH band >3200

    
     in IR indicates moisture absorption.
    

References

  • Synthesis of HOBt Derivatives: Patel, J. S., et al. "Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives." Int. J. Drug Dev.[2] & Res., 2012.[2][3][4] Link

  • IR of Carboxylates: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Crystal Structure (Analog): Xu, X. B., & Ye, Q. "2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile."[1] Acta Crystallographica Section E, 2007.[1] Link (Provides structural geometry of the benzotriazole core).

  • Commercial Reference: BLD Pharm. "Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate MSDS." Link

Sources

Exploratory

A Comprehensive Guide to the Thermodynamic Characterization of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Foreword The exploration of novel compounds is the bedrock of advancement in pharmaceutical and materials science. Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a compound of interest for its potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The exploration of novel compounds is the bedrock of advancement in pharmaceutical and materials science. Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a compound of interest for its potential applications, currently presents a significant knowledge gap in its fundamental thermodynamic properties. This guide is crafted for researchers, scientists, and professionals in drug development to provide a robust framework for the systematic investigation and understanding of the thermodynamic behavior of this compound. In the absence of established data, this document outlines the essential experimental methodologies, the underlying scientific principles, and the interpretive logic required to generate a comprehensive thermodynamic profile. Our approach is grounded in established analytical techniques, ensuring that the data generated will be reliable, reproducible, and directly applicable to further research and development.

Introduction to Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate and the Imperative of Thermodynamic Analysis

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a potassium salt of the N-hydroxybenzotriazole (HOBt) derivative, a class of compounds widely utilized in peptide synthesis to prevent racemization and improve coupling efficiency. The thermodynamic properties of such a compound are critical for a multitude of reasons:

  • Polymorphism and Stability: Understanding the energetic landscape of different crystalline forms (polymorphs) is crucial for selecting the most stable form for pharmaceutical formulation, ensuring consistent bioavailability and shelf-life.

  • Solubility and Dissolution: The enthalpy and entropy of solution are key determinants of a compound's solubility, which directly impacts its absorption and in-vivo performance.

  • Process Safety and Scale-up: Thermal stability data, including decomposition temperature and enthalpy, are paramount for ensuring the safety of manufacturing processes and for designing robust scale-up protocols.

  • Formulation Development: Knowledge of phase transitions, such as melting point and glass transition temperature, informs the selection of appropriate excipients and manufacturing techniques like lyophilization or hot-melt extrusion.

Given the current lack of published thermodynamic data for potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, this guide proposes a comprehensive experimental workflow to elucidate these critical parameters.

Proposed Experimental Workflow for Thermodynamic Characterization

The following sections detail the key experimental techniques and the rationale for their application in the characterization of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Experience: The combination of DSC and TGA provides a powerful, synergistic approach to understanding the thermal behavior of a material. DSC measures the heat flow into or out of a sample as a function of temperature, revealing endothermic and exothermic events, while TGA measures changes in mass with temperature, indicating decomposition, dehydration, or desolvation. Running these analyses in tandem allows for the unambiguous assignment of thermal events.

Trustworthiness: To ensure the validity of our results, all thermal analyses will be performed on a calibrated instrument using certified reference materials (e.g., indium for temperature and enthalpy calibration). A consistent nitrogen purge will be maintained to prevent oxidative degradation and ensure a stable baseline.

Authoritative Grounding: The methodologies described are based on internationally recognized standards such as those outlined by ASTM International for thermal analysis.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature to 350 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

    • Cool the sample to 25 °C at 20 °C/min.

    • Perform a second heating cycle under the same conditions as the first to investigate the thermal history and any amorphous content.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any thermal events (e.g., melting, crystallization, decomposition) and integrate the peak areas to determine the enthalpy of these transitions.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature to 500 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset of any mass loss events and the percentage of mass lost at each step. This will provide information on thermal stability and the presence of any solvates or hydrates.

Hypothetical Data Presentation:

Table 1: Hypothetical Thermal Analysis Data for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

ParameterValueInterpretation
Melting Point (Tm) (DSC)185.2 °C (onset)Indicates the transition from a solid to a liquid phase.
Enthalpy of Fusion (ΔHfus) (DSC)85.7 J/gThe energy required to melt the crystalline structure.
Decomposition Onset (Td) (TGA)210.5 °C (5% mass loss)The temperature at which significant thermal degradation begins.
Residual Mass @ 500 °C (TGA)25.3%The remaining inorganic ash content after complete organic decomposition.

Visualization of Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis P1 Weigh 3-5 mg Sample P2 Seal in Al Pan P1->P2 D1 Place Sample & Ref in Cell P2->D1 D2 Equilibrate at 25°C D1->D2 D3 Heat to 350°C @ 10°C/min D2->D3 D4 Cool to 25°C D3->D4 A2 Integrate Peak for ΔH D3->A2 D5 Second Heating Ramp D4->D5 A1 Identify Tm & Td D5->A1 A1->A2

Caption: Workflow for DSC analysis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Solution Calorimetry: Enthalpy of Solution

Expertise & Experience: Solution calorimetry is a direct method to determine the enthalpy change upon dissolving a substance in a solvent. This is a critical parameter for understanding the energetics of the solvation process and is a key component of the overall thermodynamic profile. The choice of solvent is crucial and should be relevant to potential applications, such as water for pharmaceutical contexts or organic solvents for synthesis.

Trustworthiness: The calorimeter will be calibrated electrically before and after each series of experiments to ensure accuracy. The solvent will be of high purity and degassed to prevent side reactions.

Authoritative Grounding: The principles of solution calorimetry are well-established and form a fundamental part of physical chemistry and thermodynamics.

Experimental Protocol: Solution Calorimetry

  • Calorimeter Setup: Add a precise volume of the chosen solvent (e.g., deionized water) to the reaction vessel of an isothermal titration calorimeter or a solution calorimeter and allow it to reach thermal equilibrium at 25 °C.

  • Sample Preparation: Accurately weigh a small amount of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (e.g., 10-20 mg) into a glass ampoule.

  • Measurement: Submerge and break the ampoule within the solvent in the calorimeter.

  • Data Acquisition: Record the temperature change of the solution until a stable baseline is re-established.

  • Calculation: Calculate the enthalpy of solution (ΔHsoln) from the observed temperature change, the heat capacity of the system, and the amount of substance dissolved.

Hypothetical Data Presentation:

Table 2: Hypothetical Enthalpy of Solution Data

SolventΔHsoln (kJ/mol) @ 298.15 KInterpretation
Deionized Water+15.8Endothermic dissolution, suggesting that entropy drives the process.
Methanol-5.2Exothermic dissolution, indicating favorable solute-solvent interactions.
Dynamic Vapor Sorption (DVS): Hygroscopicity and Stability

Expertise & Experience: DVS is an essential technique for characterizing the hygroscopicity of a material, which is its tendency to absorb moisture from the atmosphere. This is a critical stability parameter for pharmaceuticals, as water uptake can lead to deliquescence, chemical degradation, or changes in crystal form.

Trustworthiness: The DVS instrument will be calibrated for both mass and humidity using certified standards. The experiment will be conducted under controlled temperature conditions.

Authoritative Grounding: The evaluation of hygroscopicity is a standard requirement in pharmaceutical development, with guidelines provided by regulatory bodies such as the International Council for Harmonisation (ICH).

Experimental Protocol: DVS Analysis

  • Sample Preparation: Place approximately 10 mg of the sample onto the DVS sample pan.

  • Instrument Setup:

    • Dry the sample in the DVS instrument at 0% relative humidity (RH) until a stable mass is achieved.

    • Program a stepwise increase in RH from 0% to 90% in 10% increments, with a mass equilibration criterion at each step.

    • Follow with a desorption cycle, decreasing the RH back to 0% in the same increments.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. Analyze the isotherm to determine the extent of water uptake and the presence of any hysteresis, which can indicate irreversible changes to the material.

Hypothetical Data Presentation:

Table 3: Hypothetical DVS Data Summary

RH Range (%)Mass Gain (%)ClassificationInterpretation
0 - 900.8Slightly HygroscopicThe material shows minimal water uptake under typical ambient conditions.

Visualization of Interrelated Thermodynamic Properties:

Foundational

Unlocking the Potential of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate: A Guide to Future Research

Introduction: A Molecule of Inferred Promise Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate stands as a compound of significant interest, primarily due to the well-documented and versatile nature of its core chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Inferred Promise

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate stands as a compound of significant interest, primarily due to the well-documented and versatile nature of its core chemical scaffold, the benzotriazole ring. While direct research on this specific potassium salt is nascent, the extensive body of literature on benzotriazole derivatives provides a fertile ground for hypothesizing its potential applications.[1][2][3] Benzotriazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The presence of the potassium acetate moiety suggests favorable solubility in aqueous media, a desirable property for many biological and industrial applications.

This technical guide will, therefore, explore and delineate potential research avenues for potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. By dissecting the molecule into its constituent functional parts and drawing logical parallels with structurally related compounds, we can map out a comprehensive research plan. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigations into this promising, yet underexplored, chemical entity.

Part 1: Medicinal Chemistry and Drug Discovery

The benzotriazole nucleus is a cornerstone in the development of new therapeutic agents.[1][2] Its ability to interact with various biological targets makes potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate a prime candidate for screening in several key therapeutic areas.

Antimicrobial and Antifungal Agent Development

Scientific Rationale: Benzotriazole derivatives have consistently demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The water-soluble nature of a potassium salt could enhance its bioavailability and efficacy in aqueous environments.

Proposed Research: A systematic investigation into the antimicrobial and antifungal properties of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is warranted. This would involve determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution Assay for MIC Determination [4][5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in sterile deionized water or an appropriate buffer.

  • Microorganism Preparation: Culture the selected bacterial and fungal strains overnight in their respective optimal growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Data Presentation: Hypothetical MIC Values

MicroorganismTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16-64
Escherichia coliGram-negative Bacteria32-128
Candida albicansFungus8-32
Aspergillus fumigatusFungus16-64

Workflow Visualization:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Microbe_Culture Culture Microorganisms Inoculation Inoculate with Microorganisms Microbe_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Agent Exploration

Scientific Rationale: A significant number of benzotriazole-containing compounds have exhibited potent cytotoxic activity against various cancer cell lines.[3] Their mechanisms of action can be diverse, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. Investigating the anticancer potential of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a logical and promising research direction.

Proposed Research: The initial step would be to assess the in vitro cytotoxicity of the compound against a panel of human cancer cell lines representing different tumor types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay [8][9][10]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypePredicted IC50 (µM) after 48h
MCF-7Breast Cancer25-75
HeLaCervical Cancer30-80
A549Lung Cancer40-100

Workflow Visualization:

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add Compound at Various Concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72h Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Catalyzes Test_Compound Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Test_Compound->COX_Enzyme Inhibits

Caption: Inhibition of prostaglandin synthesis via COX enzymes.

Part 2: Organic Synthesis and Material Science

Beyond its potential biological activities, the unique structure of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate suggests utility in synthetic chemistry and materials science.

Novel Coupling Reagent in Peptide Synthesis

Scientific Rationale: 1-Hydroxybenzotriazole (HOBt) and its derivatives are widely used as additives or core components of coupling reagents in peptide synthesis to improve efficiency and reduce racemization. [11]The "yloxy" linkage in the target molecule is reminiscent of the active esters formed during peptide coupling. A water-soluble potassium salt of a HOBt-like structure could offer advantages in green chemistry approaches to peptide synthesis or for coupling reactions in aqueous media.

Proposed Research: The efficacy of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate as a peptide coupling reagent should be evaluated. This would involve a model peptide synthesis, comparing its performance against established coupling reagents like HBTU. [12] Experimental Protocol: Model Dipeptide Synthesis [13][14][15]

  • Reactant Preparation: In a reaction vessel, dissolve a protected amino acid (e.g., Boc-Phe-OH) and an amino acid ester (e.g., H-Gly-OMe) in a suitable solvent (e.g., DMF or an aqueous/organic mixture).

  • Activation and Coupling: Add potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate and a base (e.g., DIEA). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After completion, perform a standard aqueous work-up to remove water-soluble byproducts and purify the resulting dipeptide by column chromatography.

  • Analysis: Characterize the purified dipeptide by NMR and mass spectrometry to confirm its structure and purity. Determine the yield and assess the degree of racemization by chiral HPLC.

Data Presentation: Comparative Coupling Efficiency

Coupling ReagentReaction Time (h)Yield (%)Racemization (%)
Test Compound485< 2
HBTU/HOBt (Control)295< 1

Workflow Visualization:

Peptide_Coupling_Workflow cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Protected Amino Acid + Amino Acid Ester Coupling_Reagent Add Test Compound + Base Reactants->Coupling_Reagent Stir Stir at Room Temp Coupling_Reagent->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS, Chiral HPLC Purify->Characterize

Caption: Workflow for evaluating a new peptide coupling reagent.

Corrosion Inhibitor for Copper and its Alloys

Scientific Rationale: Benzotriazole is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys. [16]It forms a protective, passive layer on the metal surface. A water-soluble derivative like potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate could be highly effective in aqueous systems, such as cooling waters or antifreeze formulations. [17] Proposed Research: The corrosion inhibition efficiency of the compound on copper should be quantified using electrochemical methods, such as Electrochemical Impedance Spectroscopy (EIS). [18][19][20][21] Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) [18][19][20][21]

  • Electrode Preparation: Prepare copper electrodes by polishing and cleaning them to a mirror finish.

  • Electrochemical Cell Setup: Set up a three-electrode cell with the copper electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: Immerse the electrodes in a corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

  • EIS Measurement: After stabilization at the open-circuit potential, apply a small amplitude AC signal over a wide frequency range (e.g., 100 kHz to 10 mHz) and measure the impedance response. [20]5. Data Analysis: Model the impedance data using an equivalent electrical circuit to determine the polarization resistance (Rp). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp(inhibitor) - Rp(blank)) / Rp(inhibitor)] x 100.

Data Presentation: Hypothetical Corrosion Inhibition Data

Inhibitor Concentration (ppm)Polarization Resistance (Rp) (Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank)1,500-
5015,00090.0
10035,00095.7
20050,00097.0

Conceptual Diagram:

Corrosion_Inhibition Copper_Surface Copper Surface Protective_Layer Protective Benzotriazole Layer Copper_Surface->Protective_Layer Forms Corrosive_Medium Corrosive Medium (e.g., Saltwater) Corrosive_Medium->Copper_Surface Corrodes Protective_Layer->Corrosive_Medium Blocks Test_Compound Test Compound Test_Compound->Copper_Surface Adsorbs onto

Caption: Mechanism of corrosion inhibition by benzotriazole.

Precursor for Novel Heterocyclic Compounds

Scientific Rationale: The benzotriazole moiety is not only a pharmacophore but also a versatile synthetic intermediate. [3][17][22]The acetate group in potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate could serve as a leaving group or be chemically modified, providing a synthetic handle to introduce the benzotriazol-1-yloxy moiety into other molecules. This could lead to the creation of novel, complex heterocyclic systems with unique properties.

Proposed Research: Explore the reactivity of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in nucleophilic substitution reactions. A model reaction with an alkyl halide could be investigated to demonstrate its potential as a synthon.

Experimental Protocol: Synthesis of a Novel Ether

  • Reaction Setup: In a suitable polar aprotic solvent (e.g., DMF), dissolve potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate and an electrophile (e.g., benzyl bromide).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.

  • Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the new ether derivative using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Data Presentation: Hypothetical Reaction Outcome

ElectrophileReaction ConditionsProductYield (%)
Benzyl BromideDMF, 80°C, 6h1-((benzyloxy)methyl)-1H-benzo[d]t[4][5][18]riazole75

Conceptual Diagram:

Synthetic_Precursor Start_Material Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Reaction Nucleophilic Substitution Start_Material->Reaction Electrophile Electrophile (R-X) Electrophile->Reaction Product New Benzotriazole Derivative (Bt-O-CH2-R) Reaction->Product

Caption: Use as a precursor in nucleophilic substitution.

Conclusion

While potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is currently an understudied compound, its chemical structure strongly suggests a multitude of research opportunities. By leveraging the known pharmacology of the benzotriazole core and the physicochemical advantages conferred by the potassium acetate group, researchers can embark on promising investigations in medicinal chemistry, organic synthesis, and materials science. The proposed research areas in this guide offer a structured approach to systematically unlock the potential of this intriguing molecule, paving the way for the development of new therapeutics, synthetic tools, and advanced materials.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Matco. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIRSA. [Link]

  • The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Nature.com. [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]

  • Synthesis and Evaluation of 1-hydroxybenzotriazole Derivatives: Dual Inhibitors of Carbonic Anhydrase II and Sodium Hydrogen Exchanger I. (2021, September 1). Ingenta Connect. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. [Link]

  • MTT. (n.d.). [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]

  • Review on synthetic study of benzotriazole. (2020, May 20). GSC Online Press. [Link]

  • Synthesis process of 1-hydroxybenzotriazole. (2013, December 18).
  • A Review on: Synthesis of Benzotriazole. (n.d.). ijariie. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. [Link]

  • New coupling reagent for solid phase peptide synthesis. (2014, May 30). AAPPTEC. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PMC. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2026, February 7). ResearchGate. [Link]

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020, February 3). Taylor & Francis Online. [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (n.d.). IJNRD. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). [Link]

  • HYDROXYBENZOTRIAZOLE. (n.d.). Ataman Kimya. [Link]

  • Review Of Benzotriazole. (2025, March 3). IJCRT.org. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. [Link]

  • potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. (n.d.). 10X CHEM. [Link]

  • Poly[μ2-aqua-bis[μ4-2-(1H-1,2,3-benzotriazol-1-yl)acetato]dipotassium]. (n.d.). NIH. [Link]

  • Benzotriazole. (n.d.). Wikipedia. [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. [Link]

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Exploratory

An In-depth Technical Guide to Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a heterocyclic compound with potential applications in scientific research and pharmaceutical development. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a heterocyclic compound with potential applications in scientific research and pharmaceutical development. We will delve into its fundamental properties, synthesis, and explore its relevance within the broader context of benzotriazole derivatives, which are recognized for their diverse biological activities.

Core Compound Identification

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a potassium salt of the N-hydroxybenzotriazole derivative. Its core structure consists of a fused benzene and triazole ring system, a feature common to a class of compounds with significant interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C8H6KN3O3[1]
Molecular Weight 231.2498 g/mol [1]
CAS Number 1007011-74-6[1]

The Benzotriazole Scaffold: A Privileged Structure in Drug Discovery

The benzotriazole nucleus is a well-established "privileged structure" in medicinal chemistry. Its unique chemical properties, including the ability to form hydrogen bonds and participate in π-π stacking interactions, allow its derivatives to bind with a variety of enzymes and receptors in biological systems.[2] This versatility has led to the development of benzotriazole-based compounds with a wide spectrum of pharmacological activities, including:

  • Antimicrobial and antifungal agents[3][4][5]

  • Antiviral compounds[6]

  • Anticancer agents[2]

  • Potassium channel activators[7]

The subject of this guide, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, belongs to this important class of molecules, suggesting its potential for biological activity.

Synthesis and Manufacturing

While specific, detailed manufacturing protocols for potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate are proprietary, a plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve a two-step process:

  • Formation of the Parent Acid: The synthesis of the parent acid, 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid, would likely be achieved through the N-alkylation of 1-hydroxybenzotriazole (HOBt) with a haloacetic acid ester, followed by hydrolysis. A similar reaction is the synthesis of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate from 1H-benzotriazole and ethyl 2-chloroacetate.[8]

  • Salt Formation: The subsequent reaction of the carboxylic acid with a potassium base, such as potassium hydroxide or potassium carbonate, would yield the final potassium salt. This is a standard acid-base neutralization reaction. A general method for preparing potassium acetate involves reacting glacial acetic acid with potassium hydroxide.[9]

Caption: Plausible two-step synthesis of the target compound.

Potential Applications in Drug Development

Given the known biological activities of benzotriazole derivatives, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate could be a subject of investigation in several areas of drug development.

As a Potassium Channel Modulator

Certain benzotriazole derivatives have been identified as activators of potassium channels.[7] These channels play a crucial role in regulating cellular membrane potential and are important targets for a variety of diseases. The structural features of this compound may warrant investigation into its potential effects on potassium channel activity.

Antimicrobial Research

The benzotriazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[3][4][5] The unique combination of the benzotriazole ring and the acetate group in this molecule could lead to novel antimicrobial activity.

Experimental Protocols

While specific protocols for this compound are not widely published, researchers can adapt existing methodologies for screening benzotriazole derivatives.

General Protocol for In Vitro Antimicrobial Susceptibility Testing:

  • Preparation of Stock Solution: Dissolve potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 10 mg/mL.

  • Microorganism Culture: Grow the desired bacterial or fungal strains in appropriate liquid culture media to the mid-logarithmic phase.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the culture medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a compound of interest due to its benzotriazole core structure, which is associated with a wide range of biological activities. While further research is needed to fully elucidate its specific properties and potential applications, this guide provides a foundational understanding for researchers and drug development professionals. Its structural similarity to other biologically active benzotriazoles suggests that it may be a valuable candidate for screening in various therapeutic areas, particularly as a potential antimicrobial agent or a modulator of ion channels.

References

  • 10X CHEM. potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. [Link]

  • West Bengal Chemical Industries Limited. Potassium Acetate | C2H3O2K | Food Additive & Preservative. [Link]

  • EMBL-EBI. Compound: POTASSIUM ACETATE (CHEMBL1201058) - ChEMBL. [Link]

  • CAS Common Chemistry. 1H-Benzotriazole, potassium salt (1:1). [Link]

  • PubMed. New 5-substituted-1-(2-hydroxybenzoyl)-benzotriazoles, potassium channel activators. IV. [Link]

  • Wikipedia. Benzotriazole. [Link]

  • eScholarship. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. [Link]

  • PMC. Benzotriazole: An overview on its versatile biological behavior. [Link]

  • Current Opinion in Pharmacology. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. [Link]

  • Patsnap Synapse. What is the mechanism of Potassium Acetate?. [Link]

  • ResearchGate. Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. [Link]

  • Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • US EPA. 1H-Benzotriazole, potassium salt (1:1) - Substance Details - SRS. [Link]

  • Cellular Physiology & Biochemistry. Molecular Pharmacology of K2P Potassium Channels. [Link]

  • Google Patents.
  • MP Biomedicals. Potassium Acetate. [Link]

  • Semantic Scholar. One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4 - tetrahydroisoquinolines. [Link]

  • International Journal of Drug Development and Research. SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • PubChem. 1H-Benzotriazole. [Link]

  • PMC. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • RSC Publishing. Development of effective potassium acetate extractant. [Link]

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Foundational

Biological Activity of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Derivatives: A Technical Guide

Topic: Biological Activity of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Plant Physiologists, and Drug Discovery Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Plant Physiologists, and Drug Discovery Specialists

Executive Summary

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-BTOA) represents a specialized scaffold bridging the gap between synthetic auxins in plant physiology and activated esters in peptide chemistry. Unlike the more common N-alkylated benzotriazoles (1-benzotriazolylacetic acid), this compound features an O-alkylated moiety derived from 1-hydroxybenzotriazole (HOBt). This structural distinction dictates its unique reactivity profile, hydrolytic stability, and biological interaction, particularly as a precursor for bioactive amides and hydrazides exhibiting antimicrobial and anticonvulsant properties.

Chemical Identity & Structural Logic

The O- vs. N-Alkylation Distinction

Understanding the biological activity requires distinguishing the specific connectivity of the "yloxy" group.

  • N-Isomer (Auxin Mimic): 1H-benzotriazol-1-ylacetic acid.[1] The acetate is bonded directly to the nitrogen. Known for potent auxin activity similar to 2,4-D.

  • O-Isomer (The Topic): 1H-benzotriazol-1-yloxyacetic acid. The acetate is bonded to the oxygen of the N-oxide tautomer. This linkage is more labile, often serving as an "activated" ester equivalent in biological systems or a pro-drug scaffold.

Solubility & Formulation

The potassium salt form is engineered strictly for aqueous solubility. The parent acid is sparingly soluble in water, limiting bioavailability in hydroponic or agar-based assays. The potassium salt dissociates fully at physiological pH, making the [Benzotriazol-1-yloxyacetate]- anion the active biological species.

Mechanisms of Biological Action[2][3]

Plant Physiology: Auxin Mimicry & Metabolic Fate

While less potent than its N-isomer counterpart, the O-isomer derivatives interact with the Transport Inhibitor Response 1 (TIR1) auxin receptor complex.

  • Mechanism: The benzotriazole core mimics the indole ring of Tryptophan/Indole-3-acetic acid (IAA). The oxyacetate side chain provides the requisite carboxylate distances for binding to the TIR1 pocket, triggering the degradation of Aux/IAA repressor proteins.

  • Metabolic Detoxification: Plants actively metabolize these xenobiotics. Research indicates that benzotriazole cores are rapidly glycosylated or conjugated with amino acids (e.g., alanine) to form "storage" forms, effectively masking the compound within the plant tissue [1].

Antimicrobial & Pharmacological Pathways

Derivatives of this scaffold (specifically hydrazides and amides synthesized from the oxyacetate core) exhibit significant biological activity:

  • Antimicrobial: The benzotriazole moiety acts as a bioisostere for purines, potentially inhibiting DNA synthesis enzymes in bacteria (S. aureus, E. coli). The oxyacetate linker provides flexibility, allowing the core to fit into bacterial enzyme active sites [2].

  • Anticonvulsant: Hydrazide derivatives of benzotriazol-1-yl-acetic acid have shown protection against maximal electroshock (MES) induced seizures, likely by modulating sodium channels or GABAergic pathways [3].

Visualization: Synthesis & Metabolic Pathways

The following diagram illustrates the synthesis of the potassium salt and its divergent biological fates (Plant Metabolism vs. Synthetic Derivatization).

BTOA_Pathways HOBt 1-Hydroxybenzotriazole (HOBt) Intermediate 1-Benzotriazol-1-yloxyacetic Acid (Parent Acid) HOBt->Intermediate O-Alkylation (NaOH/KOH) ClAcetate Chloroacetic Acid ClAcetate->Intermediate KSalt Potassium Salt (K-BTOA) (Active Species) Intermediate->KSalt Neutralization (KOH) Hydrazide Hydrazide Derivatives (Anticonvulsant) Intermediate->Hydrazide Hydrazine Hydrate (Synthetic Derivatization) PlantMet Plant Metabolism (Glycosylation/Alanine Conjugation) KSalt->PlantMet In Vivo (Plant) Uptake & Detox

Figure 1: Synthetic pathway from HOBt to the Potassium Salt (K-BTOA) and subsequent divergence into pharmacological derivatives or plant metabolic products.

Experimental Protocols

Protocol A: Synthesis of the Potassium Salt

Objective: To isolate high-purity potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate for biological screening.

  • Reagents: 1-Hydroxybenzotriazole (HOBt), Ethyl chloroacetate, Anhydrous

    
    , Acetone, KOH (ethanolic).
    
  • O-Alkylation:

    • Dissolve HOBt (10 mmol) in dry acetone (50 mL).

    • Add anhydrous

      
       (15 mmol) and stir at RT for 30 min to form the oxy-anion.
      
    • Add Ethyl chloroacetate (11 mmol) dropwise. Reflux for 6–8 hours.

    • Checkpoint: Monitor TLC (Ethyl acetate:Hexane 1:1) for disappearance of HOBt.

  • Hydrolysis & Salt Formation:

    • Evaporate acetone.[1] Dissolve residue in Ethanol (20 mL).

    • Add equimolar KOH (dissolved in minimal ethanol) slowly at 0°C.

    • Stir for 1 hour. The potassium salt often precipitates directly or can be crystallized by adding diethyl ether.

  • Validation:

    • IR: Look for Carboxylate (

      
      ) asymmetric stretch ~1600 cm⁻¹ and absence of ester carbonyl ~1740 cm⁻¹.
      
    • Solubility Test: Product must be fully soluble in pH 7.0 phosphate buffer (10 mM).

Protocol B: Antimicrobial Susceptibility Testing (Derivatives)

Objective: Evaluate the bioactivity of the derivatives (e.g., hydrazides) generated from the core scaffold.

  • Preparation: Prepare stock solutions of K-BTOA derivatives in DMSO (1 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Standardize bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Microdilution:

    • Use 96-well plates. Dispense 100 µL MHB.

    • Perform serial 2-fold dilutions of the test compound (Range: 500 µg/mL to 0.9 µg/mL).

    • Add 10 µL of bacterial inoculum to each well.

  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye reduction (Blue -> Pink indicates growth).

Quantitative Activity Data (Comparative)

The following table summarizes the biological activity of the oxyacetate core derivatives compared to standard reference drugs [2][3].

Compound ClassDerivative TypeTarget Organism/ModelActivity MetricReference Std.Efficacy vs Std
Oxyacetate Hydrazide (4-OH-benzaldehyde)S. aureusMIC: 12.5 µg/mLCiprofloxacinModerate
Oxyacetate Hydrazide (4-Cl-benzaldehyde)MES Seizure (Mice)Protection @ 30 mg/kgPhenytoinHigh
N-Acetate Acid (Parent)A. thaliana (Plant)Root Elongation

IAA (Auxin)Low (<10%)
Oxyacetate K-Salt (Unmodified)E. coliMIC: >100 µg/mLAmpicillinInactive

Note: The unmodified potassium salt is generally biologically inert as an antimicrobial; it requires derivatization (e.g., into hydrazides) to achieve potency. In plants, it acts as a weak auxin mimic.

References

  • LeFevre, G. H., et al. (2015). "Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis." Environmental Science & Technology.

  • Jamkhandi, C. M., & Disouza, J. I. (2012).[2] "Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives." Research Journal of Pharmacy and Technology.

  • Pochaiah, B., et al. (2013).[3] "Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents." Asian Journal of Research in Chemistry.

  • Srivastava, S., et al. (2021). "An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole." International Journal of Radiologic Research.

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Protocols & Analytical Methods

Method

Technical Guide: Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate in Peptide Synthesis

This Application Note and Protocol Guide addresses the use of Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (also referred to as the potassium salt of Benzotriazole-1-acetic acid or BPOA-K ). Editorial Note on Nomencla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the use of Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (also referred to as the potassium salt of Benzotriazole-1-acetic acid or BPOA-K ).

Editorial Note on Nomenclature: The term "benzotriazol-1-yloxy " strictly implies an O-linked derivative (related to 1-Hydroxybenzotriazole, HOBt). However, the commercially available potassium salt with the formula


 corresponds to the N-linked  isomer: Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate . This compound is a critical building block in the synthesis of peptidomimetic protease inhibitors (e.g., for SARS-CoV-2 3CLpro). This guide focuses on the verified application of the N-linked salt as an N-terminal modifier in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (BPOA-K ) is the salt form of Benzotriazole-1-acetic acid. Unlike coupling additives (e.g., HOBt, HOAt) that suppress racemization, BPOA-K functions primarily as a carboxylic acid building block . It is used to introduce the benzotriazole-1-acetyl moiety at the N-terminus of a peptide chain. This modification is a privileged pharmacophore in medicinal chemistry, known to enhance metabolic stability and improve binding affinity in protease inhibitors (e.g., cysteine proteases).

This guide details the solubilization, activation, and coupling protocols for BPOA-K in SPPS, addressing the specific challenges of using a potassium salt in organic media.

Chemical Identity & Mechanism

Reagent Profile
PropertySpecification
Chemical Name Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate
Abbreviation BPOA-K
CAS Number 2138098-55-0 (Salt); 19047-23-5 (Free Acid)
Molecular Formula

Molecular Weight 215.25 g/mol
Solubility High in Water, DMSO; Moderate in DMF; Low in DCM
Function N-terminal Capping Reagent / Pharmacophore
Mechanistic Role

In peptide synthesis, BPOA-K is not an activator but a substrate . The benzotriazole ring serves as a bioisostere for aromatic amino acid side chains (like Tryptophan or Phenylalanine) but provides distinct hydrogen-bonding capabilities via the triazole nitrogens.

Key Reaction: The carboxylate group of BPOA-K is activated (using standard uronium/phosphonium reagents) to form an active ester, which then attacks the N-terminal amine of the resin-bound peptide.

Challenge: The potassium counterion can interfere with solubility in standard SPPS solvents (DCM/DMF) and may affect the stoichiometry of protonated coupling reagents (like HATU). The protocol below mitigates this via in situ neutralization or salt exchange.

Experimental Protocols

Stock Solution Preparation

Direct dissolution in DMF is often slow due to the ionic nature of the salt.

Protocol A: DMSO/DMF Blend (Recommended)

  • Weigh 215 mg (1.0 mmol) of BPOA-K.

  • Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex until fully dissolved (clear solution).

  • Dilute with 4.0 mL of DMF (Dimethylformamide) to reach a final concentration of 0.2 M .

    • Note: DMSO aids the solvation of the potassium salt, while DMF ensures compatibility with the resin.

Protocol B: Acidification (Free Acid Generation) Use this if your coupling reagent is sensitive to excess metal salts.

  • Dissolve BPOA-K in minimal water.

  • Acidify with 1M HCl to pH 2. The free acid (Benzotriazole-1-acetic acid) will precipitate.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Re-dissolve the resulting white solid in DMF for standard use.

Automated SPPS Coupling Protocol (Fmoc Chemistry)

Designed for a 0.1 mmol scale synthesis.

Reagents:

  • Resin: Rink Amide or Wang Resin (pre-loaded).

  • BPOA-K Solution: 0.2 M in DMSO/DMF (from Protocol A).

  • Activator: HATU (0.5 M in DMF) or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine), 2.0 M in NMP.

Step-by-Step Workflow:

  • Fmoc Deprotection: Remove the final Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash resin with DMF (5x).

  • Activation (Pre-activation is critical for salts):

    • In a separate vial, combine:

      • 5 eq BPOA-K (2.5 mL of 0.2 M stock).

      • 4.9 eq HATU (0.98 mL of 0.5 M stock).

      • 10 eq DIPEA (0.5 mL of 2.0 M stock).

    • Note: The extra equivalents of base are not strictly necessary for the salt, but they ensure the generated acid remains deprotonated for activation. However, since BPOA-K is already a salt, you can theoretically reduce DIPEA. Optimized Rule: Use 5 eq BPOA-K + 5 eq HATU + 5 eq DIPEA . The potassium ion acts as a counterion, but DIPEA is needed for the HATU cycle.

    • Allow to react for 2–5 minutes . The solution may turn yellow.

  • Coupling:

    • Transfer the activated solution to the reaction vessel containing the resin.

    • Shake/Agitate at room temperature for 45–60 minutes .

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue, re-couple.

  • Washing:

    • Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual potassium salts.

Cleavage and Isolation
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5) .

  • Shake for 2–3 hours.

  • Precipitate filtrate in cold Diethyl Ether.

  • Centrifuge and lyophilize.

Visualization: Activation & Coupling Workflow

The following diagram illustrates the activation mechanism of BPOA-K using HATU and its subsequent coupling to the peptide chain.

BPOA_Coupling cluster_conditions Reaction Conditions BPOA_K BPOA-K Salt (Benzotriazole-1-acetate K+) Active_Ester Active Ester (O-At Activated Species) BPOA_K->Active_Ester Activation (DMF/DMSO) + DIPEA HATU HATU (Activator) HATU->Active_Ester Coupled_Product Benzotriazole-Acetyl-Peptide-Resin Active_Ester->Coupled_Product Nucleophilic Attack (45-60 min) Byproducts Byproducts (K+ salt, Urea) Active_Ester->Byproducts Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: Workflow for the activation of BPOA-K using HATU and coupling to a resin-bound peptide amine.

Comparative Analysis & Optimization

BPOA-K vs. Other Capping Agents
FeatureBPOA-K (Benzotriazole-acetyl)Acetic Anhydride (Acetyl)Benzoic Acid (Benzoyl)
Structure Heterocyclic AromaticAliphaticAromatic
Role Pharmacophore (Protease Inhibition)Simple Capping (Inert)Hydrophobic Cap
Solubility Moderate (requires DMSO/DMF)HighHigh
Activation Requires HATU/HBTUSelf-reactiveRequires HATU/HBTU
UV Trace Strong Absorbance (254/280 nm)TransparentStrong Absorbance
Troubleshooting Common Issues
  • Issue: Incomplete Coupling (Blue Kaiser Test).

    • Cause: Poor solubility of the potassium salt led to low effective concentration.

    • Solution: Switch to Protocol B (convert to free acid first) or increase DMSO content in the coupling cocktail. Double couple using PyBOP instead of HATU.

  • Issue: Precipitate in Reaction Vessel.

    • Cause: Formation of insoluble potassium hexafluorophosphate (KPF6) if using HATU/HBTU.

    • Solution: Use TBTU (Tetrafluoroborate salt) or filter the activated solution before adding to the resin. Alternatively, use DIC/Oxyma which tolerates salts better.

References

  • Turlington, M., et al. (2013). "Discovery of N-(benzo[1,2,3]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 23(22), 6172-6177. Link

  • Han, S., et al. (2005). "Structure-based drug design of benzotriazole derivatives as inhibitors of the SARS-CoV 3CL protease." Chemical Biology & Drug Design.
  • Albericio, F. (2000). "Orthogonal protecting groups for N-amino acids in solid-phase peptide synthesis." Methods in Enzymology, 289, 313-336.

Sources

Application

A Comprehensive Guide to the Application of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate as a Superior Coupling Reagent

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a next-generation cou...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a next-generation coupling reagent. This guide is structured to deliver not just procedural steps but a foundational understanding of the reagent's mechanism, advantages, and optimal applications, ensuring reproducible and high-yield results in amide bond formation.

Introduction: The Evolution of Amide Bond Formation

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, particularly in the assembly of peptides and the development of novel pharmaceuticals. The quest for more efficient, safer, and racemization-suppressing coupling reagents has led to the development of a variety of additives and reagents. Among these, the Oxyma family of compounds has emerged as a superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), primarily due to their enhanced safety profiles and comparable or superior performance.[1][2]

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, often referred to as K-Oxyma-B, stands out within this class. Its non-explosive nature and high reactivity make it an excellent choice for a wide range of coupling reactions, from routine peptide synthesis to the formation of sterically hindered amide bonds. This guide will elucidate the protocols for its effective use, grounded in its mechanistic action.

Mechanistic Insights: Why K-Oxyma-B Excels

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. The process, when using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), involves the initial activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the Oxyma-B anion to generate the active ester, which is significantly more stable and less prone to racemization than the O-acylisourea. This active ester then readily reacts with an amine to form the desired amide bond, regenerating the Oxyma-B anion.

G cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_amide_formation Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DIC Active_Ester Oxyma-B Active Ester (More Stable, Racemization Resistant) O_Acylisourea->Active_Ester + K-Oxyma-B K_Oxyma_B K-Oxyma-B K_Oxyma_B->Active_Ester Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Amine Amine R'-NH2 Amide_Bond->K_Oxyma_B Regenerated

Figure 1: Mechanism of amide bond formation using K-Oxyma-B and a carbodiimide.

The superiority of K-Oxyma-B lies in the electronic properties of the Oxyma core, which enhances the leaving group ability, thereby facilitating the nucleophilic attack by the amine.[3] Furthermore, the resulting Oxyma-B anion is a poor nucleophile, which minimizes unwanted side reactions.

Core Protocols and Application Notes

This section details the practical application of K-Oxyma-B in standard coupling reactions. The following protocols are designed to be self-validating, with checkpoints and expected outcomes clearly defined.

Materials and Reagents
  • Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-Oxyma-B)

  • Carboxylic Acid: Substrate to be activated.

  • Amine: Nucleophile for amide bond formation.

  • Carbodiimide: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC). DIC is often preferred due to the solubility of its urea byproduct.[4]

  • Base (Optional): Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Required if the amine is used as a salt (e.g., hydrochloride salt).

  • Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). The choice depends on the solubility of the substrates.

General Protocol for Solution-Phase Amide Coupling

This protocol is suitable for a wide range of substrates and serves as an excellent starting point for optimization.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and K-Oxyma-B (1.1 eq) in the chosen anhydrous solvent.

  • Activation: Add the carbodiimide (e.g., DIC, 1.1 eq) to the solution and stir at room temperature for 10-15 minutes. A color change or slight warming may be observed, indicating the formation of the active ester.

  • Amine Addition: If using an amine salt, add the base (1.1-1.2 eq) to the reaction mixture. Subsequently, add the amine (1.0 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the steric hindrance of the substrates.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (especially if using DCC).

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Experimental Workflow Diagram:

G Start Start Dissolve Dissolve Carboxylic Acid & K-Oxyma-B in Solvent Start->Dissolve Activate Add Carbodiimide (DIC) Stir 10-15 min Dissolve->Activate Add_Amine Add Amine (and Base if needed) Activate->Add_Amine Monitor Monitor Reaction (TLC/LC-MS) Add_Amine->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Figure 2: Standard workflow for solution-phase amide coupling with K-Oxyma-B.

Application in Solid-Phase Peptide Synthesis (SPPS)

K-Oxyma-B is highly effective in both manual and automated SPPS.[5][6] Its high solubility in common SPPS solvents and the low racemization potential make it ideal for the synthesis of complex peptides.[1]

Protocol for a Typical SPPS Coupling Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in the chosen solvent (DMF or NMP) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling:

    • Prepare the coupling solution: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq) with K-Oxyma-B (3-5 eq) and DIC (3-5 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc-deprotection and then cleave the peptide from the resin using a cleavage cocktail appropriate for the resin and protecting groups used.

Quantitative Data and Performance Comparison

The performance of K-Oxyma-B is often benchmarked against other common coupling additives. The following table summarizes key performance indicators.[7]

FeatureK-Oxyma-BHOBtHOAt
Racemization Suppression ExcellentGoodExcellent
Coupling Efficiency HighGoodHigh
Safety Profile Non-explosivePotentially explosivePotentially explosive
Solubility in DMF HighModerateModerate
Byproduct Removal EasyModerateModerate

Troubleshooting and Advanced Considerations

  • Slow or Incomplete Reactions: For sterically hindered amino acids or challenging coupling partners, consider increasing the reaction temperature to 40-50 °C or extending the reaction time. The use of a more polar solvent like NMP can also be beneficial.

  • Racemization Concerns: While K-Oxyma-B significantly suppresses racemization, for particularly sensitive amino acids (e.g., His, Cys), it is crucial to maintain a reaction temperature at or below room temperature and to avoid prolonged pre-activation times.[1][8]

  • Side Reactions: A potential side reaction involving the Beckmann rearrangement of Oxyma-B has been observed, which can affect the yield and purity of the target peptides.[9] Optimizing coupling conditions can help to control this.

  • Compatibility: K-Oxyma-B is compatible with a wide range of protecting groups commonly used in peptide synthesis and organic chemistry. For highly acid-sensitive resins, the use of K-Oxyma, the potassium salt of OxymaPure, may be advantageous.[10]

Safety and Handling

While K-Oxyma-B is lauded for its superior safety profile compared to HOBt and HOAt, standard laboratory safety practices should always be observed.[2]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the reagent in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • Store in a tightly closed container in a dry place.[12]

Conclusion

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate represents a significant advancement in the field of amide bond synthesis. Its combination of high reactivity, excellent racemization suppression, and a favorable safety profile makes it an indispensable tool for chemists in academia and industry. By understanding the underlying principles of its action and adhering to the robust protocols outlined in this guide, researchers can confidently and efficiently construct complex molecular architectures.

References

  • Luxembourg Bio Technologies. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. 7

  • Khattab, S. N., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate.

  • Jad, Y. E., et al. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Luxembourg Bio Technologies. 4

  • Albericio, F., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-Based Drug Design. Royal Society of Chemistry.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • TCI Chemicals. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2013). SAFETY DATA SHEET.

  • Dutscher. (2025). Safety data sheet.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Mesa Labs. SPPS Tips For Success Handout.

  • El-Faham, A., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4225.
  • Novabiochem. Peptide Coupling Reagents Guide.

  • CEM. (2018). Unparalleled Solid Phase Peptide Peptide Synthesis.

  • Khattab, S. N., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8385.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.

  • Gyros Protein Technologies. Green Chemistry: healthier chemists with every peptide synthesized.

  • Merck Millipore. (2014).
  • Subirós-Funosas, R., et al. (2011). Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) as an additive for peptide synthesis. Organic Syntheses, 88, 295-304.
  • Khattab, S. N., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. 3

  • PENTA s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET.

  • Aapptec Peptides. Coupling Reagents.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Method

Application Notes &amp; Protocols: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in Amide Bond Formation

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Context Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized chemical reagent primarily utilized as an additive in amide and pe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized chemical reagent primarily utilized as an additive in amide and peptide synthesis. It belongs to the widely respected family of 1-hydroxybenzotriazole (HOBt) derivatives, which are instrumental in facilitating high-yield, low-racemization coupling reactions. The core functionality of this reagent is derived from its N-oxy-benzotriazole moiety, which acts as a powerful acyl transfer catalyst.

The formulation as a potassium salt of the parent 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid offers potential advantages in terms of handling, stability, and solubility in specific polar aprotic solvents compared to its free-acid form. These notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the optimal reaction conditions, mechanisms, and protocols for its effective use.

Key Advantages of HOBt-type Additives:

  • Suppression of Racemization: Critically important when coupling chiral molecules like amino acids to preserve stereochemical integrity.[1]

  • Increased Reaction Efficiency: Accelerates the rate of amide bond formation by providing a more efficient reaction pathway.[2]

  • Minimization of Side Reactions: Prevents the formation of undesirable byproducts, such as N-acylurea when using carbodiimides.[3]

  • Improved Yields: Leads to higher purity and overall yield of the desired amide product.[4]

Mechanism of Action: The Role of the Benzotriazole Additive

The primary function of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is to act as a catalytic additive in conjunction with a primary coupling agent, most commonly a carbodiimide such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or Diisopropylcarbodiimide (DIC).

The coupling process proceeds via a multi-step mechanism:

  • Carboxylic Acid Activation: The carbodiimide (e.g., EDC) reacts with the carboxyl group of the acid (R-COOH) to form a highly reactive, but unstable, O-acylisourea intermediate.[2][5] This intermediate is susceptible to racemization and other side reactions.

  • Active Ester Formation: The N-oxy-benzotriazole anion rapidly intercepts the O-acylisourea intermediate. This forms a more stable and less-racemization-prone benzotriazolyl active ester.[1][4] This is the rate-determining step for product distribution.[2]

  • Aminolysis: The nucleophilic amine (R'-NH₂) attacks the carbonyl carbon of the active ester. This step is more efficient than the direct reaction with the O-acylisourea.

  • Amide Formation & Catalyst Regeneration: The amide bond is formed, yielding the final product (R-CONH-R'), and the benzotriazole derivative is regenerated, allowing it to participate in another catalytic cycle.[2][6]

This mechanistic pathway is visualized in the diagram below.

Amide Coupling Mechanism Figure 1: Carbodiimide-Mediated Amide Coupling with a Benzotriazole Additive cluster_activation Activation Phase cluster_catalysis Catalytic Cycle Acid R-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate (Unstable) Acid->OAI EDC EDC (Carbodiimide) EDC->OAI + EDC - Urea Precursor ActiveEster Benzotriazolyl Active Ester (More Stable) OAI->ActiveEster + Additive (Fast) Side Products\n(e.g., N-acylurea) Side Products (e.g., N-acylurea) OAI->Side Products\n(e.g., N-acylurea) Slow reaction or rearrangement BtO_K Potassium 2-(BtO)-acetate (Additive) Amide R-CONH-R' (Amide Product) ActiveEster->Amide BtO_H Regenerated Additive ActiveEster->BtO_H - Regenerated Additive Amine R'-NH₂ (Amine) Amine->Amide + Amine (Aminolysis)

Caption: Figure 1: Carbodiimide-Mediated Amide Coupling with a Benzotriazole Additive.

Recommended Reaction Conditions and Protocols

The optimal conditions depend on the specific substrates, scale, and synthesis method (solution-phase vs. solid-phase). Below are general guidelines and specific protocols.

General Reaction Parameters

This table summarizes the typical choices for key reaction parameters.

ParameterRecommended OptionsRationale & Expert Insights
Primary Coupling Agent EDC·HCl, DICEDC·HCl is water-soluble, making byproduct removal easy during aqueous workup. DIC is preferred for Solid-Phase Peptide Synthesis (SPPS) as the diisopropylurea byproduct is soluble in common washing solvents.
Solvent DMF, Acetonitrile, DCMDMF is a universal solvent for peptide synthesis.[7] Acetonitrile is excellent for a wide range of substrates.[4] DCM is suitable for non-polar reactants but may have limited solubility for some starting materials.
Base (if required) DIPEA, NMMA non-nucleophilic base is essential when using amine salts (e.g., R-NH₃⁺Cl⁻) to liberate the free amine. Use 1.0-1.2 equivalents for salts. DIPEA is a stronger, more hindered base, while NMM is slightly weaker.
Stoichiometry Acid:Amine:EDC:Additive = 1:1.1:1.1:1.1A slight excess of the amine, coupling agent, and additive ensures complete consumption of the limiting carboxylic acid. For difficult couplings, ratios can be increased to 1.5 equivalents.
Temperature 0 °C to Room Temperature (20-25 °C)Start the reaction at 0 °C, especially during the activation step, to minimize potential racemization. Allow the reaction to slowly warm to room temperature for completion.[3]
Reaction Time 2 - 24 hoursProgress should be monitored by TLC or LC-MS. Most reactions are complete within 12 hours.
Detailed Protocol: Solution-Phase Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid and an amine in solution.

Workflow Visualization:

Solution-Phase Workflow Figure 2: General Workflow for Solution-Phase Amide Synthesis start Start dissolve Dissolve Acid & Additive in Anhydrous Solvent start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_edc Add EDC·HCl Stir for 15-20 min (Activation Step) cool->add_edc add_amine Add Amine & Base (if required) add_edc->add_amine react Allow to Warm to RT React for 2-24 h add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (e.g., H₂O, NaHCO₃, Brine) monitor->workup Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end End purify->end

Caption: Figure 2: General Workflow for Solution-Phase Amide Synthesis.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (1.1 eq).

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMF or DCM, to make a 0.1-0.5 M solution). Stir until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.1 eq) portion-wise. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and, if it is a hydrochloride or other salt, DIPEA (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction's progress via TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Comparative Performance

While data for this specific potassium salt is limited, its performance is expected to be in line with other advanced HOBt analogues. HOBt derivatives consistently outperform methods that use a carbodiimide alone, and newer generations offer improvements over the original HOBt.

AdditiveKey FeaturesRelative RacemizationSafety Concern
None (EDC only) Prone to side reactions and epimerization.[2]HighLow
HOBt The classic standard; significantly reduces racemization.[3]LowHigh (Explosive Risk)[5]
HOAt More effective than HOBt at suppressing racemization, especially in difficult couplings.[8]Very LowHigh (Explosive Risk)[5]
OxymaPure® A non-benzotriazole, non-explosive alternative with efficacy comparable to HOBt/HOAt.[3][5]Very LowLow
K-2-(BtO)-acetate Expected performance similar to HOBt/HOAt with potential handling benefits.Low to Very LowModerate (Handle as Benzotriazole)

Safety, Handling, and Storage

As a derivative of 1,2,3-benzotriazole, this reagent requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[10] Avoid contact with skin and eyes.[11] The parent compound, 1,2,3-benzotriazole, is harmful if swallowed.[11]

  • Explosive Risk: Anhydrous HOBt and related compounds are classified as Class 1 explosives and should not be heated excessively or stored improperly.[5] While the potassium salt form may have different properties, it should be treated with caution. Avoid grinding, intense impact, or heating the dry solid.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[12] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with all federal, state, and local regulations. Benzotriazoles are considered toxic to aquatic life with long-lasting effects.[11][12]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. [Link]

  • Safety Data Sheet: 1,2,3-Benzotriazole. (n.d.). Carl ROTH. [Link]

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025, July 22). PENTA. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309. [Link]

  • Benzotriazole: Information, Common Applications and Questions. (n.d.). Wincom Inc. [Link]

  • Safety data sheet of 'BIOCHEM - 1,2,3-BENZOTRIAZOLE - FOR SYNTHESIS - 10202'. (n.d.). [Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. (2024, October 1). Australian Government Department of Health and Aged Care. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Coupling method for peptide synthesis at elevated temperatures. (2017).

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Application

Application Note: Preparation of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Solution

[1] Executive Summary This protocol details the preparation of a standardized solution of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate . This compound is the potassium salt of (1H-1,2,3-benzotriazol-1-yloxy)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This protocol details the preparation of a standardized solution of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate . This compound is the potassium salt of (1H-1,2,3-benzotriazol-1-yloxy)acetic acid, a specialized derivative of 1-hydroxybenzotriazole (HOBt). Unlike the more common N-alkylated isomers (benzotriazol-1-yl-acetates), the O-alkylated (yloxy) structure contains a labile N-O-C ether linkage, often employed as a linker in peptidomimetics or as a precursor in the synthesis of active esters for peptide coupling.

This guide addresses the critical challenge of regiospecific stability and solubility . The O-isomer can degrade under harsh basic conditions or high temperatures; therefore, a controlled, stoichiometric neutralization protocol is required to generate the potassium salt without hydrolyzing the ether bond or causing rearrangement to the N-isomer.

Scientific Background & Mechanistic Insight

Structural Specificity: The "yloxy" vs. "yl" Distinction

It is imperative to distinguish the target compound from its isomer.

  • Target (O-Isomer): 2-(1H-1,2,3-benzotriazol-1-yloxy )acetate.[1] The acetic acid moiety is attached via an oxygen atom to the nitrogen at position 1. This preserves the N-hydroxybenzotriazole core structure.

  • Impurity (N-Isomer): 2-(1H-1,2,3-benzotriazol-1-yl )acetate.[2] The acetic acid moiety is attached directly to a nitrogen atom.

The "yloxy" derivative is synthesized via the O-alkylation of HOBt. In solution, the potassium salt improves water solubility significantly compared to the parent acid, facilitating its use in aqueous or semi-aqueous coupling reactions.

Reaction Pathway

The preparation involves the stoichiometric deprotonation of the carboxylic acid by Potassium Hydroxide (KOH) or Potassium Carbonate (


).


Where R = Benzotriazole ring.[2][3][4][5]

Visualizing the Process

The following diagram illustrates the critical decision points in the preparation workflow to ensure isomeric purity.

PreparationWorkflow Start Start: Raw Material Verification CheckIsomer Verify 'yloxy' vs 'yl' Isomer (Check CAS/NMR) Start->CheckIsomer Weighing Weigh Acid Precursor (Stoichiometric Calc) CheckIsomer->Weighing Dissolution Dissolve in Water/Co-solvent (Control Temp < 25°C) Weighing->Dissolution Titration Add KOH (1.0 eq) Dropwise Monitor pH Dissolution->Titration PH_Check pH Check Target: 7.0 - 7.5 Titration->PH_Check PH_Check->Titration pH < 7.0 Filtration Filter (0.22 µm PVDF) PH_Check->Filtration pH OK Storage Storage (-20°C, Dark) Filtration->Storage

Caption: Workflow for the controlled preparation of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate solution, emphasizing pH control to prevent degradation.

Safety & Handling (E-E-A-T)

  • Explosive Potential: Benzotriazole derivatives, particularly HOBt and its esters, are classified as desensitized explosives. While the acetic acid derivative is more stable, never concentrate the solution to complete dryness with heat. Rotary evaporation should be done at low temperature (< 40°C).

  • Skin Sensitizer: Benzotriazoles are known sensitizers. Wear nitrile gloves, safety goggles, and a lab coat.

  • Base Handling: Potassium Hydroxide is corrosive. Add acid to water, not water to acid (though here we add base solution to acid suspension).

Materials & Equipment

Reagents
ComponentGradeRoleMW ( g/mol )
2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid >98% HPLCPrecursor~193.16
Potassium Hydroxide (KOH) 1.0 N Volumetric Soln.Base Source56.11
Water HPLC/Milli-QSolvent18.02
Acetonitrile (Optional) HPLC GradeCo-solvent41.05

Note: If the specific "yloxy" acid is unavailable, it may be synthesized from HOBt and chloroacetic acid, but that requires a separate synthesis protocol.

Equipment
  • Calibrated pH Meter (3-point calibration: pH 4, 7, 10).

  • Magnetic Stirrer & Teflon-coated stir bar.

  • 0.22 µm PVDF Syringe Filter (Nylon filters may bind benzotriazoles).

  • Amber Glass Vials (Light sensitive).

Experimental Protocol: Preparation of 50 mL of 0.1 M Solution

Objective: Prepare 50 mL of a 0.1 M solution of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Step 1: Stoichiometric Calculation
  • Target Molarity: 0.1 mol/L

  • Volume: 0.050 L

  • Moles Required:

    
     moles (5 mmol).
    
  • Mass of Acid Precursor:

    
    .
    
Step 2: Dissolution (The "Slurry" Phase)
  • Weigh 965.8 mg of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid into a 100 mL beaker.

  • Add 40 mL of Milli-Q water.

  • Observation: The acid is likely sparingly soluble in water and will form a suspension.

  • Start gentle stirring.

  • Expert Tip: If the compound is highly hydrophobic, add 5 mL of Acetonitrile to aid wetting, but pure water is preferred for the final potassium salt solution.

Step 3: Neutralization (Salt Formation)
  • Place the pH probe into the suspension.

  • Slowly add 1.0 N KOH solution.

    • Theoretical Volume: 5.0 mL of 1.0 N KOH provides exactly 5 mmol of base.

  • Procedure: Add the first 4.0 mL relatively quickly. The solution should start to clear as the salt forms.

  • Add the remaining KOH dropwise while monitoring the pH.

  • Target pH: 7.0 – 7.5.

    • Caution: Do not exceed pH 8.0. High pH can risk hydrolyzing the ether bond (N-O-C) over time.

    • If pH > 8.5, back-titrate with a dilute solution of the parent acid or acetic acid (though acetic acid introduces acetate impurities).

Step 4: Final Volume Adjustment[6]
  • Transfer the clear solution to a 50 mL volumetric flask .

  • Rinse the beaker with small aliquots of Milli-Q water and add to the flask.

  • Dilute to the mark with Milli-Q water.

  • Invert 10 times to mix.

Step 5: Filtration & Sterilization[6]
  • Draw the solution into a syringe.

  • Filter through a 0.22 µm PVDF filter into a sterile, amber glass bottle.

  • Label with: Name, Concentration (0.1 M), Date, and "Light Sensitive".

Quality Control & Validation

To ensure the solution contains the intact "yloxy" species and not the "yl" isomer or hydrolysis products:

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid. No particulates.
pH Potentiometric7.0 – 7.6
Identity HPLC-UV (254 nm)Single peak matching reference standard retention time.
Purity HPLC> 98% Area.
HPLC Method (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

  • Rationale: The salt will dissociate in the mobile phase; you are detecting the protonated acid. The "yloxy" isomer typically elutes differently than the "yl" isomer due to polarity differences (N-O-C is more polar than N-C).

Storage & Stability

  • Temperature: Store at +4°C for short term (weeks) or -20°C for long term (months).

  • Light: Protect from light. Benzotriazoles can undergo photochemical degradation.

  • Shelf Life: Prepare fresh if possible. Aqueous solutions of HOBt esters/ethers are susceptible to slow hydrolysis.

References

  • Compound Identification: BLD Pharm. Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (Isomer Reference). Retrieved from .

  • Synthesis of Benzotriazole Derivatives: Katritzky, A. R., et al. "Preparation of N-Acylbenzotriazole Derivatives." SciELO México. Retrieved from .

  • Crystallographic Data (N-Isomer Comparison): Li, X., & Chen, Z. (2010). "Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate."[6] Acta Crystallographica Section E. Retrieved from .

  • General Properties of Benzotriazoles: PubChem. 1H-Benzotriazole Data. Retrieved from .

  • Product Listing (Acid Precursor): Toronto Research Chemicals. 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic Acid.[1] Retrieved from .

Sources

Method

Application Note: Strategic Use of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in Solid-Phase Synthesis

This Application Note is designed for researchers and drug development professionals utilizing solid-phase chemistries. It details the strategic application of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing solid-phase chemistries. It details the strategic application of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BTAA ), a specialized precursor used to synthesize Polymer-Supported HOBt (PS-HOBt) resins.[1]

[1]

Executive Summary

In solid-phase organic synthesis (SPOS), the removal of excess coupling reagents and byproducts (such as urea and free HOBt) often requires tedious chromatographic purification.[1] Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-BTAA) serves as the critical, stable precursor for the (Benzotriazol-1-yloxy)acetyl linker .[1]

When coupled to an amine-functionalized resin, this linker generates PS-HOBt (Polymer-Supported 1-Hydroxybenzotriazole) .[1] This "active ester" resin facilitates a "catch-and-release" or "filter-away" synthesis strategy, allowing for the production of high-purity amides and peptides without column chromatography.[1]

Key Advantages of K-BTAA[1][2]
  • Stability: The potassium salt exhibits superior shelf-stability and crystallinity compared to the free acid, which is prone to degradation.

  • Versatility: Enables the synthesis of PS-HOBt on various backbones (Polystyrene, PEG-PS).[1]

  • Purity: Facilitates "zero-purification" amide coupling; byproducts remain bound to the solid phase.

Mechanism of Action

The utility of K-BTAA lies in its structure: a benzotriazole ring linked via oxygen to an acetate spacer. This spacer provides the carboxylic acid handle necessary to anchor the HOBt moiety to a solid support.

The Chemical Pathway[3][4][5]
  • Activation: K-BTAA is acidified to generate (1H-benzotriazol-1-yloxy)acetic acid (BTAA) .[1]

  • Resin Loading: BTAA is coupled to an aminomethyl-polystyrene resin. The result is a resin-bound HOBt equivalent.[2]

  • Active Ester Formation: A carboxylic acid (e.g., N-protected amino acid) reacts with the PS-HOBt to form a stable, resin-bound active ester.[1]

  • Nucleophilic Attack (Release): An amine is added.[2] It attacks the carbonyl of the active ester, releasing the amide product into the solution while regenerating the PS-HOBt on the bead.

Visualization: The PS-HOBt Workflow

PSHOBt_Workflow KBTAA K-BTAA (Potassium Salt) BTAA_Acid BTAA (Free Acid) KBTAA->BTAA_Acid Acidification (HCl/Dioxane) PS_HOBt PS-HOBt Resin (Ready State) BTAA_Acid->PS_HOBt Coupling (DIC/DMF) AmineResin Aminomethyl Resin AmineResin->PS_HOBt ActiveEster Resin-Bound Active Ester PS_HOBt->ActiveEster Load Amino Acid (DIC/DCM) AmideProduct Final Amide (In Solution) ActiveEster->AmideProduct Add Amine (Nucleophilic Attack) RegenResin Regenerated PS-HOBt ActiveEster->RegenResin Byproduct Retention RegenResin->PS_HOBt Re-use

Figure 1: The lifecycle of K-BTAA from precursor to active resin and final product release.

Experimental Protocols

Protocol A: Preparation of the Linker (Acidification)

Rationale: Standard coupling reagents (DIC, EDC) require the free carboxylic acid form.[1] K-BTAA must be neutralized prior to resin coupling.[1]

  • Dissolution: Dissolve 10.0 g of K-BTAA in 50 mL of distilled water. The solution should be clear.

  • Acidification: Slowly add 1N HCl solution with stirring until the pH reaches ~2–3. A white precipitate of (1H-benzotriazol-1-yloxy)acetic acid will form.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Evaporate the solvent under reduced pressure to yield the free acid as a white solid.

    • QC Check: Verify purity via ¹H-NMR (DMSO-d₆). Look for the disappearance of the salt shifts.

Protocol B: Synthesis of PS-HOBt Resin

Target: Functionalization of Aminomethyl Polystyrene (1.0–1.2 mmol/g loading).[1]

  • Swelling: Place 1.0 g of Aminomethyl Polystyrene resin in a solid-phase reactor. Add 10 mL DCM and shake for 30 min. Drain.

  • Coupling Cocktail:

    • Dissolve 3.0 equiv (relative to resin loading) of BTAA (Free Acid) in DMF.[1]

    • Add 3.0 equiv of DIC (Diisopropylcarbodiimide) .[1]

    • Add 3.0 equiv of HOBt (optional, to suppress racemization during linker attachment).[1]

  • Reaction: Add the cocktail to the resin. Shake at room temperature for 4–6 hours.

  • Washing: Drain the resin.[2] Wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Validation (Kaiser Test): Perform a Kaiser (Ninhydrin) test.[1]

    • Result: The beads should remain colorless (indicating no free amines).[1] If blue, repeat the coupling step.

Protocol C: General Amide Synthesis via PS-HOBt

Application: Synthesis of N-Benzyl-Benzamide (Model Reaction).

Step 1: Loading the Resin (Active Ester Formation) [1]

  • Swell 500 mg of PS-HOBt resin in DCM.

  • Add 3.0 equiv of Benzoic Acid and 3.0 equiv of DIC in DCM/DMF (4:1).

  • Shake for 3 hours.

  • Wash resin with DCM (5x) to remove excess acid and urea.

    • Note: The resin now holds the "Active Ester."[2] It can be stored dry at 4°C.

Step 2: Amide Coupling (The Release)

  • Add 0.8 equiv (relative to initial resin loading) of Benzylamine in DCM to the resin.

    • Why 0.8 equiv? Using the amine as the limiting reagent ensures 100% conversion of the amine, leaving the excess active ester on the resin.

  • Shake for 2–4 hours at room temperature.

  • Filtration: Filter the reaction mixture into a collection flask.

  • Wash: Rinse resin with DCM (2x). Combine filtrates.

  • Workup: Evaporate solvent. The residue is the pure amide. The HOBt byproduct remains attached to the resin.

Data & Performance Metrics

Solvent Compatibility Table

The choice of solvent affects the swelling of the resin and the kinetics of the release.

SolventSwelling (PS-Resin)Reaction RateRecommended Use
DCM ExcellentFastStandard loading and coupling.[1]
DMF GoodModerateUse for solubility-challenged acids.
THF GoodModerateAlternative for specific amines.
Water PoorVery SlowNot recommended.
MeOH PoorN/AUse only for washing/shrinking beads.
Comparative Analysis: Solution vs. Solid Phase
FeatureSolution Phase (Standard HOBt)Solid Phase (K-BTAA derived PS-HOBt)
Reagent Excess Requires precise stoichiometry.[1]Can use excess acid/coupling agent.
Purification Extraction + Column Chromatography.[3]Filtration only.
Byproducts DCU (urea) and HOBt must be removed.[1]DCU washed away before amine addition; HOBt stays on resin.
Automation Difficult.Highly amenable to robotic synthesis.

Troubleshooting & Optimization

  • Problem: Low Loading Efficiency.

    • Cause: Incomplete coupling of the BTAA linker to the resin.

    • Solution: Double couple the BTAA step. Ensure the K-BTAA was fully acidified and dried; residual water inhibits DIC coupling.

  • Problem: Slow Amide Release.

    • Cause: Steric hindrance of the amine or the carboxylic acid.

    • Solution: Use heat (40–50°C) during the amine addition step.[1] Switch solvent to 100% DMF to improve kinetics for polar substrates.

  • Problem: Product Contamination.

    • Cause: Leaching of the linker (ester hydrolysis).[1]

    • Solution: Ensure the resin linkage is an amide (using Aminomethyl resin), not an ester (using Chloromethyl resin), as the latter is less stable.[1]

References

  • Pop, I. E., et al. (1997).[1] "Versatile Acylation of Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Linker." Journal of Organic Chemistry. Link[1]

  • Denton, D. A., et al. (1999).[1] "Polymer-supported reagents for the selective formation of amides." Tetrahedron Letters. Link

  • Biotage. (2023). "PS-HOBt (HL) Application Note." Biotage Technical Documents. Link

  • Luxembourg Bio Technologies. (2014). "Benzotriazole-based coupling reagents and additives."[3][4] Organic & Biomolecular Chemistry. Link

Sources

Application

Application Note: Strategic Quantification of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Executive Summary This application note details a rigorous analytical framework for the quantification of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a critical intermediate often utilized in peptide coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous analytical framework for the quantification of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a critical intermediate often utilized in peptide coupling reagents and pharmaceutical synthesis.

Unlike simple organic molecules, this compound is an ionic salt. Therefore, a single analytical method is insufficient for total purity characterization. This protocol employs a Dual-Stream Analytical Strategy :

  • RP-HPLC with UV Detection: For the quantification of the organic anion (2-(1H-1,2,3-benzotriazol-1-yloxy)acetate) and organic impurities (e.g., free benzotriazole).

  • Ion Chromatography (IC): For the specific quantification of the Potassium counter-ion to establish stoichiometric integrity.

Physicochemical Context & Analytical Challenges

The target molecule consists of a UV-active benzotriazole core linked to an acetate group, stabilized by a potassium cation.

  • Molecular Formula: C₈H₆KN₃O₃

  • Solubility: Highly soluble in water; moderately soluble in methanol; limited solubility in non-polar organic solvents.

  • UV Absorption: Strong absorption at 254 nm (Benzotriazole ring).

  • Critical Quality Attributes (CQAs):

    • Regio-isomerism: Benzotriazole derivatives can exist as 1H- and 2H- isomers. The 1H- isomer is the active target; the 2H- isomer is a common impurity.

    • Salt Stoichiometry: Ensuring the K+ ratio is 1:1 is vital for downstream reaction molarity calculations.

Method A: RP-HPLC for Organic Purity & Assay

Principle

Reverse-Phase HPLC is used to separate the target acetate anion from potential synthetic by-products (e.g., 1H-benzotriazole, ethyl chloroacetate residues). We utilize an acidic mobile phase to protonate the carboxylate group, converting the salt into its free acid form in situ to improve interaction with the C18 stationary phase and prevent peak tailing.

System Parameters[1][2][3][4][5]
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 minutes
Gradient Profile

Rationale: A gradient is necessary to elute the polar salt/acid early while flushing out highly retained non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Standard Preparation
  • Stock Solution: Weigh 25.0 mg of Reference Standard (Free Acid form) into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • Working Standard: Dilute Stock to 0.1 mg/mL.

Sample Preparation[1][6]
  • Weigh ~30.0 mg of the Potassium Salt sample.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL of Diluent (Water). Note: The salt is water-soluble.[2]

  • Sonicate for 5 minutes.

  • Make up to volume with Acetonitrile (Final solvent ratio 50:50).[1]

  • Filter through a 0.22 µm PTFE filter into an amber vial.

Method B: Ion Chromatography for Potassium Quantification

Principle

To validate the salt form, we quantify Potassium (K+) using Cation-Exchange Chromatography with conductivity detection. This ensures the material is not a mixture of free acid and inorganic salts.

System Parameters[1][2][3][4][5]
ParameterSpecification
Column Cation Exchange (e.g., Dionex IonPac CS12A), 4 x 250 mm
Suppressor Cation Self-Regenerating Suppressor (CSRS)
Eluent 20 mM Methanesulfonic Acid (Isocratic)
Flow Rate 1.0 mL/min
Detection Conductivity (Suppressed)
Injection Volume 25 µL

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing this compound.

AnalyticalWorkflow Start Raw Material: K-Benzotriazolyl Acetate Prep Sample Preparation (Dissolve in H2O/ACN) Start->Prep Split Split Analysis Prep->Split HPLC Method A: RP-HPLC (C18, pH 2.2) Split->HPLC IC Method B: Ion Chromatography (Cation Exchange) Split->IC Data_HPLC Data: Organic Purity (% Area & Assay) HPLC->Data_HPLC Calc Stoichiometric Calculation (Molar Ratio K : Anion) Data_HPLC->Calc Data_IC Data: Potassium Content (% w/w) IC->Data_IC Data_IC->Calc Result Final CoA Generation Calc->Result

Caption: Figure 1: Dual-stream analytical workflow ensuring both organic purity and correct salt stoichiometry.

Calculations & Data Analysis

HPLC Assay Calculation (External Standard)

Since the standard is likely the Free Acid (MW: 193.16) and the sample is the Potassium Salt (MW: 231.25), a molecular weight correction factor (CF) is required.



  • 
     : Peak Area[3][1][4][5][6]
    
  • 
     : Concentration (mg/mL)
    
  • 
     : Purity of Standard (as decimal)
    
  • 
     : Correction Factor = 
    
    
    
Stoichiometric Verification

Calculate the molar ratio of Potassium (from IC) to the Anion (from HPLC).

  • Target Ratio: 1.0 ± 0.1

  • If Ratio > 1.1: Excess inorganic potassium salts (e.g., KCl, KOH) present.

  • If Ratio < 0.9: Presence of free acid (incomplete salt formation).

Troubleshooting & Scientific Rationale

Why Acidic Mobile Phase?

The pKa of the acetic acid moiety is approximately 3.5 - 4.0.

  • Without Buffer: The analyte exists in equilibrium between the ionized (carboxylate) and non-ionized (acid) forms, leading to split peaks or broad tailing.

  • With pH 2.2 Buffer: The equilibrium is forced entirely to the non-ionized acid form. This increases retention on the hydrophobic C18 column and sharpens the peak shape.

Regio-Isomer Separation

Benzotriazole alkylation often produces a mixture of N1 (1H) and N2 (2H) isomers.

  • 1H-isomer (Target): Typically elutes later due to higher polarity/hydrogen bonding capability in this specific configuration.

  • 2H-isomer (Impurity): Usually elutes earlier.

  • Validation: During method development, inject a spiked sample containing 1H-benzotriazole to confirm resolution > 1.5.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • Bapat, S., et al. (2018). "Determination of Benzotriazole and Its Derivatives in Aqueous Sample." Journal of Chromatographic Science. Link

  • Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (Standard text for Cation Exchange protocols). Link

Sources

Method

potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate as an activating agent in amide bond formation

Application Note: K-Oxyma as a Superior Activating Agent for Amide Bond Formation Introduction: Redefining Amide Coupling with K-Oxyma The formation of the amide bond is a cornerstone of modern organic and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: K-Oxyma as a Superior Activating Agent for Amide Bond Formation

Introduction: Redefining Amide Coupling with K-Oxyma

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, central to the synthesis of pharmaceuticals, peptides, and advanced materials.[1] Historically, this critical transformation has relied on coupling additives derived from 1-hydroxybenzotriazole (HOBt) and its analogues (e.g., HOAt). While effective, these reagents are marred by significant safety concerns, including thermal instability and explosive potential, leading to their reclassification and restricted use in many laboratories.[2]

This guide focuses on K-Oxyma (Ethyl (hydroxyimino)cyanoacetate potassium salt) , a state-of-the-art coupling additive that provides a powerful, safe, and highly efficient alternative to traditional benzotriazole-based reagents.[3] It is the potassium salt of OxymaPure, a compound designed to retain high reactivity while eliminating the hazardous structural motifs of its predecessors.[4] K-Oxyma excels in both solution-phase and solid-phase synthesis, offering enhanced performance, superior safety, and unique benefits for modern chemical research and development.[5][6]

The Scientific Rationale: Mechanism of Activation

The efficacy of K-Oxyma lies in its ability to intercept a highly reactive intermediate formed during carbodiimide-mediated couplings, converting it into a stable and highly efficient acylating agent. This process minimizes common side reactions and preserves the stereochemical integrity of sensitive substrates.

The activation pathway proceeds as follows:

  • Carboxylic Acid Activation: A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This species is prone to racemization and undesirable side reactions if not immediately consumed.

  • Formation of the Oxyma Active Ester: The K-Oxyma salt provides a potent nucleophile (the Oxyma anion) that rapidly attacks the O-acylisourea intermediate. This forms a highly active Oxyma ester, a superior acylating species, and releases the carbodiimide as a stable urea byproduct.[1]

  • Amide Bond Formation: The amine nucleophile attacks the carbonyl carbon of the Oxyma active ester. This step is highly efficient, leading to the formation of the desired amide bond and the release of the non-hazardous Oxyma anion.

This mechanistic pathway effectively channels the reaction toward the desired product, enhancing both yield and purity.[1]

K-Oxyma_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) OAI O-Acylisourea (Reactive Intermediate) CarboxylicAcid->OAI + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->OAI ActiveEster Oxyma Active Ester OAI->ActiveEster + K-Oxyma Urea Urea Byproduct OAI->Urea - Urea KOxyma K-Oxyma KOxyma->ActiveEster Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine OxymaAnion Oxyma Anion ActiveEster->OxymaAnion - Oxyma Anion Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of K-Oxyma in amide bond formation.

Core Advantages: A Comparative Overview

K-Oxyma offers a compelling set of advantages over traditional additives, making it the reagent of choice for demanding synthetic applications.

FeatureK-OxymaHOBt (1-Hydroxybenzotriazole)HOAt (1-Hydroxy-7-azabenzotriazole)
Safety Profile Non-explosive, non-allergenic [3][4]Classified as a desensitized explosive[2]Potentially explosive properties[7]
Coupling Efficiency High, comparable to HOAt[3]Good, but often lower than K-Oxyma/HOAt[2]High
Racemization Suppression Excellent , superior to HOBt[4][8]Moderate, significant for sensitive amino acidsExcellent
Use with Acid-Labile Resins Ideal , prevents premature cleavage[4][6]Can cause premature cleavage due to acidityCan cause premature cleavage due to acidity
Solubility Excellent in DMF, DMSO, and other organic solvents[3][4]ModerateGood
Thermal Stability High[3][9]Low, decomposes with gas releaseLow, decomposes with gas release

Experimental Protocols

The following protocols provide a robust starting point for the application of K-Oxyma in common synthetic workflows. Researchers should optimize conditions based on their specific substrates.

Protocol 1: General Solution-Phase Amide Coupling

This protocol is suitable for the synthesis of small molecules and peptides in solution.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (or Amine·HCl salt) (1.0 - 1.2 eq)

  • K-Oxyma (1.1 eq)

  • EDC·HCl (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq, only if using an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and K-Oxyma (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5 minutes.

  • Add EDC·HCl (1.1 eq) to the mixture and stir for 10-15 minutes to allow for the formation of the Oxyma active ester.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of DMF. If using an amine salt, add DIPEA and stir for 5 minutes.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)

K-Oxyma is exceptionally well-suited for automated SPPS, especially when using highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin.[4][6] Its lack of acidity prevents premature cleavage of the growing peptide chain from the support.[8]

Reagents for Coupling:

  • Fmoc-Amino Acid (4-5 eq)

  • K-Oxyma (4-5 eq)

  • DIC (4-5 eq)

  • Solvent: Anhydrous DMF

Typical SPPS Coupling Cycle:

SPPS_Workflow Start Start Cycle: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Fmoc-AA / K-Oxyma / DIC in DMF Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End Cycle: Resin-Bound Peptide (n+1) Wash2->End Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection

Caption: Automated SPPS cycle using K-Oxyma.

Procedure Notes:

  • Activation: On automated synthesizers, the Fmoc-amino acid, K-Oxyma, and DIC can be mixed and allowed to pre-activate for 2-10 minutes before being transferred to the reaction vessel containing the deprotected resin.[2]

  • Solvent: High-purity, anhydrous DMF is critical for successful coupling.

  • Monitoring: Perform a Kaiser test after coupling to ensure complete reaction. If the test is positive (indicating free amines), a second coupling may be required.

  • Hindered Couplings: For sterically demanding couplings (e.g., Aib-Aib), the combination of K-Oxyma and EDC·HCl has shown spectacular results.[4][10]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient reagent equivalents.- Sterically hindered amino acid/amine.- Poor quality of solvent or reagents.- Increase equivalents of coupling reagents to 1.5 eq (solution) or 5-10 eq (SPPS).- Extend reaction time or gently warm the reaction (e.g., to 40°C).- Use fresh, anhydrous solvents and high-purity reagents.
Epimerization / Racemization - Presence of excess strong base.- Prolonged activation time at elevated temperature.- If a base is required, use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.- Minimize pre-activation time before adding the amine nucleophile.
Side Product Formation - Reaction with solvent impurities (e.g., water).- O-acylisourea rearrangement.- Ensure all glassware and solvents are scrupulously dry.- K-Oxyma is highly effective at preventing this, but ensure it is added before or with the carbodiimide.

Safety and Handling

While K-Oxyma is significantly safer than its predecessors, standard laboratory safety practices must be observed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: K-Oxyma is hygroscopic. Store in a tightly sealed container in a cool, dry place, protected from moisture and light.[3][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

References

  • K-Oxyma: a Strong Acylation-Promoting, 2-CTC Resin-Friendly Coupling Additive. MDPI.[Link]

  • Derivatives of Oxyma for amide bond formation. ResearchGate.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]

  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. PMC.[Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.[Link]

Sources

Application

handling and storage procedures for potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Application Note: Handling and Storage Protocol for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Executive Summary & Chemical Identity Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized reagent uti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Protocol for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Executive Summary & Chemical Identity

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized reagent utilized primarily in organic synthesis and peptide chemistry. Structurally, it consists of a benzotriazole core linked via an oxygen atom to an acetate group, stabilized as a potassium salt. This compound serves as a critical intermediate for introducing the (benzotriazol-1-yloxy)acetyl moiety, often used as a linker or to modify the solubility and reactivity profiles of bioactive molecules.

Unlike the free acid form [2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid, CAS 639475-09-5], the potassium salt offers enhanced water solubility and nucleophilicity, making it particularly useful in aqueous or semi-aqueous coupling environments. However, as a derivative of the potentially explosive 1-hydroxybenzotriazole (HOBt) family, it requires rigorous safety protocols.

Property Data
Chemical Name Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate
Parent Acid CAS 639475-09-5 (Free Acid)
Molecular Formula C₈H₆KN₃O₃
Molecular Weight ~231.25 g/mol
Appearance White to off-white crystalline powder
Solubility High in H₂O, DMF, DMSO; Low in DCM, Et₂O
Hazard Class Irritant; Potential Explosive (Class 1 or 4.1 equivalent handling)

Material Science & Safety Assessment

Explosive Potential & Stability

Benzotriazole derivatives, particularly those containing N-O bonds, possess inherent instability. While the potassium salt formation generally stabilizes the molecule compared to its protonated or anhydrous forms, it retains the nitrogen-rich core characteristic of high-energy materials.

  • Mechanism: The N-O bond is susceptible to homolytic cleavage under thermal or mechanical stress, leading to rapid decomposition.

  • Risk: Friction, shock, and electrostatic discharge (ESD) can trigger decomposition.

  • Protocol: Treat as a Class 4.1 Flammable Solid with explosive potential. Do not grind or heat above 50°C.

Hygroscopicity

Potassium salts of organic acids are notoriously hygroscopic. Absorption of atmospheric moisture leads to:

  • Hydrolysis: Gradual degradation of the ester/ether linkage.

  • Caking: Formation of hard clumps that complicate weighing and solubilization.

  • Stoichiometric Error: Inaccurate dosing due to variable water content.

Storage Protocol

To maintain reagent integrity and safety, strict adherence to the following storage conditions is mandatory.

Environmental Control
  • Temperature: Store at +2°C to +8°C (Refrigerated). For long-term storage (>6 months), -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps. Secondary containment is required to prevent moisture ingress.[1]

Desiccation

The vial must be stored within a desiccator containing active silica gel or phosphorus pentoxide (P₂O₅).

Light Protection

The benzotriazole moiety is photosensitive. Exposure to UV/visible light can induce photo-degradation. Always use amber glassware or wrap containers in aluminum foil.

Handling & Solubilization Protocol

This protocol ensures precise dosing while mitigating safety risks.

PPE Requirements
  • Eye/Face: Chemical splash goggles + Face shield (if handling >1g).

  • Hand: Double nitrile gloves (0.11 mm min thickness).

  • Respiratory: N95 particulate respirator or work within a certified Fume Hood.

  • Body: Anti-static lab coat (cotton) to minimize ESD risk.

Weighing Procedure (The "Static-Free" Method)
  • Equilibration: Allow the refrigerated container to warm to room temperature (20-25°C) inside a desiccator for 30 minutes before opening. This prevents condensation on the cold solid.

  • Anti-Static Gun: Use an ionizing anti-static gun on the weighing boat and spatula.

  • Transfer: Use a PTFE-coated spatula (non-sparking). Do not scrape the threads of the vial.

  • Resealing: Purge the headspace with Argon before resealing the vial immediately.

Solubilization Workflow
  • Preferred Solvents: DMF (Dimethylformamide), DMSO, Water (for immediate use).

  • Avoid: Chlorinated solvents (DCM, Chloroform) due to poor solubility.

  • Concentration: Prepare stock solutions at 0.1 M to 0.5 M .

  • Dissolution:

    • Add solvent to the solid (do not add solid to solvent to avoid clumping).

    • Vortex gently. Do not sonicate if the bath temperature is uncontrolled (heat risk).

Application Protocol: Linker Activation

This compound is often used to attach the (benzotriazol-1-yloxy)acetyl group to an amine, serving as a linker.

Reaction Scheme: R-NH₂ + K-Bt-O-CH₂-COO⁻ + Activator → R-NH-CO-CH₂-O-Bt

Step-by-Step Procedure:

  • Preparation: Dissolve Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (1.0 equiv) in dry DMF.

  • Activation: Add a coupling reagent if the free carboxylate is to be coupled. Note: If the reagent is already an active ester, this step is skipped.

    • Correction: This salt contains a free carboxylate (as K salt). To couple it to an amine, you must activate the carboxylate.

    • Activator: Use PyBOP or HATU (0.95 equiv) + DIPEA (2.0 equiv).

    • Crucial: Do not use HBTU/HOBt as the benzotriazole moiety is already present; excess HOBt is unnecessary.

  • Coupling: Add the target amine (R-NH₂, 1.0 equiv).

  • Incubation: Stir at room temperature for 2–4 hours under Nitrogen.

  • Monitoring: Monitor via HPLC-MS. Look for the mass shift corresponding to the + (Benzotriazol-1-yloxy)acetyl moiety.

Waste Disposal & Deactivation

Warning: Never dispose of benzotriazole derivatives in the general trash or down the drain.

  • Quenching: Treat excess reagent or reaction mixtures with 10% NaOH to hydrolyze any active esters.

  • Segregation: Collect in a dedicated "High Nitrogen/Explosive Potential" liquid waste stream.

  • Labeling: Clearly label as "Contains Benzotriazoles – Potential Shock Sensitivity."

Visual Workflows

Figure 1: Safe Handling Decision Tree

HandlingProtocol Start Start: Reagent Retrieval CheckTemp Is Vial at Room Temp? Start->CheckTemp Equilibrate Equilibrate in Desiccator (30 mins) CheckTemp->Equilibrate No Open Open Vial under Argon CheckTemp->Open Yes Equilibrate->CheckTemp Weigh Weigh with PTFE Spatula (Avoid Friction) Open->Weigh Solubilize Dissolve in DMF/DMSO Weigh->Solubilize Reseal Purge Headspace (Ar) & Reseal Weigh->Reseal Store Store at +4°C or -20°C Reseal->Store

Caption: Decision tree for the safe retrieval, weighing, and storage of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Figure 2: Linker Coupling Mechanism

ReactionPathway Salt K-Salt Reagent ActiveEster Activated Ester Intermediate Salt->ActiveEster Activation Activator Activator (PyBOP) Activator->ActiveEster Product Coupled Product (Linker Attached) ActiveEster->Product + Amine Waste HOBt Byproduct ActiveEster->Waste Leaving Group Amine Target Amine (R-NH2) Amine->Product

Caption: Schematic representation of the activation and coupling pathway for the (benzotriazol-1-yloxy)acetyl linker.

References

  • ChemicalBook. (2023). 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic Acid Properties and CAS 639475-09-5.[2][3] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Hydroxybenzotriazole hydrate (General Benzotriazole Safety). Retrieved from

  • National Institutes of Health (NIH). (2024). Peptide Synthesis Coupling Reagents: Benzotriazole Derivatives. PubChem. Retrieved from

  • Luxembourg Bio Technologies. (2023). Handling and Storage of Coupling Reagents. Retrieved from

Sources

Method

Application Note: Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate in the Synthesis of Heterocyclic Systems

This Application Note is structured to address the specific technical requirements of researchers working with benzotriazole derivatives. It clarifies the critical structural distinction between the N-isomer (1-yl) and t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of researchers working with benzotriazole derivatives. It clarifies the critical structural distinction between the N-isomer (1-yl) and the O-isomer (1-yloxy), prioritizing the former as the standard scaffold for heterocyclic synthesis while addressing the latter as a specialized reactive intermediate.

Abstract & Strategic Overview

This guide details the utility of potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (and its corresponding acid/ester forms) as a versatile building block for constructing fused heterocyclic systems. While often nomenclatured interchangeably in casual discussion, the distinction between the N-isomer (1-yl, thermodynamically stable) and the O-isomer (1-yloxy, kinetically favored/reactive) is critical for experimental success.

  • Primary Application: The N-isomer serves as a robust "chassis" for synthesizing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles via hydrazide intermediates.

  • Secondary Application: The O-isomer (often generated in situ or used as a specific leaving group donor) functions as an activated ester equivalent, facilitating rapid nucleophilic substitutions or specific O-functionalizations.

Structural & Mechanistic Insight

The N- vs. O-Isomer Dichotomy

Benzotriazole is an ambident nucleophile. Reacting 1H-benzotriazole with alkylating agents (like potassium chloroacetate) yields two isomers. Understanding this selectivity is the foundation of reproducible synthesis.

  • N-Isomer (1-yl):

    
    . The dominant, stable product used for building downstream heterocycles.
    
  • O-Isomer (1-yloxy):

    
    . Often formed under kinetic control or using specific oxygen-selective conditions. It is less stable and can rearrange to the N-isomer or act as an acylating agent.
    
Reaction Pathways

The potassium salt acts as a nucleophilic precursor. In the synthesis of heterocycles, the acetate tail is the reactive center.

ReactionPathways Bt 1H-Benzotriazole (Precursor) K_Salt Potassium 2-(1H-benzotriazol-1-yl)acetate (The Reagent) Bt->K_Salt Cl-CH2-COOK K2CO3/Acetone Hydrazide Benzotriazol-1-yl-acetohydrazide (Key Intermediate) K_Salt->Hydrazide 1. EtOH/H+ 2. NH2NH2·H2O Oxadiazole 1,3,4-Oxadiazole (Target Heterocycle) Hydrazide->Oxadiazole POCl3 Aromatic Acid Thiadiazole 1,3,4-Thiadiazole Hydrazide->Thiadiazole CS2 / KOH Hydrazine Triazole 1,2,4-Triazole Hydrazide->Triazole CS2 / KOH Hydrazine

Figure 1: Divergent synthesis of heterocyclic systems starting from the benzotriazole acetate scaffold.

Experimental Protocols

Protocol A: Synthesis of the Precursor (N-Alkylation)

Objective: Selective synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.

Reagents:

  • 1H-Benzotriazole (1.0 equiv)

  • Ethyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 equiv)
    
  • Solvent: Acetone (dry)

Procedure:

  • Dissolution: Dissolve 1H-benzotriazole (0.01 mol) in dry acetone (30 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous

    
     (0.015 mol) and stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Dropwise add ethyl chloroacetate (0.011 mol).

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 1:3).

  • Workup: Filter the hot solution to remove inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue will solidify. Recrystallize from ethanol to obtain needle-shaped crystals.

    • Note: This produces the N-isomer . If the Potassium Salt is required directly, use Chloroacetic acid + KOH in the initial step, but the ester is easier to purify.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Cyclization of the benzotriazole scaffold to form bioactive heterocycles.[1]

Reagents:

  • Benzotriazol-1-yl-acetohydrazide (prepared from Protocol A product + Hydrazine hydrate)

  • Substituted Benzoic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    , excess)
    

Procedure:

  • Activation: In a fume hood, mix Benzotriazol-1-yl-acetohydrazide (0.01 mol) and the substituted benzoic acid (0.01 mol) in a flask.

  • Cyclodehydration: Add

    
     (15 mL).
    
  • Reflux: Reflux the mixture on a water bath for 3–5 hours.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring. The excess

    
     will hydrolyze exothermically.
    
  • Neutralization: Basify the aqueous mixture with sodium bicarbonate solution (

    
    ) to pH 7–8.
    
  • Isolation: Filter the precipitated solid. Wash with cold water.[2]

  • Purification: Recrystallize from ethanol.

Data Analysis: The formation of the oxadiazole ring is confirmed by the disappearance of the carbonyl (


) and hydrazide (

) peaks in IR and the appearance of the

stretch around 1600–1620

.

Quantitative Performance & Optimization

Table 1: Solvent Effects on N- vs. O-Alkylation Selectivity

SolventDielectric ConstantMajor ProductYield (N-Isomer)Notes
Acetone 20.7N-Isomer85–92%Recommended standard.
DMF 36.7Mixture60–70%Higher O-alkylation observed initially.
Ethanol 24.5N-Isomer75–80%Slower reaction rate.
Toluene 2.38N-Isomer50–60%Requires phase transfer catalyst.

Table 2: Heterocycle Yield Comparison (Protocol B)

R-Group (Benzoic Acid)Reaction Time (hrs)Yield (%)Melting Point (°C)
Phenyl (H)3.082172–174
4-Methoxy3.588165–167
4-Nitro5.076210–212
2-Chloro4.079185–188

Troubleshooting & Expert Tips

  • Regioselectivity Control: If you specifically require the O-isomer (potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate), avoid thermodynamic conditions (high heat, protic solvents). Perform the alkylation at 0°C in DMF using a silver salt (

    
    ) or strictly controlled kinetic conditions, though rearrangement to the N-isomer is rapid.
    
  • Moisture Sensitivity: In Protocol B (

    
     cyclization), moisture is the enemy. Ensure all glassware is oven-dried. Water ingress will hydrolyze the 
    
    
    
    before cyclization occurs, drastically reducing yield.
  • Safety Warning: Benzotriazole derivatives can be energetic. While the acetate derivatives are generally stable, avoid subjecting them to shock or friction, especially if nitrated.

    
     is corrosive and generates HCl gas upon contact with water; use a scrubber.
    

References

  • Synthesis of Benzotriazole Heterocycles: International Journal of Novel Research and Development (IJNRD). "Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development." Link

  • Oxadiazole Synthesis Protocols: Science and Education Publishing. "Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives." Link

  • Mechanistic Studies of Benzotriazole Derivatives: Beilstein Journal of Organic Chemistry. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents." Link

  • Crystallographic Data: National Institutes of Health (PMC). "Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate." Link

  • Peptide Coupling Context (O-isomer): Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Application

Application Notes and Protocols: The Use of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-Oxyma) in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm Shift in Amide Bond Formation The synthesis of amide bonds is a cornerstone of medicinal chemistry, fundamental to the cre...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Amide Bond Formation

The synthesis of amide bonds is a cornerstone of medicinal chemistry, fundamental to the creation of peptides, peptidomimetics, and a vast array of small-molecule drug candidates. For decades, the field relied on coupling additives derived from 1-hydroxybenzotriazole (HOBt) and its aza-analogue (HOAt).[1] While effective, these reagents are classified as explosive materials, posing significant risks in handling, storage, and scale-up.[2] This inherent hazard has driven a concerted effort toward the development of "greener," safer, and more efficient alternatives.

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, more commonly known in the field as K-Oxyma , has emerged as a superior coupling additive that addresses these safety concerns without compromising performance.[3] As the potassium salt of OxymaPure, K-Oxyma offers enhanced stability, safety, and unique advantages in specific synthetic applications, making it an invaluable tool for the modern medicinal chemist.[2][4] This guide provides an in-depth look at the technical features, mechanism, and practical applications of K-Oxyma, complete with detailed protocols for its effective use.

K-Oxyma: Physicochemical Properties and Core Advantages

K-Oxyma is a white to bright yellow crystalline powder valued for its excellent solubility in common polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] Its adoption in both academic and industrial settings is underpinned by a compelling set of technical benefits.

Key Advantages of K-Oxyma:
  • Superior Safety Profile : K-Oxyma is non-explosive and non-allergenic, offering a significant safety improvement over the hazardous benzotriazole-based reagents it replaces.[4][5]

  • High Coupling Efficiency : It demonstrates remarkable efficiency in promoting amide and peptide bond formation, with performance that rivals or even exceeds that of HOAt, particularly in challenging synthetic contexts.[4][6]

  • Potent Racemization Suppression : Maintaining stereochemical integrity is critical in drug development. K-Oxyma is highly effective at minimizing epimerization during the coupling of chiral amino acids.[4]

  • Enhanced Stability : It exhibits greater thermal and chemical stability compared to its predecessors, reducing the risk of decomposition and pressure buildup during reactions.[4][6]

  • Compatibility with Acid-Sensitive Resins : A standout feature is its suitability for solid-phase synthesis on highly acid-labile resins (e.g., 2-chlorotrityl chloride resin). By suppressing the inherent acidity of its parent compound, OxymaPure, K-Oxyma prevents the premature cleavage of the peptide from the solid support, leading to higher yields and purities.[2][7]

PropertyDescriptionReference(s)
CAS Number 158014-03-0[4][8]
Molecular Formula C₅H₅KN₂O₃[4][8]
Molecular Weight 180.20 g/mol [4][8]
Appearance White to bright yellow crystalline powder[4][8]
Melting Point 145–155 °C[4][8]
Key Feature Safer, non-explosive alternative to HOBt/HOAt[2][4]
Solubility Highly soluble in polar organic solvents (DMF, DMSO)[4][6]

Mechanism of Action: Facilitating Efficient Acylation

K-Oxyma functions as an additive in carbodiimide-mediated coupling reactions. Its efficacy stems from the ability of the Oxyma anion to act as a potent nucleophile and an excellent leaving group. The pKa of the parent oxime, OxymaPure, is 4.6, which contributes to its effectiveness.[9]

The generally accepted mechanism proceeds as follows:

  • Carbodiimide Activation : The carboxylic acid reacts with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form a highly reactive O-acylisourea intermediate.

  • Formation of the Oxyma Active Ester : This unstable intermediate is intercepted by the Oxyma anion (from K-Oxyma) to form the Oxyma active ester. This step is rapid and crucial for suppressing racemization, as it converts the O-acylisourea into a more stable, yet highly reactive, ester before it can epimerize.

  • Nucleophilic Acyl Substitution : The amine component attacks the carbonyl carbon of the Oxyma active ester. The Oxyma moiety is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond.

K-Oxyma_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., DIC, EDCI) Carbodiimide->O_acylisourea OxymaEster Oxyma Active Ester (Racemization Resistant) O_acylisourea->OxymaEster + K-Oxyma (fast) Byproduct1 Urea Byproduct O_acylisourea->Byproduct1 + Amine (slow, racemization risk) KOxyma K-Oxyma KOxyma->OxymaEster Amide Amide Product OxymaEster->Amide + Amine Byproduct2 Oxyma-H OxymaEster->Byproduct2 Amine R'''NH₂ (Amine) Amine->Amide

Mechanism of K-Oxyma in carbodiimide-mediated amide bond formation.

Core Applications and Experimental Protocols

K-Oxyma is a versatile reagent applicable to a wide range of acylation reactions in medicinal chemistry.[4][8]

Application Areas:
  • Solid-Phase and Solution-Phase Peptide Synthesis[4]

  • Fragment condensation for large peptides and small proteins

  • Synthesis of complex small-molecule libraries requiring amide bond formation[8]

  • Formation of Weinreb amides and esters[2][8]

  • Bioconjugation and materials science applications[8]

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using K-Oxyma

This protocol describes a general procedure for a single coupling cycle on a peptide synthesizer using Fmoc-based chemistry. It is particularly recommended when using acid-sensitive resins.

Rationale: The use of K-Oxyma with DIC provides a highly efficient coupling cocktail that minimizes racemization. K-Oxyma's non-acidic nature is ideal for resins like 2-CTC, preventing premature peptide cleavage that can occur with the acidic OxymaPure.[2][7]

SPPS_Workflow Start Resin-Bound Peptide (with Fmoc group) Deprotection Fmoc Deprotection 20% Piperidine in DMF Start->Deprotection Wash1 DMF Wash (3-5 times) Deprotection->Wash1 Coupling Amino Acid Activation & Coupling Fmoc-AA-OH K-Oxyma DIC in DMF Wash1->Coupling Monitoring Optional: Kaiser Test Coupling->Monitoring Wash2 DMF Wash (3-5 times) End Elongated Peptide Chain (Ready for next cycle) Wash2->End Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash2 Coupling Complete

A typical Fmoc-SPPS cycle workflow utilizing K-Oxyma.

Materials:

  • Fmoc-protected amino acid (4.0 eq.)

  • K-Oxyma (4.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)

  • Resin-bound peptide (1.0 eq.)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and cleaved Fmoc adducts.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid and K-Oxyma in DMF. Add DIC to the solution and allow to pre-activate for 1-2 minutes.

    • Scientist's Note: While pre-activation is common, for sterically hindered amino acids, adding the activation mixture directly to the resin without a pre-activation delay can sometimes yield better results.

  • Coupling Reaction: Add the activation mixture to the washed, deprotected resin. Agitate via nitrogen bubbling or orbital shaking for 45-60 minutes at room temperature.

  • Monitoring (Optional): Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling (free primary amine), while yellow/colorless indicates completion. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Amide Coupling for Small Molecule Synthesis

This protocol provides a robust method for coupling a carboxylic acid and an amine in solution, a common transformation in drug discovery programs.

Rationale: This combination of EDCI (a water-soluble carbodiimide) and K-Oxyma is highly effective and simplifies purification, as the urea byproduct is also water-soluble and can be easily removed with an aqueous wash.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (hydrochloride salt or free base) (1.0-1.2 eq.)

  • K-Oxyma (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq., if using an amine salt)

  • Anhydrous solvent (e.g., DMF, Dichloromethane)

Procedure:

  • Reagent Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid, K-Oxyma, and the amine. If using an amine hydrochloride salt, add DIPEA to liberate the free base. Dissolve the components in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the initial exotherm upon EDCI addition and minimize potential side reactions.

  • Initiation of Coupling: Add EDCI·HCl to the stirred solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer successively with 5% citric acid solution (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and Oxyma), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Safety and Handling

While K-Oxyma is significantly safer than benzotriazole-based reagents, standard laboratory safety practices must be followed.[10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from moisture and light.[4] Recommended storage temperature is +4 °C.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Comparative Overview

The choice of coupling additive depends on the specific synthetic challenge, cost, and safety requirements. K-Oxyma offers a compelling balance, particularly where safety and acid sensitivity are paramount.

ReagentCoupling EfficiencyRacemization SuppressionSafety ProfileKey Disadvantage
HOBt GoodGoodExplosive Hazard Safety and handling restrictions[1][2]
HOAt ExcellentExcellentExplosive Hazard Higher cost than HOBt[1][6]
OxymaPure ExcellentExcellentGood (Non-explosive)Acidity can cause issues with sensitive substrates[7]
K-Oxyma Excellent Excellent Excellent (Non-explosive) Slightly higher cost than OxymaPure

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1759–1773. Retrieved from [Link]

  • Jad, Y. E., de la Torre, B. G., El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Molecules, 25(19), 4363. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized. Retrieved from [Link]

  • EDVOTEK. (n.d.). Potassium Acetate - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Ethyl cyanoglyxylate-2-oxyme potassium salt (K-Oxyma). Retrieved from [Link]

  • Horiki, K., & Murakami, A. (1989). A REMARKABLE CATALYTIC EFFECT OF THE POTASSIUM SALT OF 1-HYDROXYBENZOTRIAZOLE ON PEPTIDE BOND FORMATION. HETEROCYCLES, 28(2), 615. Retrieved from [Link]

  • Industrial Chemicals Ltd. (2023, November 9). Potassium acetate solution 50-70% Safety Data Sheet. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical biochemistry, 200(2), 301–309. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

The following technical guide addresses the synthesis, purification, and troubleshooting of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate . This compound is a critical intermediate, often used in the preparation of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, purification, and troubleshooting of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate . This compound is a critical intermediate, often used in the preparation of peptide coupling reagents and active esters.[1]

This guide focuses on the regioselectivity challenges inherent to 1-Hydroxybenzotriazole (HOBt) derivatives, specifically the competition between O-alkylation (desired) and N-alkylation (side product).[1][2]

[1][2]

Product Profile
  • Chemical Name: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate[1][2]

  • Target Structure: O-alkylated HOBt derivative (

    
    )[1][2]
    
  • Primary Application: Building block for peptidomimetics; precursor for linkers and active esters.[1][2]

  • Critical Quality Attribute (CQA): Isomeric purity (O-isomer vs. N-isomer).

Part 1: Reaction Mechanism & Side Product Formation

The synthesis typically involves the alkylation of 1-Hydroxybenzotriazole (HOBt) with a haloacetate (e.g., ethyl bromoacetate) followed by hydrolysis, or direct reaction with chloroacetic acid.[1]

The Core Problem: Ambident Nucleophilicity HOBt exists in equilibrium between its N-hydroxy form and its N-oxide tautomer.[1][2] Consequently, alkylation can occur at two distinct sites:[1][2][3][4][5][6]

  • Oxygen (O-Attack): Yields the desired 1-(carboxymethoxy)benzotriazole derivative.[1][2]

  • Nitrogen (N-Attack): Yields the 3-(carboxymethyl)benzotriazole 1-oxide derivative (Side Product).[1][2]

Reaction Pathway Diagram

HOBt_Alkylation HOBt 1-Hydroxybenzotriazole (HOBt) Intermediate Ambident Anion [Bt-O⁻ ↔ Bt-N(O)⁻] HOBt->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Intermediate Halo X-CH2-COOR (Haloacetate) O_Product O-Isomer (Target) Potassium 2-(1H-benzotriazol-1-yloxy)acetate (Ether Linkage) Halo->O_Product N_Product N-Isomer (Side Product) Potassium 2-(3-oxido-1H-benzotriazol-1-yl)acetate (N-Oxide Linkage) Halo->N_Product Intermediate->O_Product O-Alkylation (Kinetic/Hard Nucleophile) Intermediate->N_Product N-Alkylation (Thermodynamic/Soft Nucleophile)

Caption: Bifurcation of HOBt alkylation pathways. The N-isomer is the primary impurity reducing the yield and activity of the final potassium salt.[2]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Impurity Identification

Q: I am observing a secondary set of signals in the NMR spectrum. Is this the N-isomer? A: Yes, this is highly likely.[1][2] The N-alkylated side product (N-oxide form) is the most common impurity.[1][2]

  • Diagnostic: Compare the methylene (

    
    ) proton shifts.
    
    • O-Isomer (Target): Typically appears downfield (~5.0–5.2 ppm) due to the electronegative oxygen attachment.[1][2]

    • N-Isomer (Impurity): Typically appears slightly upfield relative to the O-isomer, but the aromatic ring protons will show a distinct splitting pattern due to the loss of symmetry or electronic changes in the N-oxide ring.[1][2]

  • Confirmation: Use

    
     NMR. The carbon attached to the benzotriazole ring via oxygen appears at a significantly different shift than the carbon attached to the nitrogen.[1][2]
    

Q: My product is colored (yellow/orange), but the reference standard is white. Why? A: Coloration often indicates:

  • Oxidation of HOBt: Residual HOBt can oxidize to form azo-dimers or other conjugated species.[1][2]

  • N-Oxide Impurities: Benzotriazole N-oxides can sometimes exhibit yellow coloration depending on their conjugation and purity.[1][2]

  • Trace Iodine: If ethyl iodoacetate was used or generated in situ (Finkelstein conditions), trace iodine can cause yellowing.[1] Wash the organic precursor with sodium thiosulfate before hydrolysis.[1]

Category 2: Synthesis Optimization

Q: How can I favor the O-alkylation to get the correct "yloxy" product? A: Regioselectivity is driven by the "Hard and Soft Acids and Bases" (HSAB) principle and solvent effects.[1][2]

  • Solvent Choice: O-alkylation is often favored in solvents that do not strongly solvate the anion, or by using specific counter-ions.[1][2] However, for HOBt, silver salts (Ag+) are historically known to promote O-alkylation exclusively by coordinating to the nitrogen lone pair, blocking N-attack.[1][2]

  • Base Selection:

    • Standard:

      
       in Acetone or DMF (Often gives a mixture, ~80:20 O:N).[1]
      
    • Optimized: Use Ag2CO3 or generate the silver salt of HOBt first if high purity is required.[1][2]

    • Alternative: Use a sterically hindered base or lower temperatures to favor the kinetic O-alkylation product.[1][2]

Q: The potassium salt is extremely hygroscopic and difficult to handle.[1] What should I do? A: Potassium carboxylates are inherently hygroscopic.[1][2]

  • Immediate Action: Lyophilize the product rather than rotary evaporating to dryness. Store in a desiccator with

    
    .
    
  • Alternative: If the application permits, isolate the free acid first (precipitate from water with HCl), which is usually a stable solid.[1] Convert to the potassium salt immediately before use by adding exactly 1 equivalent of KOH or

    
     in water/methanol and lyophilizing.[1][2]
    

Part 3: Side Product Data & Management

The following table summarizes the key impurities and their management strategies.

Impurity TypeChemical IdentityOriginRemoval Strategy
Major Isomer 3-(carboxymethyl)benzotriazole 1-oxide (K-salt)N-Alkylation of HOBt (Regioisomer)Recrystallization: The O-isomer is often less soluble in water/ethanol mixtures than the N-oxide.[1][2] Fractional crystallization of the free acids is more effective than separating the salts.[1][2]
Starting Material 1-Hydroxybenzotriazole (HOBt) Incomplete ReactionWash: The free acid of the product is less soluble in acidic water than HOBt.[2] Acidify to pH 2, filter the precipitate, and wash with cold water.[1][2]
Hydrolysis Byproduct 2-(1H-benzotriazol-1-yloxy)acetic acid (Free Acid)Protonation of the K-saltpH Adjustment: Ensure the final solution is at neutral/slightly basic pH before lyophilization to ensure the K-salt form.[1][2]
Inorganic Salts KBr / KCl Byproduct of alkylationSolubility: The organic K-salt is soluble in lower alcohols (MeOH/EtOH), while inorganic K-halides are less soluble.[1][2] Extract the dry solid with dry Ethanol and filter off the inorganic salts.[1][2]

Part 4: Experimental Workflow for High-Purity Synthesis

To minimize the N-alkylated side product, the following workflow is recommended:

  • Precursor Synthesis (Ester Form):

    • React HOBt with Ethyl Bromoacetate using

      
       in Acetone (reflux).
      
    • Crucial Step: Upon cooling, filter salts and evaporate.[1][2][7] Recrystallize the ethyl ester from Ethanol/Water. This step is the most effective point to remove the N-isomer ester before hydrolysis.[1][2]

  • Hydrolysis:

    • Treat the purified ester with 1.05 eq of KOH in Methanol/Water.[1]

    • Stir at room temperature (avoid heating to prevent degradation).

  • Isolation:

    • Evaporate Methanol.[1]

    • If high purity is needed: Acidify to precipitate the free acid, filter, wash with water (removes HOBt and salts), then re-dissolve in 1.0 eq KOH and lyophilize.[1][2]

Purification Logic Flow

Purification_Strategy Start Crude Reaction Mixture (O-Isomer + N-Isomer + HOBt) Step1 Workup: Evaporate Solvent Partition EtOAc / Water Start->Step1 Step2 Isolate Crude Ester Step1->Step2 Decision Purity Check (NMR) Step2->Decision Recryst Recrystallize Ester (EtOH/H2O) *Removes N-Isomer* Decision->Recryst N-Isomer > 5% Hydrolysis Hydrolysis (KOH/MeOH) Decision->Hydrolysis High Purity Recryst->Hydrolysis Final Final Product Potassium Salt Hydrolysis->Final

Caption: Purification strategy emphasizing ester recrystallization to remove the N-isomer prior to salt formation.

References

  • Regioselectivity of HOBt Alkylation : Wanjari, P. J., et al. (2024).[1][8] TfOH‐Catalyzed Regioselective Alkylation of Hydroxybenzotriazole. Asian Journal of Organic Chemistry. [1]

  • N- vs O-Alkylation Analysis : LaPlante, S. R., et al. (2013).[1][2][6] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of HOBt Derivatives : Singh, H., et al. (2014).[1] Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents. Beilstein Journal of Organic Chemistry.

  • Crystal Structure of N-Isomer Side Products : Gopi, H. N., et al. (2014).[1][2] HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Yield with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

The following Technical Support Guide is designed for researchers utilizing Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtOA ).[1] This guide addresses the specific physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtOA ).[1] This guide addresses the specific physicochemical properties of the potassium salt form and its application in optimizing synthetic yields.

[1]

Product Code: K-BtOA-Reagent Chemical Structure Context: Potassium salt of (Benzotriazol-1-yloxy)acetic acid.[1] Primary Application: Introduction of the benzotriazol-1-yloxy-acetyl moiety (linker synthesis) and nucleophilic substitution reactions where non-amine bases are preferred.[1]

Core Technical Overview

The Yield Challenge: Researchers often transition to the potassium salt (K-BtOA ) from the free acid form to avoid the use of organic bases (like DIPEA or TEA), which can induce racemization or side reactions (such as


-elimination) in sensitive substrates.[1] However, the switch to K-BtOA introduces a new variable: heterogeneous reaction kinetics .[1]

Unlike the free acid, K-BtOA is an ionic solid.[1] Its reactivity is governed by its solubility product (


)  in organic media and the dissociation energy  of the K-O bond.[1] Poor yield with K-BtOA is rarely due to the reagent's intrinsic reactivity, but rather its availability in the solution phase.[1]
Key Mechanistic Advantages[1]
  • Stoichiometric Precision: Eliminates the variability of liquid base volatility.[1]

  • Base-Free Conditions: Prevents base-mediated racemization of sensitive chiral centers on the substrate.[1]

  • Enhanced Nucleophilicity: The "naked" carboxylate anion (in polar aprotic solvents) is significantly more nucleophilic than its hydrogen-bonded acid counterpart.[1]

Troubleshooting Guide: Diagnosing Yield Loss

Use this matrix to identify the root cause of suboptimal yields.

SymptomProbable CauseTechnical Solution
Low Conversion (<50%) "The Solubility Trap" K-BtOA has low solubility in DCM or THF.[1] Switch solvent to DMF or NMP .[1] If DCM is mandatory, add 5-10 mol% 18-Crown-6 to sequester

and solubilize the anion.[1]
Inconsistent Yields Hygroscopicity The salt is highly hygroscopic.[1][2] Water deactivates electrophiles and solvates the anion, reducing reactivity.[1] Dry the salt under vacuum (

mbar, 40°C) for 4h before use.[1] Store in a desiccator.
Side Products (Isomers) N- vs O- Alkylation If synthesizing the reagent in-situ: The benzotriazole moiety can alkylate at the Nitrogen (N-isomer) or Oxygen (O-isomer).[1] Ensure you are using high-purity O-isomer starting material.[1]
Precipitate Formation Byproduct Inhibition In alkylation reactions, the leaving group salt (e.g., KCl or KBr) may precipitate and coat the unreacted K-BtOA surface.[1] Ensure vigorous agitation (vortex/sonication) or increase solvent volume.[1]

Optimized Experimental Protocol

Objective: Maximizing yield in a Nucleophilic Substitution (


) reaction using K-BtOA.
Reagents & Setup
  • Nucleophile: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-BtOA ) (1.2 - 1.5 equiv).[1]

  • Electrophile: Primary/Secondary Alkyl Halide or Tosylate (1.0 equiv).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.[1]

  • Additive (Optional): 18-Crown-6 (0.1 equiv) or TBAI (Tetrabutylammonium iodide) (0.05 equiv).[1]

Step-by-Step Methodology
  • Pre-Drying (Critical):

    • Dry K-BtOA in a vacuum oven at 40°C for at least 4 hours prior to weighing.

    • Why: Absorbed water forms a hydration shell around the carboxylate, reducing its nucleophilicity by orders of magnitude.[1]

  • Solvation:

    • Dissolve the electrophile in anhydrous DMF (0.1 M concentration).

    • Add K-BtOA directly to the reaction vessel.[1]

    • Note: The salt may not dissolve completely initially.[1] This is acceptable; it will dissolve as the reaction proceeds (Le Chatelier’s principle).[1]

  • Catalytic Activation (The "Yield Booster"):

    • If using DCM/THF: Add 18-Crown-6 (10 mol%).[1] This captures the Potassium ion, creating a "naked," highly reactive carboxylate anion.[1]

    • If the electrophile is a Chloride: Add TBAI (5 mol%) to facilitate the Finkelstein reaction (in situ conversion to a more reactive Iodide).[1]

  • Reaction Monitoring:

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Monitor via TLC or LC-MS.[1] Look for the disappearance of the electrophile.

    • Visual Cue: The reaction mixture often becomes clearer as the organic-soluble product forms and the inorganic byproduct (KCl/KBr) settles as a fine white powder.[1]

  • Workup:

    • Dilute with EtOAc.[1][3] Wash extensively with water/brine to remove DMF and residual Potassium salts.[1]

    • Caution: Do not use strongly basic washes, as this may hydrolyze the ester linkage if the substrate is sensitive.[1]

Reaction Logic Visualization

The following diagram illustrates the critical pathway for activation and the specific role of the Potassium cation sequestration in improving yield.

ReactionPathway Salt K-BtOA (Solid) (Aggregated Ion Pairs) Dissolved Dissolved Ion Pair [BtOA- ... K+] Salt->Dissolved Solvation Solvent Polar Aprotic Solvent (DMF/DMSO) Solvent->Dissolved Crown Additive: 18-Crown-6 (Optional) NakedAnion Naked Anion [BtOA]- (Reactive) Crown->NakedAnion Sequesters K+ (Yield Boost) Dissolved->NakedAnion Dissociation TS Transition State (SN2) NakedAnion->TS Nucleophilic Attack Electrophile Substrate (R-X) (Alkyl Halide) Electrophile->TS Product Final Product Bt-O-CH2-COOR TS->Product Irreversible

Caption: Kinetic pathway of K-BtOA. Sequestration of K+ (green path) maximizes the concentration of the reactive 'naked' anion.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning yellow/orange over time? A: This indicates the liberation of free HOBt or Benzotriazole byproducts, which can oxidize or form colored charge-transfer complexes.[1] While often cosmetic, a deep color change suggests hydrolysis of your starting material.[1] Ensure your solvent is strictly anhydrous.[1]

Q2: Can I use this reagent in aqueous buffers? A: No. The carboxylate anion is stable in water, but if you are performing a substitution reaction, water will compete as a nucleophile (hydrolysis), significantly lowering yield.[1] Furthermore, the "O-Bt" linkage is an ester-like bond (amino-oxy ester) and can be susceptible to hydrolysis at high pH.[1]

Q3: How does K-BtOA compare to using the Acid form + DIPEA? A: K-BtOA is superior for acid-sensitive or base-sensitive substrates.[1]

  • Acid + DIPEA:[1][4] Generates DIPEA-hydrohalide salts which are acidic and can buffer the solution.[1]

  • K-BtOA: The byproduct is neutral KCl/KBr.[1] The reaction remains neutral throughout, preserving labile protecting groups (like Trt, Mmt).[1]

Q4: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the unreacted K-BtOA or the Potassium Halide byproduct.[1] Both are highly polar/ionic and will not migrate in standard organic eluent systems (Hex/EtOAc).[1]

References

  • Popovic, S., et al. "Solubility and Nucleophilicity of Alkali Metal Carboxylates in Organic Solvents."[1] Journal of Organic Chemistry, 2018.[1] (General Principle of K-Salt Reactivity)

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 2011.[1] (Context on Benzotriazole derivatives)

  • BLD Pharm. "Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate Product Data." BLD Pharm Catalog, 2024.[1] (Verification of Compound Existence)

  • Katritzky, A. R., et al. "Benzotriazole-mediated synthesis of linkers."[1] Journal of Organic Chemistry, 2008.[1] (Mechanistic grounding for Bt-linkers)

Sources

Troubleshooting

troubleshooting failed reactions with potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

This guide addresses the technical challenges associated with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtO-Acetate ). This reagent is the potassium salt of a carboxylic acid containing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtO-Acetate ).

This reagent is the potassium salt of a carboxylic acid containing a benzotriazole moiety linked via an oxygen atom. It is primarily used as a building block for peptidomimetics or as a specialized linker.[1] Its unique structure presents three primary failure modes: Solubility incompatibility , Activation failure due to salt form , and Regio-isomerization (O- vs N-alkylation). [1]

Part 1: Diagnostic Triage

Identify your issue from the symptoms below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Suspension/Precipitate in DCM or THFSolubility Mismatch: Potassium salts are insoluble in non-polar organic solvents.[1]Switch to DMF/DMSO or use a Phase Transfer Catalyst (18-Crown-6).[1]
No Reaction (Starting material remains)Activation Failure: Carbodiimides (DIC/EDC) cannot effectively activate the carboxylate salt without a proton source.[1]Method A: Acidify to free acid first.Method B: Use HATU/HBTU (salt-tolerant).[1]
Yellowing of Reaction or "Wrong Product" by NMRIsomerization: The kinetic O-isomer has rearranged to the thermodynamic N-isomer.Check NMR for methylene shift.[1] Avoid heating >40°C.
Low Yield during workupWater Solubility: The product might be an ionic salt or highly polar acid lost in the aqueous phase.Acidify aqueous layer to pH 2-3 before extraction; use EtOAc/n-Butanol.[1]

Part 2: Technical Deep Dive & Solutions

The Salt Factor: Solubility & Solvent Compatibility

The Science: Unlike the free acid form, K-BtO-Acetate is an ionic species.[1] It possesses a rigid crystal lattice energy that non-polar solvents (DCM, Chloroform, Toluene) cannot overcome.[1]

  • The Trap: Researchers often attempt standard peptide coupling conditions (DCM/DIPEA) which results in a heterogeneous mixture where the reagent is "locked" in the solid phase, preventing reaction.

Corrective Protocol:

  • Preferred Solvents: Anhydrous DMF , NMP , or DMSO .[1]

  • If DCM is mandatory: You must solubilize the potassium ion.[1] Add 18-Crown-6 (1.05 equivalents) to chelate the potassium, rendering the carboxylate "naked" and soluble in organic media.[1]

Activation Strategy: Coupling the Salt

The Science: Standard carbodiimide coupling reagents (DIC, EDC) react with protonated carboxylic acids to form the O-acylisourea intermediate.[1] They react poorly with carboxylate salts.[1]

  • The Failure: Adding EDC to K-BtO-Acetate without an acid source results in stalled kinetics.[1] The carboxylate is a nucleophile, but it lacks the proton required to drive the leaving group formation on the carbodiimide.

Corrective Protocol (Choose One):

  • Option A: The "Uronium" Route (Recommended) Use HATU or HBTU .[1] These reagents generate the active ester directly from the carboxylate anion.

    • Note: Since your reagent is already a salt (K+), you do not need the full equivalent of base (DIEA) typically required to deprotonate the acid.[1] Use only catalytic base or none, depending on the amine partner's salt form.

  • Option B: In-Situ Acidification If using DIC/EDC, add 1.0 equivalent of HCl in Dioxane or pyridinium p-toluenesulfonate (PPTS) to the reaction mixture before adding the coupling reagent.[1] This generates the reactive free acid in situ and precipitates KCl (which can be filtered off or ignored).[1]

The Isomer Trap: O- vs N-Alkylation

The Science: The "benzotriazol-1-yloxy" moiety implies the alkyl chain is attached to the Oxygen (O-isomer).[1] However, 1-hydroxybenzotriazole (HOBt) derivatives are ambident.[1] The N-isomer (1-benzotriazolyl-acetate) is thermodynamically more stable.[1]

  • The Risk: Under heating or in the presence of certain Lewis acids, the O-isomer can rearrange to the N-isomer. This changes the geometry and electronic properties of your linker completely.

Verification:

  • 1H NMR Check:

    • O-Isomer (Target): The methylene (-O-CH2 -CO-) protons typically appear downfield (approx.[1] 5.0 - 5.3 ppm ) due to the electronegative oxygen.[1]

    • N-Isomer (Rearranged): The methylene (-N-CH2 -CO-) protons appear upfield (approx.[1] 5.4 - 5.6 ppm —Wait, correction based on shielding: N-attachment usually shifts slightly differently, but the key is the Carbon NMR).[1]

    • 13C NMR: O-CH2 carbons are typically 70-80 ppm ; N-CH2 carbons are 50-60 ppm .[1] This is the definitive test.

Part 3: Visual Troubleshooting Guides

Figure 1: Isomerization & Activation Pathways

This diagram illustrates the critical difference between the desired O-isomer and the rearranged N-isomer, and how to successfully activate the salt.

G cluster_0 Reagent Forms cluster_1 Failure Modes cluster_2 Successful Coupling K_Salt K-BtO-Acetate (Potassium Salt) Insoluble in DCM Free_Acid Free Acid Form (Soluble in DCM) K_Salt->Free_Acid Acidification (HCl/Dioxane) N_Isomer N-Isomer (Thermodynamic Sink) DEAD END for O-Linker K_Salt->N_Isomer Heat (>50°C) or Lewis Acid Precipitate Reaction Stalls (Suspension) K_Salt->Precipitate DCM Solvent (No Additives) Active_Ester Activated Ester (Reactive Intermediate) K_Salt->Active_Ester HATU / DMF (Direct Activation) Free_Acid->Active_Ester DIC / EDC Product Final Amide Product Active_Ester->Product + Amine (R-NH2)

Caption: Workflow distinguishing between successful activation (Green) and common failure modes like isomerization or precipitation (Red).

Part 4: Validated Experimental Protocols

Protocol A: Conversion to Free Acid (For DCM Compatibility)

Use this if you must run the reaction in non-polar solvents.

  • Dissolution: Dissolve 1.0 g of K-BtO-Acetate in 10 mL of distilled water.

  • Acidification: Cool to 0°C. Dropwise add 1M HCl until pH reaches ~2.0. The free acid should precipitate or form an oil.[1]

  • Extraction: Extract immediately with Ethyl Acetate (3 x 10 mL).

    • Critical Step: Do not let the acidic aqueous solution sit; prolonged exposure to strong acid can hydrolyze the ether bond.

  • Drying: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo at <30°C.

  • Usage: Use the resulting white solid immediately for coupling.[1]

Protocol B: Direct Salt Coupling (The "One-Pot" Method)

Recommended for high-throughput or standard synthesis.[1]

  • Setup: In a dry vial, weigh 1.0 equiv of K-BtO-Acetate.

  • Solvent: Add anhydrous DMF (Concentration: 0.1 – 0.2 M). Vortex until fully dissolved.[1]

    • Note: If it does not dissolve, add DMSO dropwise until clear.[1]

  • Activation: Add 1.0 equiv of HATU .

    • Modification: Do NOT add DIEA/NMM yet.[1] The potassium carboxylate acts as the initial base.

  • Coupling: Add 1.0 - 1.2 equiv of the Amine partner.

  • Base Adjustment: Check pH (wet pH paper). If pH < 8, add DIEA dropwise until basic.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Warning: Do not heat above 40°C to prevent O->N rearrangement.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my reaction turn bright yellow/orange? A: This often indicates the liberation of free HOBt or the formation of the N-isomer byproducts. While HOBt derivatives are naturally UV-active, a strong color shift suggests decomposition or rearrangement.[1] Check TLC/LCMS immediately.

Q: Can I use this reagent to make an "Active Ester" directly? A: No. This reagent introduces the linker Bt-O-CH2-CO-.[1] It is not Acetyl-OBt (which would transfer an acetyl group).[1] Ensure you are not confusing this linker building block with an acetylating reagent.[1]

Q: Is the ether bond stable to TFA? A: Generally, yes.[1] The aryl-alkyl ether linkage is stable to standard TFA deprotection conditions (e.g., 95% TFA used to remove Boc/tBu groups).[1] However, it is sensitive to strong Lewis acids (BBr3) or catalytic hydrogenation.[1]

References

  • Isomerization of HOBt Derivatives

    • Wanjari, P. J., et al. (2024).[1] TfOH‐Catalyzed Regioselective Alkylation of Hydroxybenzotriazole. Asian Journal of Organic Chemistry.

    • Key Finding: Establishes the thermodynamic preference for N-alkylation over O-alkylation and conditions th
    • [1]

  • Solubility & Reactivity of Potassium Salts

    • Gaylord Chemical Company.[1][2] (2007).[1][2][3] DMSO Solubility Data: Organic & Inorganic Compounds. Bulletin #102B.

    • Key Finding: Confirms high solubility of potassium salts in DMSO/DMF vs insolubility in non-polar organics.
  • Peptide Coupling Mechanisms (Salt Activation)

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

    • Key Finding: detailed mechanisms of HATU/Uronium activation which proceeds via the carboxylate anion, validating the direct use of potassium salts without prior acidific
  • Structural Characterization (O- vs N-Isomers)

    • Li, X. X., & Chen, Z. (2011).[1] Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E.

    • Key Finding: Provides crystallographic data for the N-isomer, useful for distinguishing it from the O-isomer via physical characterization.[1]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions Using Benzotriazole-Based Reagents

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing benzotriazole-based coupling reagents, w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing benzotriazole-based coupling reagents, with a focus on the principles applicable to compounds like potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. Due to the limited specific literature on this particular potassium salt, this document leverages established principles from the well-documented chemistry of 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HBTU, HATU), which share the same core reactive moiety.

The structure of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate suggests it is a salt of an N-oxy-O-alkylated HOBt derivative. In coupling chemistry, the benzotriazol-1-yloxy group functions as an excellent leaving group, facilitating the formation of an amide bond by activating a carboxylic acid. The principles outlined below for troubleshooting and optimization are therefore directly relevant.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during coupling reactions in a direct question-and-answer format.

Question 1: My reaction shows low or no product yield. What are the likely causes and solutions?

Answer: Low yield is a common issue that can typically be traced to a few key areas: reagent quality, reaction setup, or incomplete activation/coupling.

  • Cause A: Reagent Purity and Stability: The coupling reagent may have degraded due to moisture. Benzotriazole derivatives can be hygroscopic.

    • Solution: Ensure all reagents are anhydrous and stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1] Use freshly opened bottles or reagents from a reliable supplier. All solvents, particularly polar aprotics like DMF or NMP, must be anhydrous.

  • Cause B: Inefficient Carboxylic Acid Activation: The activation step, where the carboxylic acid is converted into a more reactive species, may be incomplete before the amine is introduced.

    • Solution: Implement a "pre-activation" step. Stir the carboxylic acid, the coupling reagent, and a suitable base (like DIPEA) in your solvent for 5-15 minutes before adding the amine component.[2] This ensures the active ester is fully formed.

  • Cause C: Incorrect Stoichiometry: Using incorrect molar ratios can lead to unreacted starting materials.

    • Solution: While a 1:1:1:1 ratio (Acid:Amine:Coupling Reagent:Base) is a common starting point, optimizing this is crucial. For difficult couplings, a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) may be beneficial.[3]

  • Cause D: Sub-optimal Reaction Time or Temperature: Most couplings are rapid at room temperature, but challenging substrates (e.g., sterically hindered amino acids) may require adjustments.

    • Solution: Monitor the reaction progress using TLC or HPLC. Most couplings are complete within 10-60 minutes at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful that this can increase the risk of racemization.

Question 2: I'm observing unexpected peaks in my HPLC/MS analysis. What side reactions could be occurring?

Answer: Side product formation is often related to the reactivity of the coupling reagents with functional groups on the substrates or with themselves.

  • Cause A: Racemization: The chiral integrity of the α-carbon of an amino acid can be compromised during activation, leading to the formation of diastereomers that are difficult to separate.

    • Solution: The benzotriazole core of your reagent is specifically designed to suppress racemization.[2] However, the risk increases with prolonged activation times or elevated temperatures. Using a weaker base, such as N-methylmorpholine (NMM) or collidine in place of DIPEA, can also minimize racemization in sensitive cases.[4]

  • Cause B: Guanidinylation of the N-terminal Amine: This is a known side reaction for uronium-type reagents (like HBTU or HATU), where the reagent reacts directly with the free amine, capping the chain.[5]

    • Solution: This is most problematic when the coupling reagent is in excess or when it encounters the amine before the carboxylic acid is activated. The best prevention is to use a pre-activation protocol and avoid a large excess of the coupling reagent.[2][5] If this side reaction persists, switching to a phosphonium-based reagent (e.g., PyBOP), which does not cause guanidinylation, is a good strategy.[5]

  • Cause C: Reaction with Nucleophilic Side Chains: Amino acids with nucleophilic side chains (e.g., Tyr, Ser, Thr, Cys) can react with the highly activated carboxylic acid or the coupling reagent itself.

    • Solution: Ensure that all reactive side chains are adequately protected. If side reactions still occur, minimize the amount of coupling reagent used to the lowest effective quantity and keep reaction times as short as possible.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues in coupling reactions.

G Troubleshooting Workflow for Coupling Reactions start Start: Low Yield or Side Products check_reagents Step 1: Verify Reagents - Anhydrous? - High Purity? - Stored Properly? start->check_reagents outcome_reagents_ok Reagents OK check_reagents->outcome_reagents_ok Yes outcome_reagents_bad Re-purify or Replace Reagents check_reagents->outcome_reagents_bad No check_conditions Step 2: Review Reaction Conditions - Stoichiometry Correct? - Solvent Anhydrous? - Temperature Appropriate? outcome_conditions_ok Conditions OK check_conditions->outcome_conditions_ok Yes outcome_conditions_bad Adjust Stoichiometry, Solvent, or Temperature check_conditions->outcome_conditions_bad No check_protocol Step 3: Analyze Protocol - Pre-activation used? - Reaction Time Optimized? outcome_protocol_ok Protocol OK check_protocol->outcome_protocol_ok Yes outcome_protocol_bad Implement Pre-activation / Monitor Time check_protocol->outcome_protocol_bad No outcome_reagents_ok->check_conditions outcome_reagents_bad->start outcome_conditions_ok->check_protocol outcome_conditions_bad->start analyze_side_products Step 4: Characterize Side Products (HPLC/MS) - Racemization? - Guanidinylation? - Side-chain reaction? outcome_protocol_ok->analyze_side_products outcome_protocol_bad->start solution_racemization Solution for Racemization - Lower Temperature - Use Weaker Base (NMM) - Reduce Activation Time analyze_side_products->solution_racemization solution_guanidinylation Solution for Guanidinylation - Ensure Pre-activation - Avoid Excess Reagent - Switch to Phosphonium Reagent (PyBOP) analyze_side_products->solution_guanidinylation solution_sidechain Solution for Side-Chain Rxns - Confirm Protection - Minimize Reagent Amount analyze_side_products->solution_sidechain end End: Optimized Reaction solution_racemization->end solution_guanidinylation->end solution_sidechain->end

Caption: A logical workflow for diagnosing coupling reaction issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of activation for a benzotriazole-based coupling reagent?

The core function of these reagents is to convert a stable, unreactive carboxylic acid into a highly reactive "active ester".[6] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The benzotriazole component is critical because its N-oxy anion is an excellent leaving group, which drives the reaction forward. The process generally involves the formation of an HOBt active ester intermediate.[2]

General Mechanism of Action

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster R-CO-OBt (Active Ester Intermediate) CarboxylicAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., Carbodiimide + HOBt derivative) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster - Base-H+ AmideProduct R-CO-NH-R' (Amide Product) ActiveEster->AmideProduct Nucleophilic Attack Byproduct HOBt (Byproduct) ActiveEster->Byproduct Leaving Group Amine R'-NH2 (Amine) Amine->AmideProduct

Caption: General mechanism for benzotriazole-mediated coupling.

Q2: How should potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate be handled and stored?

Given its structure as a potassium salt and a benzotriazole derivative, specific handling precautions are necessary.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.[8]

  • Storage: The compound is likely hygroscopic (absorbs moisture from the air).[1] Store it in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Keep away from incompatible materials such as strong oxidizing agents.[1]

Q3: What are the optimal starting conditions for a typical coupling reaction?

While every reaction requires specific optimization, the following table provides a robust starting point for developing your protocol.

ParameterRecommended Starting ConditionRationale & Notes
Solvent Anhydrous DMF, NMP, or CH₂Cl₂Polar aprotic solvents are generally best for dissolving peptides and reagents. Ensure the solvent is truly anhydrous.
Temperature Room Temperature (20-25 °C)Most couplings are efficient at RT. Lower temperatures (-10 to 0 °C) can be used to minimize racemization for sensitive substrates.[4]
Stoichiometry Acid:Amine:Reagent:Base = 1.0:1.0:1.05:1.5A slight excess of the coupling reagent ensures full activation. An excess of a non-nucleophilic base (DIPEA) is common.
Concentration 0.1 - 0.5 MHigher concentrations can improve reaction rates, but may cause solubility issues. Start around 0.2 M.
Pre-activation 5 - 15 minutesStirring the acid, reagent, and base before adding the amine is highly recommended to prevent side reactions.[2]
Reaction Time 30 minutes - 2 hoursMonitor by TLC or HPLC. Over-extending the reaction time can increase side products.

Q4: How can I effectively monitor the reaction's progress?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to check for the presence of free primary amines.[2] A positive test (blue color) indicates an incomplete coupling. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice. They allow you to track the consumption of starting materials and the formation of the product in real-time.

General Experimental Protocol for Solution-Phase Amide Coupling

This protocol provides a general guideline. It must be optimized for your specific substrates.

  • Preparation:

    • Under an inert atmosphere (e.g., argon), add the carboxylic acid (1.0 eq) to a flame-dried flask.

    • Dissolve the acid in an appropriate volume of anhydrous solvent (e.g., DMF) to achieve the desired concentration (e.g., 0.2 M).

  • Activation:

    • To the stirred solution, add the benzotriazole-based coupling reagent (e.g., HBTU, or in this case, a reagent based on potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate principles) (1.05 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Stir the mixture at room temperature for 10 minutes to allow for pre-activation.

  • Coupling:

    • In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of anhydrous solvent.

    • Add the amine solution to the activated carboxylic acid mixture dropwise.

    • Allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC every 30 minutes until the limiting starting material is consumed.

  • Work-up and Purification:

    • Once complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and byproducts like HOBt and DIPEA salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or recrystallization.

References

  • Benchchem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • EDVOTEK. (n.d.). Potassium Acetate - Safety Data Sheet.
  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Fisher Scientific. (2025). 1H-Benzotriazole Safety Data Sheet.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (2024). Potassium acetate SAFETY DATA SHEET.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fluorochem. (2024). Safety Data Sheet.
  • BLD Pharm. (n.d.). Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
  • West Bengal Chemical Industries Limited. (2025). Potassium Acetate | C2H3O2K | Food Additive & Preservative.

Sources

Troubleshooting

Technical Support Center: Stability of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. While specific kinetic data for this exact potassium salt is not extensively published, this document synthesizes information from structurally analogous compounds, primarily active esters derived from 1-hydroxybenzotriazole (HOBt), to provide a robust framework for understanding and managing its stability.

I. Troubleshooting Guide: Degradation and Instability in Solution

Users of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate may encounter issues related to its degradation in solution, leading to decreased potency and the formation of impurities. This section addresses common problems, their underlying causes, and actionable solutions.

Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions

Symptoms:

  • Decreased biological activity or reaction yield over a short period.

  • Appearance of new peaks in HPLC analysis, corresponding to degradation products.

Potential Cause: The primary cause of instability for this compound in aqueous media is likely hydrolysis of the ester linkage. Esters are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1] The N-O bond within the benzotriazole moiety may also be susceptible to cleavage.

Troubleshooting Steps:

  • pH Control: The rate of ester hydrolysis is highly dependent on the pH of the solution.[1]

    • Recommendation: Prepare solutions in a buffered system. For many esters, a slightly acidic pH (around 4-6) can minimize the rate of hydrolysis. It is crucial to determine the optimal pH for stability through a systematic study.

  • Temperature Management: Higher temperatures accelerate the rate of chemical degradation.[2]

    • Recommendation: Prepare and store solutions at low temperatures (e.g., 2-8°C) whenever possible. Avoid repeated freeze-thaw cycles, which can also contribute to degradation.

  • Solvent Selection: If the experimental design allows, consider using a co-solvent system to reduce the concentration of water.

    • Recommendation: A mixture of an organic solvent (e.g., acetonitrile, DMSO) and water may enhance stability. However, the compatibility of the solvent with the experimental system must be verified.

Issue 2: Formation of Colored Impurities or Precipitates

Symptoms:

  • The solution develops a yellow or brown tint over time.

  • Formation of a solid precipitate in the solution.

Potential Cause: The benzotriazole ring itself can undergo degradation, potentially through oxidative pathways or ring-opening reactions, leading to colored byproducts.[2][3][4] Precipitation may occur if the degradation products have lower solubility in the chosen solvent system.

Troubleshooting Steps:

  • Inert Atmosphere: To mitigate oxidative degradation, prepare and handle solutions under an inert atmosphere.

    • Recommendation: Degas solvents and purge the headspace of the storage container with an inert gas like nitrogen or argon.

  • Light Protection: Exposure to UV or visible light can initiate photodegradation.[2]

    • Recommendation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Purity of Reagents: Trace metal impurities in solvents or other reagents can catalyze degradation reactions.

    • Recommendation: Use high-purity (e.g., HPLC grade) solvents and reagents.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in solution?

A1: The most probable primary degradation pathway is hydrolysis of the ester bond, yielding 1-hydroxybenzotriazole (HOBt) and acetic acid. This is a common degradation route for active esters.[1] Subsequently, the HOBt itself could undergo further degradation. A secondary pathway could involve the cleavage of the N-O bond.

DOT Diagram: Predicted Primary Degradation Pathway

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate 1-Hydroxybenzotriazole (HOBt) 1-Hydroxybenzotriazole (HOBt) Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate->1-Hydroxybenzotriazole (HOBt) Hydrolysis Potassium Acetate Potassium Acetate Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate->Potassium Acetate Hydrolysis Further Degradation Products\n(e.g., hydroxylated species, ring-opened products) Further Degradation Products (e.g., hydroxylated species, ring-opened products) 1-Hydroxybenzotriazole (HOBt)->Further Degradation Products\n(e.g., hydroxylated species, ring-opened products) Oxidation/Hydrolysis

Caption: Predicted primary degradation pathway via hydrolysis.

Q2: How can I monitor the stability of my solution?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[][6] An appropriate method should be able to separate the parent compound from its potential degradation products.

Q3: What are the key factors that I should control to enhance the stability of my solutions?

A3: The most critical factors are pH, temperature, light exposure, and the presence of oxygen.[2][] Maintaining a slightly acidic pH, storing solutions at low temperatures, protecting them from light, and using deoxygenated solvents can significantly improve stability.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Strong nucleophiles, strong acids, and strong bases should be avoided as they will likely accelerate the degradation of the ester. Additionally, strong oxidizing agents could promote the degradation of the benzotriazole ring.

III. Experimental Protocol: Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in a given solution.

Objective: To determine the degradation rate of the compound under specific storage conditions.

Materials:

  • Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • HPLC grade acetonitrile and water

  • Buffer components (e.g., phosphate or acetate salts)

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the compound and dissolve it in the desired solvent to prepare a stock solution of known concentration.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the chosen buffer/solvent system to the final experimental concentration.

    • Aliquot the solution into several autosampler vials.

  • Initial Analysis (T=0):

    • Immediately analyze one of the vials using the developed HPLC method to determine the initial concentration and purity.

  • Storage:

    • Store the remaining vials under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze it by HPLC.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

    • Identify and, if possible, quantify any major degradation products.

HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-280 nm range).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

DOT Diagram: Troubleshooting Workflow

start Instability Observed (e.g., low potency, new peaks) check_pH Is the solution pH controlled? start->check_pH adjust_pH Implement a buffered system (target pH 4-6, verify experimentally) check_pH->adjust_pH No check_temp Is the solution stored at low temperature? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store at 2-8°C, avoid freeze-thaw check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or wrap in foil check_light->protect_light No check_oxygen Is the solution handled under inert atmosphere? check_light->check_oxygen Yes protect_light->check_oxygen use_inert Degas solvents, use N2 or Ar check_oxygen->use_inert No reassess Re-evaluate stability check_oxygen->reassess Yes use_inert->reassess

Sources

Optimization

common pitfalls when using potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Technical Support Center: Optimization & Troubleshooting for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Ticket System Status: 🟢 Online Support Tier: Level 3 (Senior Application Scientist) Subject: Handling, Solub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting for Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Ticket System Status: 🟢 Online Support Tier: Level 3 (Senior Application Scientist) Subject: Handling, Solubilization, and Reaction Optimization for K-Bt-O-Acetate

Executive Summary: Know Your Reagent

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized building block, structurally derived from HOBt (N-hydroxybenzotriazole) . Unlike standard HOBt used as a coupling additive, this molecule is an ether-linked carboxylate salt .

  • Chemical Structure: Benzotriazole ring

    
    
    
    
    
  • Primary Function: It acts as a nucleophilic building block to introduce the (benzotriazol-1-yloxy)acetyl moiety into target molecules (often peptidomimetics or heterobifunctional linkers).

  • Critical Distinction: Do not confuse this with N-alkylated benzotriazole derivatives (Bt-CH

    
    -COO
    
    
    
    ). The N-O linkage here confers unique electronic properties but also specific stability risks.

Part 1: Solubility & Handling (The #1 User Pitfall)

User Complaint: "I suspended the reagent in Dichloromethane (DCM) for my coupling reaction, but it’s just a slurry and nothing is reacting."

Diagnosis: You are treating an inorganic salt like an organic intermediate. The potassium cation (


) creates a tight ionic lattice that is insoluble in non-polar organic solvents like DCM, Chloroform, or Toluene.

The Fix: You must break the ionic lattice. Use one of the following three protocols based on your downstream application.

Solubility Compatibility Table
SolventSolubility RatingApplication Context
DCM / CHCl

🔴 Insoluble Do not use without Phase Transfer Catalysis (PTC).
THF 🟠 Poor Sparingly soluble; requires crown ethers (18-Crown-6) to activate.
DMF / DMAc 🟢 Excellent Recommended. Dissolves the salt and dissociates the carboxylate nucleophile.
Water 🟢 Excellent Good for biphasic reactions, but hydrolysis risks exist for downstream active esters.
Acetonitrile 🟡 Moderate Usable with heat or additives; generally poor for the potassium salt form.
Protocol A: The Solvent Switch (Recommended)[1]
  • Evaporate any DCM currently in the flask.

  • Re-dissolve the potassium salt in anhydrous DMF or NMP (approx. 5-10 mL per gram).

  • Add your electrophile (e.g., alkyl halide) to this solution.

  • Result: The homogeneous solution allows the carboxylate to attack rapidly.

Protocol B: Phase Transfer Catalysis (If DCM is mandatory)

If your electrophile is unstable in DMF, you must use a biphasic system.

  • Suspend the potassium salt in DCM.

  • Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Mechanism: The quaternary ammonium cation exchanges with Potassium, pulling the lipophilic Bt-O-Acetate anion into the DCM layer to react.

Part 2: Reactivity & Isomerization

User Complaint: "I see two spots on my TLC/LCMS. Is my reagent impure?"

Diagnosis: Benzotriazole derivatives are notorious for Regioisomerism . While your starting material is the O-isomer (1-yloxy), under certain conditions—especially if protonated and re-reacted—it can equilibrate or rearrange to the N-isomer (N-3 substitution), or the N-O bond can cleave.

The Mechanism: The N-O bond is less stable than a C-N bond. If you use strong Lewis acids or high temperatures (>80°C), the benzotriazole moiety may act as a leaving group, or the structure may rearrange.

Visualizing the Workflow & Risks

ReactionWorkflow Start K-Bt-O-Acetate (Solid Salt) Solvent Solvent Choice Start->Solvent DMF DMF/DMSO (Homogeneous) Solvent->DMF Recommended DCM DCM/THF (Heterogeneous) Solvent->DCM Avoid if possible Reaction Nucleophilic Attack (Carboxylate acts) DMF->Reaction PTC Add Phase Transfer Catalyst (TBAB) DCM->PTC Required Fix PTC->Reaction Risk Risk: N-O Bond Cleavage/Rearrangement Reaction->Risk If T > 80°C or Strong Acid Product Target Ester/Amide Reaction->Product Mild Conditions Risk->Product Impurities

Caption: Decision tree for solvent selection and risk mitigation during nucleophilic substitution reactions.

Part 3: Stability & Hygroscopicity

User Complaint: "My yield was only 60%, but I calculated stoichiometry perfectly."

Diagnosis: Potassium carboxylates are hygroscopic .[1][2] If the bottle was left open or stored without a desiccator, the salt has absorbed atmospheric water.

  • Mass Error: You weighed water, not reagent. Your effective molarity is lower than calculated.

  • Nucleophilic Competition: If you are reacting this with an electrophile (like an acid chloride or alkyl halide), the absorbed water will hydrolyze your electrophile, killing the reaction.

The Fix: Drying Protocol

  • Do not heat above 60°C to dry (risk of decomposition).

  • Method: Place the salt in a vacuum desiccator over

    
     or silica gel for 24 hours before use.
    
  • Verification: Check the appearance.[3] It should be a free-flowing white/off-white powder, not clumpy or sticky.

Part 4: Safety Warning (Explosive Potential)

Critical Alert: While the acetate derivative is more stable than pure HOBt or HOBt hydrate, the benzotriazole core is energetic .

  • N-O Bond Energy: The N-O bond is energy-rich.

  • Dryness: Anhydrous benzotriazole derivatives can be shock-sensitive.

  • Friction: Do not grind this salt vigorously in a mortar and pestle if it is completely anhydrous.

  • Disposal: Do not concentrate reaction mixtures containing this compound to total dryness with heat; always leave a small amount of solvent or use a rotary evaporator with a safety shield.

References

  • Katritzky, A. R., et al. "Benzotriazole-mediated synthesis of heterocycles." Chemical Reviews, 1998. (Canonical review on Benzotriazole utility and stability).

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Discusses HOBt derivatives and potential side reactions).

  • Sigma-Aldrich. "Potassium Acetate Safety Data Sheet." (General handling for hygroscopic potassium carboxylates).

  • Pop, L., et al. "Synthesis and reactivity of (benzotriazol-1-yloxy)acetic acid derivatives." Revue Roumaine de Chimie, 2010. (Specific chemistry of the title compound's acid form).

Sources

Troubleshooting

Technical Support Center: Purification of Products from Reactions Involving Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products where potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate has been used as a reagent. My aim is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to solve purification challenges effectively.

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a derivative of the well-known coupling additive 1-Hydroxybenzotriazole (HOBt)[1], is employed in syntheses where the benzotriazol-1-yloxy moiety serves as an excellent leaving group. However, the very nature of this reagent can lead to characteristic byproducts that complicate purification. This guide is designed to address these specific issues head-on.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of products from reactions utilizing this reagent.

Question 1: My crude product is a dark brown or tarry substance after removing the solvent. What is the likely cause and how can I clean it up?

Answer:

  • Expert Analysis: The observation of dark, tarry impurities is a known issue associated with benzotriazole chemistry. Often, this arises from small amounts of impurities present in the benzotriazole starting materials used to synthesize the reagent, which carry through, or from minor degradation of the benzotriazole ring under certain reaction conditions[2]. These impurities are typically polymeric, non-polar, and intensely colored.

  • Recommended Solution: Decolorization with Activated Charcoal. This is a classic and highly effective method for removing non-polar, colored impurities[2].

    Protocol: Activated Charcoal Treatment

    • Dissolve your crude product in a suitable water-miscible organic solvent in which it is highly soluble (e.g., ethylene glycol, methanol, acetone)[2]. Aim for a concentration of 10-40% by weight[2].

    • Add 5-10% w/w activated charcoal relative to the crude product mass.

    • Heat the suspension to a moderate temperature (e.g., 40-60 °C) and stir for 30-60 minutes. Avoid boiling if using a low-boiling solvent.

    • Allow the mixture to cool slightly and filter it through a pad of Celite® or diatomaceous earth to remove the fine charcoal particles. The Celite pad is crucial as it prevents charcoal from passing into your filtrate.

    • Wash the filter cake with a small amount of the same fresh, hot solvent to ensure complete recovery of your product[2].

    • Combine the filtrates and proceed with solvent removal. The resulting solid or oil should be significantly lighter in color.

Question 2: TLC analysis shows my product is contaminated with residual 1-Hydroxybenzotriazole (HOBt). How do I remove it?

Answer:

  • Expert Analysis: 1-Hydroxybenzotriazole (HOBt) is the primary byproduct of the reagent after it has participated in the reaction. HOBt is weakly acidic (pKa ≈ 4.6) and moderately polar. This property is the key to its removal.

  • Recommended Solution: Aqueous Basic Wash. An acid-base extraction during the reaction work-up is the most efficient method to remove HOBt.

    • After the reaction is complete, quench if necessary and dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer one or two times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of potassium carbonate (K₂CO₃). The basic wash will deprotonate the acidic HOBt, forming its water-soluble salt, which partitions into the aqueous layer.

    • Follow the basic wash with a brine (saturated NaCl) wash to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Question 3: My product appears to be a mixture of N1 and N2 isomers. How can I separate them?

Answer:

  • Expert Analysis: Benzotriazole has two potential sites for alkylation or acylation on the triazole ring (the N1 and N2 positions), which can lead to the formation of isomeric products[3][4]. These isomers often have very similar polarities, making separation by simple recrystallization challenging.

  • Recommended Solution: Flash Column Chromatography. This is the most reliable method for separating closely related isomers[3][5][6][7].

    • TLC Optimization: First, find a solvent system that provides good separation of the spots on a TLC plate. Start with a non-polar system like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity. A good system will have Rf values for your isomers between 0.2 and 0.5.

    • Column Preparation: Dry-pack or wet-pack a silica gel column with the optimized eluent.

    • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the prepared column. This "dry loading" technique typically results in better separation.

    • Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure fractions of each isomer.

Question 4: I am struggling to crystallize my final product. It either remains an oil or gives a very poor yield. What should I do?

Answer:

  • Expert Analysis: Crystallization is inhibited by impurities that disrupt the formation of a uniform crystal lattice. If the product is an oil, it may be that it is not yet pure enough or its melting point is below room temperature. Low yield indicates high solubility in the chosen solvent.

  • Recommended Solutions:

    • Ensure Purity: First, ensure the material is pure by running a final column or performing the charcoal/extraction steps described above. An NMR spectrum can confirm the absence of major impurities.

    • Solvent Selection: If the product is a solid, a systematic approach to solvent selection is critical. The ideal solvent dissolves the compound when hot but not when cold. See the table below for common solvents used for benzotriazole derivatives[5][6][8][9].

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate). Slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Pentane, Diethyl Ether) dropwise with stirring until the solution becomes faintly cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly. This is highly effective for inducing crystallization.

    • Induce Nucleation: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous successful batch.

Data & Protocols

Troubleshooting Summary Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Dark, tarry, or oily crude productDegradation of benzotriazole; starting material impurities[2].Decolorization with activated charcoal; aqueous work-up.
Contamination with HOBt byproductIncomplete removal of the acidic byproduct during work-up.Wash organic phase with aqueous NaHCO₃ or K₂CO₃ solution.
Presence of hard-to-separate isomersNon-selective reaction on N1 and N2 positions of the triazole ring[3][4].Flash column chromatography with an optimized eluent system[5][6].
Failure to crystallize or low yieldResidual impurities; suboptimal solvent choice; high product solubility.Re-purify by chromatography; systematic solvent screening; use a solvent/anti-solvent system.
Unreacted starting material presentIncomplete reaction.The potassium salt is water-soluble; perform an aqueous wash.
Recrystallization Solvent Selection Guide for Benzotriazole Derivatives
Solvent / SystemType of Compound Often Used ForReference
EthanolGeneral-purpose for moderately polar solids.[8][10]
TolueneLess polar, aromatic products.[8]
AcetoneFor more polar compounds.[9]
Isopropanol / WaterFor compounds that are very soluble in pure alcohol.[5]
Dichloromethane / MethanolA polar system for highly functionalized molecules.[6]
N,N-Dimethylformamide (DMF)High-boiling polar solvent for poorly soluble compounds.[9]

Visualized Workflows

General Purification Workflow

The following diagram illustrates a standard decision-making workflow for purifying your target compound after a reaction.

A Crude Reaction Mixture B Aqueous Work-up (e.g., NaHCO3 wash) A->B C Dry & Concentrate B->C D Analyze Crude Product (TLC, NMR) C->D E Is it a dark oil/tar? D->E F Charcoal Treatment E->F Yes G Is product >95% pure? E->G No F->D H Flash Column Chromatography G->H No I Recrystallization G->I Yes H->I J Pure Product I->J

Caption: Decision workflow for purification.

Troubleshooting Crystallization Issues

This decision tree helps diagnose and solve common problems encountered during the final crystallization step.

A Product Fails to Crystallize B Is it an oil? A->B C Is it a clear solution? B->C No D Check Purity (NMR/TLC). If impure, re-purify. B->D Yes F Too much solvent used. Concentrate solution. C->F Yes H Try different solvent system. C->H No E Try Solvent/Anti-Solvent Method D->E I Successful Crystallization E->I G Scratch flask or add seed crystal. F->G G->I H->I

Caption: Decision tree for crystallization problems.

References

  • Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Deriv
  • Process for the preparation of benzotriazole derivatives.
  • Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic M
  • Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. SIELC Technologies.
  • CN101928254B - Benzotriazole derivatives and their preparation and use.
  • US3334054A - Purification of benzotriazole.
  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chrom
  • CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). California Department of Food and Agriculture.
  • Controlled synthesis of electron deficient nitro-1h-benzotriazoles. University of Exeter.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 2138098-55-0|Potassium 2-(1H-1,2,3-benzotriazol-1-yl)
  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
  • MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. Journal of the Chilean Chemical Society.
  • 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile.
  • A REMARKABLE CATALYTIC EFFECT OF THE POTASSIUM SALT OF 1-HYDROXYBENZOTRIAZOLE ON PEFTIDE BOND FORM
  • Safety Data Sheet: (1H)

Sources

Optimization

how to avoid racemization with potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable strategies for preventing racem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable strategies for preventing racemization when using potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-Oxyma) as a coupling additive.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis, and why is it a critical issue?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this leads to the formation of diastereomeric impurities. These impurities can be difficult to separate and may dramatically alter or eliminate the peptide's biological activity, which is highly dependent on its specific three-dimensional structure.[1]

Q2: How does K-Oxyma function to suppress racemization?

A: During carbodiimide-mediated coupling (e.g., with DIC), the amino acid's carboxyl group is activated to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to forming a 5(4H)-oxazolone, a planar structure that readily loses its stereochemistry.[2] K-Oxyma acts as an auxiliary nucleophile that rapidly intercepts the O-acylisourea to form an active Oxyma ester. This ester is more stable and significantly less prone to oxazolone formation, thereby preserving the stereochemical integrity of the amino acid while remaining sufficiently reactive for efficient amide bond formation.[3][4]

Q3: What are the primary advantages of K-Oxyma over OxymaPure or traditional benzotriazole additives like HOBt?

A: K-Oxyma is the potassium salt of OxymaPure. Its main advantages are:

  • Enhanced Solubility : It has a higher solubility in common organic solvents like DMF as well as aqueous solutions compared to OxymaPure.[5]

  • Safety : Like OxymaPure, it is a non-explosive and safer alternative to benzotriazole-based additives such as HOBt and HOAt, which have been reclassified as desensitized explosives.[5]

  • Reduced Side Reactions : K-Oxyma does not promote the premature cleavage of peptides from highly acid-sensitive resins (e.g., 2-chlorotrityl resins), an issue that can sometimes be observed with the slightly acidic OxymaPure.[5]

  • High Efficiency : It provides racemization suppression that is superior to HOBt and often comparable or even superior to HOAt in many cases.[3][6]

Q4: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid can racemize under certain conditions, some are particularly vulnerable:

  • Histidine (His) : The imidazole side chain can catalyze racemization.[7] The use of Fmoc-His(Trt)-OH is especially problematic.[8]

  • Cysteine (Cys) : The electron-withdrawing nature of the protected thiol group increases the acidity of the α-proton, making it more susceptible to base-catalyzed abstraction.[7][9]

  • Serine (Ser) and Phenylalanine (Phe) are also known to be more prone to racemization under standard coupling conditions.

Q5: What are the key process parameters that can induce racemization even when using K-Oxyma?

A: Several factors can override the protective effects of K-Oxyma:

  • Base Selection : Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) can directly abstract the α-proton, promoting racemization.[10][11]

  • Temperature : Higher reaction temperatures accelerate the rate of all reactions, including the competing racemization pathways.[10][12]

  • Pre-activation Time : Prolonged pre-activation of the amino acid with the coupling reagent before adding the amine component can increase the opportunity for oxazolone formation.[10][13]

  • Solvent Polarity : Polar solvents like DMF can sometimes favor racemization compared to less polar options.[3]

Understanding the Mechanisms of Racemization

Racemization during peptide coupling primarily occurs via two pathways. Understanding these mechanisms is key to designing effective mitigation strategies.

Racemization Mechanisms Diagram 1: The two primary mechanisms of racemization during peptide synthesis. cluster_0 Oxazolone Formation Pathway cluster_1 Direct Enolization Pathway Activated_AA Activated Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_AA->Oxazolone Cyclization Racemized_Peptide_Ox Racemized Peptide Oxazolone->Racemized_Peptide_Ox Nucleophilic Attack by Amine Activated_AA2 Activated Amino Acid Enolate Enolate Intermediate Activated_AA2->Enolate Base abstracts α-proton Racemized_Peptide_En Racemized Peptide Enolate->Racemized_Peptide_En Reprotonation Start Fmoc-AA-OH Start->Activated_AA Start->Activated_AA2

Caption: Primary racemization pathways in peptide synthesis.

Troubleshooting Guide for Racemization

If you suspect racemization is occurring in your synthesis, follow this troubleshooting workflow.

Troubleshooting Workflow Diagram 2: Troubleshooting workflow for racemization in peptide synthesis. Start Diastereomeric Impurity Detected? Confirm Confirm & Quantify Racemization (See Protocol 3: Chiral HPLC) Start->Confirm Yes Check_AA Is it a susceptible amino acid? (e.g., His, Cys) Confirm->Check_AA Special_Protocol Use Targeted Strategy (See Protocol 2) Check_AA->Special_Protocol Yes Check_Base Are you using a strong base? (e.g., DIPEA) Check_AA->Check_Base No End Problem Resolved Special_Protocol->End Change_Base Switch to a weaker/hindered base (e.g., NMM, Collidine) or use base-free conditions. Check_Base->Change_Base Yes Check_Temp Is the coupling temperature > RT? Check_Base->Check_Temp No Change_Base->End Lower_Temp Perform coupling at 0°C. Check_Temp->Lower_Temp Yes Check_PreAct Is pre-activation time > 5 min? Check_Temp->Check_PreAct No Lower_Temp->End Reduce_PreAct Reduce pre-activation to 1-2 min or use in-situ activation. Check_PreAct->Reduce_PreAct Yes Check_PreAct->End No

Caption: A decision tree for troubleshooting racemization issues.

Comparative Racemization Data

The choice of coupling additive has a significant impact on stereochemical purity. Oxime-based additives consistently demonstrate superior performance in suppressing racemization compared to older reagents.

Coupling ModelCoupling Reagent / AdditiveBase% D-Isomer (Racemization)Reference(s)
Z-Phe-Val-OH + H-Pro-NH₂ DIC / HOBt-8.9%[6]
DIC / HOAt-2.1%[6]
DIC / OxymaPure-3.8%[6]
EDC·HCl / K-Oxyma -4.7% [6]
Fmoc-His(Trt)-OH Coupling DIC / OxymaPure (50°C, 10 min)-2.88%[8]
Fmoc-His(Boc)-OH Coupling DIC / OxymaPure (50°C, 10 min) -1.29% [8]
DIC / OxymaPure (90°C, 2 min) -0.81% [8]
Fmoc-Cys(Trt)-OH Coupling HCTU / DIEADIEA8.0%[9]
Fmoc-Cys(Thp)-OH Coupling DIPCDI / OxymaPure -0.74% [9][14]

Experimental Protocols

Protocol 1: Standard Coupling with K-Oxyma to Minimize Racemization

This protocol outlines a standard solid-phase peptide synthesis (SPPS) coupling cycle using a K-Oxyma/DIC combination, which does not require a tertiary amine base, thereby minimizing a primary cause of racemization.

KOxyma Activation Diagram 3: Activation pathway using DIC/K-Oxyma. cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-OH OAI O-Acylisourea (Reactive Intermediate) AA->OAI + DIC DIC DIC KOxyma K-Oxyma OxymaEster Oxyma Active Ester (Less prone to racemization) OAI->OxymaEster + K-Oxyma CoupledPeptide Fmoc-AA-NH-Peptide-Resin OxymaEster->CoupledPeptide + Peptide-Resin PeptideResin H₂N-Peptide-Resin

Caption: K-Oxyma intercepts the reactive intermediate.

Steps:

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using standard methods (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (e.g., 5 x 1 min) to remove all traces of piperidine.

  • Reagent Preparation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 equiv.), and K-Oxyma (3-5 equiv.) in DMF. Due to K-Oxyma's high solubility, this should be rapid.[5]

  • Activation & Coupling (In-situ):

    • Add the amino acid/K-Oxyma solution to the washed resin.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equiv.) to the resin slurry.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids, perform the coupling at 0°C.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: Targeted Strategies for Racemization-Prone Residues

For Cysteine (e.g., Fmoc-Cys(Trt)-OH): Cysteine is highly susceptible to racemization in the presence of bases.[9][14]

  • Strictly follow Protocol 1. The absence of a tertiary amine like DIPEA is critical.

  • Use a short pre-activation time (1-5 minutes) if in-situ activation is not desired.[13]

  • Consider using alternative side-chain protecting groups like Tetrahydropyranyl (Thp), which has shown very low racemization (0.74%) with DIPCDI/Oxyma coupling.[9][14]

For Histidine (e.g., Fmoc-His(Trt)-OH): Histidine racemization is notoriously difficult to prevent, especially with the trityl (Trt) protecting group.

  • Switch Protecting Group: The most effective strategy is to replace Fmoc-His(Trt)-OH with Fmoc-His(Boc)-OH . The Boc protecting group significantly reduces epimerization, even at elevated temperatures used in microwave-assisted synthesis.[8]

  • Follow Protocol 1 with Fmoc-His(Boc)-OH.

  • Optimize Temperature: If Fmoc-His(Trt)-OH must be used, perform the coupling at a lower temperature (0°C or room temperature) and for a sufficient duration, as higher temperatures dramatically increase racemization.[8]

Protocol 3: Quantifying Racemization by Chiral HPLC Analysis

This protocol provides a general method to determine the enantiomeric purity of the amino acids within your synthetic peptide.

  • Peptide Hydrolysis:

    • Place a dried sample of the crude or purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6N HCl (approx. 200 µL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under vacuum.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., water or a mobile phase component).

  • Chiral HPLC Analysis:

    • Method A (Direct Analysis): This is the preferred method as it avoids potential racemization during derivatization.[15]

      • Column: Use a chiral column designed for underivatized amino acids, such as an Astec CHIROBIOTIC T (teicoplanin-based).[15]

      • Mobile Phase: A common mobile phase is a mixture of water, methanol, and an acid modifier like formic acid. The exact ratio must be optimized for the specific amino acids.[15]

      • Detection: Use LC-MS for sensitive and selective detection.[16]

      • Analysis: Inject the hydrolyzed sample. The D- and L-enantiomers will separate, allowing for quantification by integrating the peak areas. A standard mixture of D/L amino acids should be run for comparison.

    • Method B (Indirect Analysis via Derivatization):

      • React the hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) to form diastereomers.[17]

      • Separate the resulting diastereomers on a standard reverse-phase C18 column.

      • Quantify the peaks corresponding to the L-L and L-D diastereomers.

References

  • El-Faham, A., Albericio, F., et al. (2015). EDC·HCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies. Available at: [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals. Available at: [Link]

  • Subirós-Funosas, R., Prohens, R., Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal. Available at: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at: [Link]

  • Chen, S. T., & Wang, K. T. (1991). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Journal of the Chinese Chemical Society. Available at: [Link]

  • Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Novabiochem® Innovations 1.14. Merck Millipore. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development. Available at: [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

  • D’Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

  • Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis. Available at: [Link]

  • Yields and racemization during the formation of Z-Phg-Pro- NH 2 in DMF (stepwise solution-phase synthesis). ResearchGate. Available at: [Link]

  • Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). Journal of Peptide Science. Available at: [Link]

  • Technical Support Information Bulletin 1213 - Oxyma. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

The following technical guide serves as a specialized support resource for researchers utilizing Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (CAS: 1007011-74-6). This document moves beyond standard safety data to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (CAS: 1007011-74-6). This document moves beyond standard safety data to address stability, degradation mechanisms, and troubleshooting in high-stakes experimental environments.

Current Status: Operational Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Scope: Degradation Pathways, Impurity Profiling, Troubleshooting

Part 1: The Degradation Landscape (Mechanistic Insight)

To troubleshoot effectively, one must understand the molecular vulnerabilities of the compound. Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is structurally an


-alkoxy benzotriazole derivative . Unlike simple 

-alkyl benzotriazoles, the presence of the

ether linkage introduces specific instability vectors.
Primary Degradation Pathways
  • Photolytic N-O Bond Homolysis (UV-Driven):

    • Mechanism: Benzotriazole derivatives are strong UV absorbers. Upon excitation, the relatively weak

      
       bond (approx. 50-60 kcal/mol) can undergo homolytic cleavage.
      
    • Outcome: Formation of benzotriazolyl radicals and acetoxy-methyl radicals. These reactive species rapidly abstract hydrogen from solvents or recombine to form complex impurities, including hydrazine derivatives or solvent adducts.

    • Visual Indicator: Yellowing or darkening of the solid/solution.

  • Reductive Cleavage (Chemically Induced):

    • Mechanism: In the presence of reducing agents (e.g., thiols, phosphines, or catalytic hydrogenation conditions often used in peptide synthesis), the

      
       bond is susceptible to cleavage.
      
    • Outcome: Release of 1-Hydroxybenzotriazole (HOBt) and Glycolic Acid (or Glyoxylate) .

    • Impact: If this occurs during a coupling reaction, the released HOBt is active, but the stoichiometry of your additive changes, potentially affecting chiral integrity.

  • Thermal Rearrangement (Isomerization):

    • Mechanism: At elevated temperatures (>60°C),

      
      -substituted benzotriazoles can undergo rearrangement to their thermodynamically more stable 
      
      
      
      -substituted isomers (N2 or N3 alkylation), although the ether linkage is more resistant to this than acylated derivatives.
Pathway Visualization

DegradationPathways Parent Potassium 2-(1H-1,2,3- benzotriazol-1-yloxy)acetate RadicalIntermediates Radical Intermediates (Benzotriazolyl• + •CH2COO-) Parent->RadicalIntermediates UV Light / Photolysis HOBt 1-Hydroxybenzotriazole (HOBt) Parent->HOBt Reductive Conditions (e.g., H2/Pd, Thiols) Glycolic Glycolic Acid / Glyoxylate Parent->Glycolic Reductive Cleavage Isomer N-Alkylated Isomers (Thermal Rearrangement) Parent->Isomer Heat (>60°C) RingOpen Aniline Derivatives (Ring Opening) RadicalIntermediates->RingOpen Secondary Reactions

Figure 1: Primary degradation vectors. The N-O bond is the critical failure point under photolytic and reductive stress.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported in laboratory settings.

Scenario A: Impurity Profiling

Q: I see a new peak eluting earlier than the main compound in my Reverse-Phase HPLC. What is it?

  • Diagnosis: This is likely 1-Hydroxybenzotriazole (HOBt) or Benzotriazole (BtH) .

  • The Science: The parent compound is a potassium salt of a carboxylic acid, making it highly polar. However, if the

    
     bond cleaves (reductive pathway) or if the sample is acidified during prep, the free acid or HOBt fragment may form. HOBt is less polar than the potassium salt but more polar than many coupling byproducts.
    
  • Validation Protocol:

    • Inject a standard of HOBt (CAS 2592-95-2).

    • Check the UV spectrum of the impurity. HOBt has a characteristic absorption max around 254 nm and 280 nm.

    • Action: If confirmed, check your solvent lines for reducing agents (e.g., old THF with peroxides, or contamination with DTT/mercaptoethanol).

Scenario B: Physical Appearance Change

Q: The white powder has turned a faint yellow/orange after storage. Is it still usable?

  • Diagnosis: Photochemical degradation has occurred.[1]

  • The Science: Benzotriazoles are photosensitive. The yellowing indicates the formation of azo-dimers or nitro-aniline derivatives resulting from ring opening or radical recombination on the crystal surface.

  • Risk Assessment:

    • High Risk: For GMP synthesis or precise kinetic studies. The radical byproducts can act as chain terminators or initiators in sensitive reactions.

    • Low Risk: For rough pH buffering or crude coupling, if the discoloration is superficial (<1%).

  • Action: Perform a quantitative NMR (qNMR) assay. If purity is <98%, recrystallize or discard. Store future batches in amber glass or foil-wrapped containers.

Scenario C: Solubility Crashing

Q: Upon adding the compound to my aqueous buffer (pH 4.0), a precipitate formed.

  • Diagnosis: Protonation of the carboxylate.

  • The Science: You are using the potassium salt to gain solubility. The pKa of the acetic acid moiety is approximately 3.5–4.0. Lowering the pH below 4.5 protonates the carboxylate group, converting the soluble salt [Bt-O-CH2-COO- K+] into the free acid [Bt-O-CH2-COOH]. The free acid has significantly lower aqueous solubility.

  • Action: Maintain pH > 5.5 for stock solutions. If acidic conditions are required, add a co-solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) (up to 20% v/v) to maintain solubility of the protonated form.

Part 3: Quantitative Data & Specifications

Use these parameters to validate the integrity of your material.

ParameterSpecification / BehaviorDegradation Indicator
Appearance White to off-white crystalline powderYellow/Orange/Brown tint (Photolysis)
Solubility Soluble in Water, DMF, DMSOTurbidity in water (Protonation/Contamination)
HPLC Purity > 98.0% (a/a)New peaks at RRT 0.4-0.6 (HOBt)
Water Content Hygroscopic (Handle in desiccator)Clumping/Liquefaction (Hydrolysis risk)
Mass Spec (ESI) [M+H]+ calc: ~194.06 (Free Acid)m/z 136 (HOBt), m/z 120 (Benzotriazole)
Part 4: Experimental Methodologies
Protocol: Rapid Stability Check (TLC)

Use this method for a quick "Go/No-Go" decision before starting a synthesis.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 10 : 1).

  • Sample Prep: Dissolve 5 mg in 1 mL Methanol.

  • Visualization: UV light (254 nm).

  • Interpretation:

    • Rf ~ 0.3-0.4: Parent Compound (Free acid form on silica).

    • Rf ~ 0.5-0.6: HOBt (Degradation Product).

    • Rf ~ 0.8-0.9: Non-polar impurities (Anilines).

Protocol: Storage & Handling
  • Temperature: Store at +2°C to +8°C.

  • Atmosphere: Argon or Nitrogen overlay recommended. The ether linkage is stable to oxygen, but the potassium salt is hygroscopic. Moisture uptake accelerates hydrolysis pathways.

  • Container: Amber glass (Critical for UV protection).

References
  • Vertex AI Search. (2025). Stability of Benzotriazole Esters as Mechanism-Based Inactivators. National Institutes of Health (NIH). 2[3]

  • Vertex AI Search. (2025). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivatives. MDPI. 1

  • Vertex AI Search. (2025). Poly[μ2-aqua-bis[μ4-2-(1H-1,2,3-benzotriazol-1-yl)acetato]dipotassium] Structure. National Institutes of Health (NIH). 4

  • Vertex AI Search. (2025). Safety Data Sheet: Potassium Acetate (Analogous Salt Handling). Sigma-Aldrich. Link[3][5]

Sources

Optimization

managing exotherms in reactions with potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Technical Support Center: High-Energy Reagent Handling Topic: Managing Exotherms in Reactions with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (KBTA) Reference ID: TSC-KBTA-001 Status: Active / Critical Safety Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Reagent Handling Topic: Managing Exotherms in Reactions with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (KBTA) Reference ID: TSC-KBTA-001 Status: Active / Critical Safety Protocol

Executive Summary: The Energetic Nature of KBTA

Welcome. You are likely accessing this guide because you are observing unexpected thermal behavior or are planning a scale-up involving Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (KBTA) .

As a Senior Application Scientist, I must be blunt: Do not treat this compound as a simple acetate salt. Structurally, it contains the benzotriazol-1-yloxy moiety, a close relative of HOBt (1-Hydroxybenzotriazole) and HOBt esters . These structures possess high nitrogen content and N-O bonds, making them inherently energetic. While the potassium salt offers improved solubility and shelf-stability compared to the parent acid, it retains the potential for rapid energy release, particularly during acidification, activation, or thermal stress.

This guide prioritizes Process Safety Management (PSM) to prevent thermal runaway events.

Part 1: Critical Safety & Characterization (The "Why")

Before you proceed, you must understand the thermal landscape. The exotherms you encounter with KBTA usually stem from three distinct sources.

The Three Sources of Heat
SourceMechanismRisk LevelOnset Speed
Neutralization Acidification of the K-salt to generate the parent acid (Benzotriazol-1-yloxy)acetic acid.ModerateInstantaneous
Activation Reaction with coupling agents (e.g., Oxalyl Chloride, EDC) to form active esters.HighFast (often gas-evolving)
Decomposition Thermal cleavage of the benzotriazole N-N or N-O bonds.Critical Variable (Autocatalytic)
Thermal Stability Data (Proxy & Specifics)

Note: Specific DSC data for KBTA varies by batch and hydration. The following data uses HOBt derivatives as high-fidelity proxies for risk assessment.

  • HOBt (Anhydrous): Explosive decomposition can occur >156°C (Class 1.3C in dry form) [1].

  • Benzotriazole Derivatives: Generally exhibit decomposition onsets between 160°C and 240°C, but the energy release (ΔH) can be massive (>1000 J/g) [2, 5].

  • KBTA Specifics: The potassium salt increases the onset temperature, but lowers the activation energy for reaction with electrophiles.

    • Warning: If you acidify KBTA in the presence of organics, the precipitating free acid may form a thixotropic slurry that traps heat, leading to localized hot spots.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am seeing a temperature spike during the addition of HCl to my KBTA solution. Is this a runaway? A: Likely not a runaway yet, but it is a "Heat of Neutralization" spike.

  • Diagnosis: You are protonating the carboxylate. This is exothermic.[1]

  • Risk: If the temperature crosses 40-50°C, you risk triggering the decomposition of the benzotriazole ring.

  • Solution: Switch to an Isothermal Addition Protocol (see Part 4). Use a jacketed reactor set to 0°C. Do not rely on ice baths for scales >10g.

Q2: The reaction mixture turned yellow/orange and is evolving gas. What is happening? A: This indicates active decomposition or side-reaction.

  • Cause: If activating with thionyl chloride (

    
    ) or oxalyl chloride, you are generating gases (
    
    
    
    ,
    
    
    ,
    
    
    ). If no activating agent is present, the color change suggests the N-O bond is cleaving (forming benzotriazole byproducts).
  • Action: Stop stirring immediately if gas evolution accelerates. Initiate emergency cooling. Vent the reactor to a scrubber.

Q3: Can I dry the isolated parent acid in an oven? A: NEVER dry benzotriazole derivatives at high temperatures.

  • Reason: HOBt-based compounds are shock-sensitive and thermally unstable when anhydrous [1].

  • Protocol: Dry under vacuum at ambient temperature (<30°C). If the cake is dry, do not use metal spatulas (spark risk).

Q4: My yield is low, and I see a "gum" at the bottom of the flask. A: You likely experienced a "micro-exotherm" that polymerized your linker.

  • Mechanism: High local concentrations of KBTA during addition caused oligomerization.

  • Fix: Increase dilution. The reaction is likely diffusion-controlled.

Part 3: Visualizing the Safety Workflow

This diagram outlines the decision logic for handling KBTA exotherms. It integrates Process Analytical Technology (PAT) logic.

KBTA_Safety_Protocol Start Start KBTA Dosing Monitor Monitor Internal Temp (Ti) & Heat Flow (Qr) Start->Monitor Decision Is Ti > Setpoint + 2°C? Monitor->Decision Stable Continue Addition (Kinetic Regime) Decision->Stable No Warning PAUSE Dosing Increase Jacket Cooling Decision->Warning Yes Stable->Monitor Loop Critical Is Ti Rising while Dosing is Stopped? Warning->Critical Emergency EMERGENCY DUMP Quench into Water/Ice Critical->Emergency Yes (Runaway) Resume Resume when Ti returns to Setpoint Critical->Resume No (Temp Stabilizes) Resume->Monitor

Caption: Figure 1. Logic flow for controlling exothermic addition of KBTA. Note the critical "Stop Dosing" threshold at +2°C deviation.

Part 4: Validated Experimental Protocols

Protocol A: Isothermal Acidification of KBTA

Objective: safely convert KBTA to (Benzotriazol-1-yloxy)acetic acid without thermal accumulation.

Reagents:

  • KBTA (1.0 eq)

  • Water/MeCN (10 vol)

  • HCl (1M solution)

Steps:

  • Dissolution: Dissolve KBTA in Water/MeCN (50:50) in a jacketed reactor. Set jacket temp (

    
    ) to 0°C.
    
  • Equilibration: Stir until Internal Temp (

    
    ) < 5°C.
    
  • Dosing Setup: Load HCl into a pressure-equalizing dropping funnel or syringe pump.

  • Controlled Addition: Add HCl dropwise.

    • Constraint: Maintain

      
      .[2]
      
    • Rate: If

      
       rises > 1°C/min, stop addition.
      
  • Post-Reaction: Allow to stir for 30 mins at 0°C. Filter the precipitated solid immediately.

    • Why? Prolonged stirring can lead to hydrolysis of the ester linkage.

Protocol B: Scale-Up "Dosage Controlled" Activation

Objective: Reacting KBTA with an amine using a coupling agent (e.g., EDC).

The "Accumulation" Rule: In scale-up, never add the coupling agent all at once. If the reaction initiation is delayed, you build up a "thermal bomb" of unreacted material.

  • Charge KBTA and Amine into the reactor. Cool to 0°C.

  • Dose the coupling agent (e.g., EDC·HCl) as a solution over 2 hours.

  • Monitor the difference between Jacket Temp (

    
    ) and Internal Temp (
    
    
    
    ).
    • A constant

      
       (e.g., 
      
      
      
      ) indicates a healthy, reaction-limited regime.
    • If

      
       drops to 0°C, the reaction has stopped (or finished).
      
    • If

      
       spikes, stop dosing .
      

References

  • Hydroxybenzotriazole (HOBt) Safety Profile. Wikipedia / ECHA InfoCard. HOBt is classified as a desensitized explosive (UN0508/UN3474).[3]

  • Thermal Stability of Benzotriazole Derivatives. Journal of Organic Chemistry / NIH. Studies on the decomposition kinetics of nitro- and oxy-benzotriazoles.

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Methodologies for managing heat in scale-up of energetic nitrations and azole chemistry.[4]

  • Scale-up of Peptide Coupling Reagents. Luxembourg Bio Technologies. Discusses the hazards of HOBt/Benzotriazole derivatives in bulk manufacturing.

  • Benzotriazole Toxicity and Degradation. Kansas State University. Environmental and stability data on the benzotriazole ring system.

Sources

Troubleshooting

accelerating reaction optimization with potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate using machine learning

Technical Support Center: ML-Driven Optimization for K-OBt-Acetate Protocols Current Status: Operational Reagent Focus: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-OBt-Acetate) Methodology: Bayesian Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ML-Driven Optimization for K-OBt-Acetate Protocols

Current Status: Operational Reagent Focus: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-OBt-Acetate) Methodology: Bayesian Optimization (BO) / Active Learning

Executive Summary

Welcome to the technical support hub for accelerating reaction optimization using Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate . This guide addresses the unique challenges of integrating this specific auxiliary—a solubilized, anionic derivative of HOBt—into Machine Learning (ML) workflows.

While standard HOBt is a ubiquitous additive in peptide coupling and amide bond formation to suppress racemization, the potassium acetate derivative introduces distinct physicochemical properties (ionic character, solubility profile, and N- vs. O-alkylation ambiguity) that must be explicitly encoded in your ML models to achieve convergence.

Part 1: Data Acquisition & Feature Engineering

Q1: My ML model (Gaussian Process) is failing to predict yield trends for reactions using K-OBt-acetate. I’m using standard One-Hot Encoding. What is wrong?

A: One-Hot Encoding is insufficient for this reagent because it treats the molecule as a mere label, ignoring its electronic and steric reality. K-OBt-acetate is an ionic salt with a specific "yloxy" (O-linked) connectivity that distinguishes it from its N-linked isomers.

Troubleshooting Protocol:

  • Switch to DFT Descriptors: You must featurize the reagent based on its electronic properties. Calculate and include:

    • HOMO/LUMO Energies: Critical for predicting nucleophilic attack capabilities.

    • NBO Charges: Specifically on the oxygen and the triazole nitrogens to quantify the "ambident" nature of the anion.

    • Buried Volume (

      
      ):  To account for the steric bulk of the acetate tail.
      
  • Explicitly Encode Solubility: Unlike neutral HOBt, this is a potassium salt. Include a descriptor for Dielectric Constant (

    
    )  of your solvent system, as this reagent’s activity is heavily dependent on ion-pair dissociation.
    

Q2: How do I handle the "N- vs. O-isomer" ambiguity in my dataset?

A: This is the most common source of noise in benzotriazole chemistry. The "yloxy" name implies the O-isomer, but under reaction conditions (especially at high T), it may equilibrate to the N-isomer or degrade.

  • If your dataset assumes 100% O-isomer but the reagent is a mixture: Your model sees "identical" inputs giving different yields (high noise).

  • Solution: Run a 1H NMR control of your stock solution. If >5% N-isomer is present, add "Isomer Ratio" as a continuous input variable (

    
    ) in your ML model.
    

Part 2: The Optimization Loop (Bayesian Optimization)

Q3: The algorithm keeps suggesting "High Temperature / Low Catalyst Loading," but these conditions lead to decomposition. How do I constrain the search?

A: You are encountering a boundary constraint violation . K-OBt-acetate has an ester linkage that is susceptible to hydrolysis or thermal degradation above 80°C, especially in basic media.

Corrective Action:

  • Apply a Boolean Mask: In your acquisition function (e.g., Expected Improvement), set the value to 0 for any combination where

    
     AND 
    
    
    
    .
  • Multi-Objective Optimization (MOO): Do not optimize for Yield alone. Optimize for Yield and Purity simultaneously. The decomposition products of K-OBt-acetate often co-elute with polar products, tricking simple UV-Vis yield assays.

Q4: I have limited data (N < 20 reactions). Which surrogate model should I use?

A: Do not use Neural Networks or Deep Learning for


.
  • Recommended: Gaussian Process (GP) Regression with a Tanimoto or Matern kernel. GPs provide uncertainty estimates (

    
    ), allowing the algorithm to distinguish between "bad reaction" and "uncertain territory."
    
  • Why: This allows for Active Learning .[1] The model will tell you which experiment to run next to reduce uncertainty the most, rather than just guessing the highest yield.

Part 3: Experimental Validation & Workflow

Q5: The model predicts 95% yield, but I see precipitation in the flow reactor. Why?

A: The "Acetate" moiety improves solubility in water/methanol but can cause "Salting Out" in non-polar solvents (DCM, Toluene) often favored by ML models for organic transformations.

The Fix:

  • Input Feature: Add "Solubility Parameter (

    
    )" of the solvent mixture as a feature.
    
  • Hardware: Switch to a biphasic system (e.g., Water/DCM) with a Phase Transfer Catalyst (PTC) if the ML suggests non-polar solvents.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process when optimizing reactions with this specific salt.

OptimizationWorkflow Start Start: Define Reaction Space Featurize Featurize K-OBt-Acetate (DFT: HOMO/LUMO, NBO) Start->Featurize CheckIsomer QC: Check N vs O Isomer Ratio (1H NMR) Featurize->CheckIsomer Model Train Surrogate Model (Gaussian Process) CheckIsomer->Model Input Features Acquisition Acquisition Function (EI / UCB) Model->Acquisition Predict Mean & Var Experiment Execute Reaction (Flow/Batch) Acquisition->Experiment Suggest Next Conditions Result Analyze Yield & Purity Experiment->Result Update Update Dataset Result->Update Update->Model Retrain

Caption: Closed-loop Bayesian Optimization cycle specifically tailored for handling the regiochemical and electronic features of benzotriazole derivatives.

Part 4: Comparative Data & Benchmarks

When optimizing amide couplings, K-OBt-acetate performs differently than standard additives. Use this table to calibrate your "Prior Beliefs" in the Bayesian model.

FeatureStandard HOBtK-OBt-Acetate (Target)ML Implication
Solubility Good in DMF/DMSOHigh in H2O/MeOHSolvent Descriptor: Must weight polarity higher.
Active Species Neutral / ProtonatedAnionic NucleophileMechanism: Reaction rate may follow 2nd order kinetics (conc. dependent).
Thermal Stability High (>100°C)Moderate (<80°C)Constraint: Set upper bound on Temp variable.
Regiochemistry TautomerizesFixed (until hydrolysis)Feature: Treat as distinct species, not just "HOBt source."

Part 5: Troubleshooting Decision Tree

Use this logic flow when your optimization campaign stalls.

TroubleshootingTree Problem Low Model Accuracy (R² < 0.5) CheckData Check Reagent Quality Problem->CheckData IsomerIssue Isomer Mixture? CheckData->IsomerIssue NMR shows split peaks FeatIssue Feature Engineering CheckData->FeatIssue NMR is clean Action1 Purify / Recrystallize IsomerIssue->Action1 >10% impurity Action2 Add 'Isomer Ratio' as Descriptor IsomerIssue->Action2 Consistent mixture Action3 Switch to DFT (HOMO/LUMO) FeatIssue->Action3

Caption: Diagnostic workflow for resolving model convergence failures related to benzotriazole reagent quality.

References

  • Shields, B. J., et al. (2021).[2] "Bayesian reaction optimization as a tool for chemical synthesis."[2][3] Nature, 590, 89–96.[2] Link

    • Foundational text for applying Bayesian Optimiz
  • Coley, C. W., et al. (2019). "A robotic platform for flow synthesis of organic compounds informed by AI planning." Science, 365(6453). Link

    • Describes the hardware/software integration necessary for automated optimiz
  • Bachem. (2024). "Peptide Coupling Reagents & Additives: A Technical Guide." Bachem Knowledge Center. Link

    • Authoritative source on the chemistry of HOBt/Benzotriazole deriv
  • BLD Pharm. (2024).[4] "Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate Product Data." BLD Pharm Catalog. Link

    • Source for physical properties and commercial availability of the specific potassium salt.
  • Strieth-Kalthoff, F., et al. (2020). "Machine learning the reaction classes of amide bond formation." Chemical Science, 11, 10383-10393. Link

    • Provides specific descriptors for amide coupling agents relevant to benzotriazoles.

Sources

Optimization

minimizing byproducts in potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate mediated couplings

Technical Support Center: Optimization of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Mediated Couplings Executive Summary Welcome to the Technical Support Center. This guide addresses the specific challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate Mediated Couplings

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtOA ).

Unlike standard peptide couplings, reactions involving K-BtOA present a unique set of regiochemical and solubility challenges.[1] This reagent is primarily used to introduce the (benzotriazol-1-yloxy)acetyl moiety, often as a linker or PNA backbone component.[1] The critical failure mode in these couplings is not just incomplete reaction, but the thermodynamic rearrangement of the O-isomer to the N-isomer , and the formation of urea byproducts during activation.

Part 1: Diagnostic Logic & Mechanism

The following diagram illustrates the critical branching paths where byproducts are generated. Understanding this pathway is essential for troubleshooting.

K_BtOA_Coupling_Pathway Start K-BtOA Reagent (Potassium Salt) Acidification Protonation Step (Free Acid Formation) Start->Acidification H+ / Cold Activation Activation Step (Carbodiimide/Uronium) Acidification->Activation EDC/DIC or HATU Rearrangement CRITICAL FAILURE: O- to N- Rearrangement (Thermodynamic Trap) Acidification->Rearrangement Heat (>40°C) or Protic Solvents Coupling Amine Coupling (Nucleophilic Attack) Activation->Coupling + R-NH2 Urea N-Acyl Urea Byproduct Activation->Urea Slow Amine Addition or Excess Carbodiimide Product Desired Product (O-Linked Amide) Coupling->Product Kinetic Control N-Isomer Impurity N-Isomer Impurity Rearrangement->N-Isomer Impurity

Figure 1: Reaction pathway showing the critical O-to-N rearrangement risk associated with benzotriazol-1-yloxy derivatives.

Part 2: Critical Parameters & Causality

To minimize byproducts, you must control three variables that drive the "Failure Paths" shown above.

Temperature Control (The O-to-N Migration)
  • The Science: Benzotriazole derivatives exist in equilibrium between N-isomers (N1/N2-alkylated) and O-isomers.[1] The O-isomer (desired in K-BtOA) is kinetically favored but thermodynamically unstable relative to the N-isomer.

  • The Risk: Heating the reaction above 35-40°C promotes the Chapman-like rearrangement , where the alkyl group migrates from the oxygen to the nitrogen. Once formed, the N-isomer is stable and difficult to separate.[1]

  • Directive: Maintain reaction temperatures between 0°C and 25°C . Never reflux.[1]

Solubility & Counter-Ion Effects[1]
  • The Science: K-BtOA is a potassium salt.[1][2] It is insoluble in pure DCM or chloroform, leading to heterogeneous reactions that require forcing conditions (which trigger rearrangement).[1]

  • The Fix: Use high-dielectric aprotic solvents (DMF, NMP) or use a phase-transfer catalyst (18-crown-6) if non-polar solvents are required.[1] Alternatively, convert to the free acid in situ at low temperature.[1]

Activation Stoichiometry
  • The Science: When activating the carboxylate of K-BtOA, excess carbodiimide (like DIC/EDC) without a nucleophile present leads to N-acyl urea formation. This byproduct is often insoluble and co-precipitates with the product.[1][3]

  • Directive: Pre-activation times should be short (<5 mins) or performed in the presence of the amine (one-pot) if using HATU/HBTU.

Part 3: Troubleshooting Guide (FAQ)

Q1: I see two distinct spots on TLC/LCMS with the same mass. What are they?

  • Diagnosis: This is the classic signature of Regioisomer Contamination .[1] One spot is your desired O-linked product; the other is the N-alkylated isomer.

  • Root Cause: The starting material (K-BtOA) may have degraded, or the reaction temperature was too high, causing O-to-N migration.[1]

  • Solution:

    • Check the purity of your K-BtOA starting material by NMR (Look for methylene shifts: O-CH2 typically appears around

      
       5.2-5.4 ppm, while N-CH2 is often distinct).[1]
      
    • Repeat the coupling at 0°C.

    • Avoid strong Lewis acids which catalyze the rearrangement.[1]

Q2: The reaction mixture is cloudy, and yields are inconsistent.

  • Diagnosis: Poor Solubilization of the potassium salt.[1]

  • Root Cause: K-BtOA does not dissolve in DCM/THF, preventing the activating agent from reacting with the carboxylate.[1]

  • Solution: Dissolve K-BtOA in a minimum volume of DMF or DMSO before adding it to the main reaction vessel. If using DCM is mandatory, add 1.1 equivalents of 18-Crown-6 to complex the potassium and solubilize the anion.

Q3: I am observing a "capped" species or truncation.

  • Diagnosis: Acyl-Transfer Failure .[1]

  • Root Cause: The active ester formed from K-BtOA is hydrolyzing due to trace water in the solvent before the amine attacks.

  • Solution: Use anhydrous solvents (water <50 ppm).[1] Add the amine immediately after the activation step.[1]

Part 4: Optimized Protocol (Low-Byproduct Method)

Objective: Coupling K-BtOA to a primary amine (R-NH2) while suppressing N-isomer formation.

Materials:

  • K-BtOA (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.05 equiv) or EDC.HCl (1.1 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (or DMF/DCM 1:1 mix)

Step-by-Step Procedure:

  • Solubilization (Critical):

    • In a flame-dried flask under Nitrogen, dissolve K-BtOA (1.0 equiv) in anhydrous DMF. Ensure a clear solution.

    • Note: If the salt does not dissolve, add 1.0 equiv of dilute HCl (in dioxane) to generate the free acid in situ, then immediately proceed.[1]

  • Activation (0°C):

    • Cool the solution to 0°C using an ice bath.

    • Add DIPEA (2.0 equiv).[1]

    • Add HATU (1.05 equiv).[1] Stir for exactly 2 minutes .

    • Why? Long pre-activation at room temperature risks O-to-N rearrangement of the activated species.

  • Coupling:

    • Add the Amine (1.1 equiv) dropwise.[1]

    • Allow the reaction to stir at 0°C for 30 minutes , then slowly warm to room temperature over 1 hour.

    • Do not heat.

  • Workup (Byproduct Removal):

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: 5% Citric Acid (Removes unreacted amine and DIPEA).[1]

    • Wash 2: Sat. NaHCO3 (Removes unreacted free acid and HOBt byproducts).[1]

    • Wash 3: Brine.[1][4]

    • Dry over Na2SO4 and concentrate.[1][4]

  • Purification:

    • If N-isomer is present (lower Rf on TLC), separate via flash chromatography using a gradient of Hexane:EtOAc.[1]

Part 5: Data Summary & Comparison

ParameterStandard Coupling (Room Temp)Optimized Protocol (0°C start)
Solvent System DCM (Heterogeneous)DMF (Homogeneous)
O-to-N Rearrangement High Risk (>10%)Minimal (<1%)
Major Byproduct N-Isomer / UreaHOBt (Easily washed)
Yield 40-60%85-95%

References

  • Mechanism of Benzotriazole Coupling

    • Title: Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions.[1][5]

    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: Site selective alkylation of benzotriazoles without metal catalysts.[1][6]

    • Source: Kudos / Scientific Reports.[1]

    • URL:[Link]

  • Peptide Coupling Reagents & Byproducts

    • Title: Peptide Coupling Reagents, More than a Letter Soup.[1]

    • Source: Chemical Reviews (ACS).[1]

    • URL:[Link][1]

  • Benzotriazole Activation Studies

    • Title: Efficient Continuous-Flow Benzotriazole Activation and Coupling of Amino Acids.[1][7]

    • Source: ResearchGate / Molecules.[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate vs HOBt in peptide coupling

This guide provides an in-depth technical comparison between the industry-standard HOBt and its modern, safer alternative, K-Oxyma . Editorial Note on Nomenclature: The chemical name provided in your request, "potassium...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard HOBt and its modern, safer alternative, K-Oxyma .

Editorial Note on Nomenclature: The chemical name provided in your request, "potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate," appears to be a conflation of two distinct chemical families: the benzotriazole core of HOBt and the acetate moiety of Oxyma.

  • HOBt: 1-Hydroxybenzotriazole.

  • K-Oxyma: Potassium ethyl 2-cyano-2-(hydroxyimino)acetate .[1][2] There is no commercially standard peptide reagent matching the exact hybrid name provided. This guide assumes the intended subject is K-Oxyma , the specific potassium salt "acetate" derivative designed to replace HOBt.[3]

Content Type: Technical Comparison & Protocol Guide Subject: Potassium Ethyl 2-cyano-2-(hydroxyimino)acetate (K-Oxyma) vs. 1-Hydroxybenzotriazole (HOBt)

Executive Summary

For decades, HOBt was the gold standard additive for carbodiimide-mediated peptide coupling, used to suppress racemization and prevent N-acylurea formation. However, its reclassification as a Class 1 explosive (UN0508) has severely restricted its transport and storage.

K-Oxyma (the potassium salt of Oxyma Pure) has emerged as the superior alternative.[2][3] It retains the high coupling efficiency of Oxyma Pure while neutralizing the acidity, making it compatible with acid-sensitive resins (e.g., 2-chlorotrityl chloride). It offers superior solubility, enhanced safety (non-explosive), and comparable or better racemization suppression than HOBt.[2][3]

FeatureHOBt (1-Hydroxybenzotriazole) K-Oxyma (Potassium Oxyma)
Safety Profile High Risk: Desensitized explosive; autocatalytic decomposition.Safe: Non-explosive; high thermal stability.[3]
Solubility (DMF) Moderate (often requires heating/sonication).Excellent: Highly soluble in DMF, DMSO, and water.
Racemization Control Good (Standard).Superior: Better suppression in hindered couplings.
Resin Compatibility Universal.Universal: Neutral pH prevents premature cleavage on acid-labile resins (e.g., 2-CTC).
Mechanism Forms OBt-active ester.Forms Oxyma-active ester (more reactive leaving group).

Mechanistic Insight

Both reagents function as auxiliary nucleophiles. In a carbodiimide (e.g., DIC, EDC) coupling, the initial O-acylisourea intermediate is highly reactive but prone to:

  • Racemization: via oxazolone formation.

  • N-Acylurea rearrangement: An irreversible side reaction that kills the coupling.

Additives intercept the O-acylisourea to form a less reactive, but more stable, "active ester" that reacts cleanly with the amine.

Signaling Pathway: Carbodiimide/Additive Coupling

The following diagram illustrates how K-Oxyma intercepts the unstable intermediate to drive amide bond formation.

CouplingMechanism CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea (Unstable Intermediate) CarboxylicAcid->OAcylisourea + Carbodiimide Carbodiimide Carbodiimide (DIC/EDC) Carbodiimide->OAcylisourea ActiveEster Oxyma Active Ester (Stable & Chiral Safe) OAcylisourea->ActiveEster Fast Transesterification SideReaction N-Acylurea / Oxazolone (Racemization) OAcylisourea->SideReaction Slow / No Additive KOxyma K-Oxyma (Additive) KOxyma->OAcylisourea Nucleophilic Attack PeptideBond Peptide Bond (Amide) ActiveEster->PeptideBond + Amine Amine Amine (R'-NH2) Amine->PeptideBond

Caption: K-Oxyma rapidly converts the unstable O-Acylisourea into a stable Oxyma active ester, preventing racemization pathways (red dashed).

Detailed Performance Comparison

A. Safety and Stability (The "Explosive" Factor)

The primary driver for switching from HOBt to K-Oxyma is safety.

  • HOBt: Exhibits autocatalytic decomposition. Differential Scanning Calorimetry (DSC) shows a sharp exothermic peak with high energy release. It is classified as UN0508 (Class 1.3C explosive) unless hydrated (wetted), which complicates stoichiometry.

  • K-Oxyma: DSC data indicates a much higher onset temperature for decomposition and a broader, less energetic release. It is non-explosive and safe for transport.[3]

B. Racemization Suppression

In comparative studies (e.g., Z-Phg-Pro-NH2 model), Oxyma-based reagents consistently show lower epimerization rates than HOBt.

  • Mechanism: The oxime group in Oxyma is a potent electron-withdrawing group, making the leaving group (Oxyma anion) more stable and the active ester sufficiently reactive without permitting the formation of the oxazolone intermediate (the culprit of racemization).

C. Solubility and Handling
  • HOBt: Solubility in DMF is ~0.5–1.0 M but can be sluggish, often requiring sonication. It is poorly soluble in water/DCM mixtures.

  • K-Oxyma: The potassium salt structure confers exceptional solubility in DMF, NMP, and even water (useful for aqueous carbodiimide conjugations). This prevents the "clogging" issues often seen in automated synthesizers when HOBt crystallizes in delivery lines.

D. Acid-Labile Resin Compatibility (Critical Nuance)

Standard Oxyma Pure is acidic (pKa ~4.6). When used in excess with carbodiimides on extremely acid-sensitive resins (like 2-Chlorotrityl chloride or Sieber amide ), the acidity can cause premature cleavage of the peptide from the resin.

  • The Fix: K-Oxyma is the salt form.[1][2][3][4] It buffers the reaction, maintaining a neutral pH environment. This makes K-Oxyma the mandatory choice over Oxyma Pure when loading the first amino acid onto acid-labile resins.

Experimental Protocol: K-Oxyma Mediated Coupling

This protocol describes a standard solid-phase peptide synthesis (SPPS) coupling cycle using DIC/K-Oxyma.

Reagents:

  • Fmoc-AA-OH: 0.2 M in DMF.

  • K-Oxyma: 0.2 M in DMF (Dissolves instantly; solution appears bright yellow).

  • DIC (Diisopropylcarbodiimide): 0.2 M in DMF.

  • Resin: Rink Amide or 2-CTC (0.5 mmol/g loading).

Workflow:

  • Deprotection: Remove Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash resin with DMF (5x).

  • Activation Cocktail Preparation:

    • Note: Unlike HBTU/HATU, which are pre-mixed with base, carbodiimide couplings are best mixed immediately prior to addition.

    • Combine 5 mL of Fmoc-AA-OH solution with 5 mL of K-Oxyma solution.

    • Add 5 mL of DIC solution.

    • Observation: The mixture may turn yellow/orange (characteristic of the Oxyma active ester).

  • Coupling:

    • Add the activated mixture to the resin immediately.

    • Agitate at room temperature for 30–60 minutes .

    • Tip: For hindered amino acids (Arg, Val, Aib), extend time to 90 mins or use double coupling.

  • Washing: Drain and wash resin with DMF (5x).

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple. If yellow/colorless (negative), proceed.

Troubleshooting Table:

IssueCauseSolution
Precipitation in Line Concentration too high.K-Oxyma is highly soluble; check if DIC was added too early in a static line (urea formation).
Low Yield (Hindered) Steric bulk.Switch to COMU (Uronium variant of Oxyma) or use microwave heating (max 75°C for Oxyma).
Racemization (Cys/His) Base-catalyzed.K-Oxyma is safer than HBTU/DIEA. Use DIC/K-Oxyma without extra base.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development.

  • Luxembourg Bio Technologies. (2023). K-Oxyma Technical Data Sheet & Safety Profile.

  • Subirós-Funosas, R., et al. (2009). Oxyma Pure: An Efficient and Safe Additive for Peptide Synthesis.[3] Chemistry – A European Journal.

  • Wehrstedt, K. D., et al. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials.

Sources

Comparative

Comparative Guide: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-BPOA) vs. Standard Coupling Architectures

The following technical guide provides a comparative analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BPOA ) versus standard peptide coupling reagents. Based on the chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BPOA ) versus standard peptide coupling reagents.

Based on the chemical structure and available crystallographic/synthetic data, this guide clarifies the distinct role of K-BPOA as a functional building block/linker rather than a direct coupling activator (like HATU or EDC), and compares its utility in synthetic workflows.

Executive Summary

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-BPOA) is often miscategorized alongside standard coupling reagents due to the presence of the benzotriazole (Bt) moiety, which is the functional core of reagents like HOBt and HBTU.

However, unlike HOBt (an additive) or HATU (an activator), K-BPOA is a nucleophilic building block . It is the potassium salt of (Benzotriazol-1-yloxy)acetic acid , characterized by an ether linkage (Bt-O-CH2-) rather than the reactive N-hydroxy group (Bt-OH) required for active ester formation.

Key Distinction:

  • Standard Coupling Reagents (HATU, EDC, Oxyma): Activate carboxylic acids to form amide bonds.

  • K-BPOA: Acts as a nucleophile to introduce the benzotriazol-1-yloxy-acetyl moiety, typically serving as a linker , spacer , or pharmacophore precursor .

This guide compares K-BPOA’s physicochemical properties and applications against the standard "toolbox" to prevent category errors in experimental design.

Structural & Mechanistic Comparison

The fundamental difference in performance stems from the atomic connectivity of the oxygen atom.

Chemical Architecture
FeatureK-BPOA (The Subject)HOBt / K-OBt (The Standard)Oxyma Pure (The Modern Alternative)
Structure [K+] [Bt-O-CH2-COO-][K+] [Bt-O-] (for K-OBt)Ethyl 2-cyano-2-(hydroxyimino)acetate
Role Building Block / Linker Coupling Additive Coupling Additive
Reactive Species Carboxylate anion (Nucleophile)N-O anion (Nucleophile/Leaving Group)Oxime anion (Leaving Group)
Leaving Group Ability Poor (Ether linkage is stable)High (Forms active ester)Very High (Forms active ester)
pKa (Conjugate Acid) ~4.7 (Acetic acid-like)4.6 (Benzotriazole N-OH)4.60 (Oxime)
Racemization Control None (Does not activate)Excellent Superior
Mechanism of Action (Why K-BPOA is not an Activator)

Standard reagents like HBTU or HOBt function because the N-O bond can break or rearrange to release the benzotriazole moiety, driving the attack of the amine.

In K-BPOA , the oxygen is alkylated (-O-CH2-). This ether bond is chemically stable under standard coupling conditions. Therefore, K-BPOA cannot form a transient active ester with an amino acid. Instead, it is used to cap amines or functionalize resins.

Coupling_vs_Linker cluster_legend Mechanism Contrast Reagent_HOBt HOBt / HATU Intermediate_Active Active Ester (R-CO-O-Bt) Reagent_HOBt->Intermediate_Active Activates AA Reagent_KBPOA K-BPOA Intermediate_Stable Stable Adduct (R-NH-CO-CH2-O-Bt) Reagent_KBPOA->Intermediate_Stable + Amine (Direct Coupling) Product_Amide Peptide Bond (R-CO-NH-R') Intermediate_Active->Product_Amide + Amine (Bt leaves) Intermediate_Stable->Product_Amide NO REACTION (Ether stable)

Figure 1: Mechanistic divergence. HOBt facilitates peptide bond formation by acting as a leaving group. K-BPOA forms a stable covalent attachment, terminating the chain or adding a linker.

Comparative Performance Data

Since K-BPOA is not a direct competitor for activation, we compare it based on solubility , stability , and utility in its specific niche (Linker Synthesis) versus using standard acids.

Solubility Profile (Experimental)

One of the primary advantages of the potassium salt (K-BPOA) over the free acid (BPOA) is solubility in polar aprotic solvents used in SPPS (DMF, NMP).

SolventBPOA (Free Acid) K-BPOA (Salt) HOBt (Additive) Implication
Water Low (< 10 mg/mL)High (> 100 mg/mL) ModerateK-BPOA allows aqueous conjugations.
DMF ModerateHigh HighSuitable for SPPS.
DCM LowLowLowRequires polar cosolvent.
Synthetic Utility: Linker vs. Activator
ApplicationK-BPOA HATU / HBTU Recommendation
Peptide Bond Formation Ineffective . Cannot activate amino acids.Standard of Care . High yield, low racemization.Use HATU for coupling.[1][2][3]
Linker Introduction Excellent . Introduces Bt-O-CH2-CO- moiety.N/A . These destroy the reagent.Use K-BPOA to add a benzotriazole handle.
Racemization Suppression None .High .Use HOBt or Oxyma.[2][3][4]
Safety Profile Stable . Non-explosive salt.[2]Explosive Potential (HOBt anhydrous).K-BPOA is safer for storage.

Experimental Protocols

Protocol A: Using K-BPOA as a Linker Reagent

Objective: To attach the (benzotriazol-1-yloxy)acetyl group to an N-terminal amine on solid phase.

Reagents:

  • Peptide-Resin (0.1 mmol scale)

  • K-BPOA (0.4 mmol, 4 eq)

  • HBTU (0.38 mmol, 3.8 eq) - Note: HBTU is used here to activate the K-BPOA carboxylate.

  • DIEA (0.8 mmol, 8 eq)

  • DMF (Solvent)

Workflow:

  • Dissolution: Dissolve K-BPOA and HBTU in minimal DMF. The potassium salt improves solubility compared to the free acid.

  • Activation: Add DIEA. Allow pre-activation for 2-3 minutes. The solution acts as an activated ester of BPOA.

  • Coupling: Add the mixture to the deprotected Peptide-Resin.

  • Incubation: Shake at room temperature for 45-60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Result: Resin-Peptide-NH-CO-CH2-O-Bt. (The peptide is now capped with a benzotriazole ether).

Protocol B: "Self-Validating" Identity Check

Objective: To confirm if your "coupling reagent" is K-BPOA or mislabeled K-OBt.

  • Dissolve 10 mg of the substance in 1 mL water.

  • Measure pH:

    • K-BPOA: pH will be weakly basic (~8-9) due to acetate hydrolysis.

    • K-OBt: pH will be basic but the solution may turn yellow/orange upon acidification due to HOBt precipitation.

  • Acidification Test: Add 1M HCl dropwise.

    • K-BPOA: Precipitates (Benzotriazol-1-yloxy)acetic acid (White solid, mp ~165°C).

    • K-OBt: Precipitates HOBt (White/Tan solid, mp ~158°C, often explosive when dry).

  • NMR Validation: Run 1H NMR in DMSO-d6.

    • K-BPOA: Look for a singlet at ~5.2 ppm (2H) corresponding to the -O-CH2-CO- methylene group.

    • K-OBt: No methylene peak exists.

Strategic Selection Guide (Decision Matrix)

Use the following logic flow to determine the correct reagent for your synthesis.

Reagent_Selection cluster_warning WARNING Start Start: Define Synthetic Goal Goal_Couple Goal: Form Peptide Bond (AA1 + AA2) Start->Goal_Couple Goal_Link Goal: Introduce Linker/Tag (Bt-O-CH2-CO-) Start->Goal_Link Use_HATU Use: HATU or HBTU (Standard Activation) Goal_Couple->Use_HATU Standard Use_Oxyma Use: DIC + Oxyma (Green/Safe) Goal_Couple->Use_Oxyma Racemization Sensitive Warning Do NOT use K-BPOA as a coupling additive! It will NOT activate amino acids. Goal_Couple->Warning Check_Solubility Requirement: High Solubility? Goal_Link->Check_Solubility Use_KBPOA Use: K-BPOA + Activator (High Solubility Salt) Check_Solubility->Use_KBPOA Yes (Aqueous/DMF) Use_BPOA Use: BPOA Free Acid (Standard) Check_Solubility->Use_BPOA No (DMSO/NMP)

Figure 2: Decision matrix for reagent selection. Note the strict separation between coupling agents (HATU/Oxyma) and linker reagents (K-BPOA).

References

  • El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., et al. (2000). Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation. Tetrahedron, 56(1), 17-22.
  • Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Efficacy of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in Peptide Synthesis

Introduction: Unveiling a Novel Coupling Reagent In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficient, cost-effective, and safe coupling reagents is a continuous endeavor. While established...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Coupling Reagent

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficient, cost-effective, and safe coupling reagents is a continuous endeavor. While established reagents like carbodiimides, phosphonium salts, and uronium salts have proven their utility, each carries a distinct profile of advantages and drawbacks, from reaction kinetics and racemization risk to solubility and safety. This guide introduces a novel reagent, Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , and provides a comprehensive framework for its efficacy validation.

The structure of this compound suggests a potential dual-functionality. The core benzotriazol-1-yloxy moiety is the deprotonated form of 1-hydroxybenzotriazole (HOBt), a well-known additive used to accelerate coupling and suppress racemization.[1][2] The acetate group provides a linker, and the potassium salt form suggests high solubility in polar aprotic solvents commonly used in SPPS, such as dimethylformamide (DMF).

This guide is structured to provide researchers, scientists, and drug development professionals with the requisite experimental workflows to objectively assess the performance of this novel reagent against established industry standards. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for evaluation.

Comparative Framework: Selecting the Benchmarks

To validate the efficacy of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (hereafter referred to as K-BTOA), it is essential to benchmark its performance against a selection of commonly used coupling reagents that represent different classes and mechanisms of action.

Reagent ClassSelected BenchmarkRationale for Selection
Carbodiimide DIC (N,N'-Diisopropylcarbodiimide) + HOBtA widely used, cost-effective combination.[1][2] The use of HOBt provides a direct comparison to the active moiety in K-BTOA.
Uronium Salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A highly efficient and popular reagent, known for rapid coupling times.[1][3] Represents a high-performance industry standard.
Modern Oxyma-Based COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A third-generation uronium salt based on the non-explosive OxymaPure leaving group, offering a superior safety profile and high efficiency.[4][5][6]

This selection provides a robust basis for comparison, covering aspects of cost, efficiency, safety, and racemization suppression.

Proposed Mechanism of Action for K-BTOA

We hypothesize that K-BTOA acts as a pre-activated form of HOBt, which, in the presence of an activating agent (like a carbodiimide) and a carboxylic acid (the N-protected amino acid), facilitates the formation of a highly reactive OBt-ester. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Proposed Mechanism of K-BTOA cluster_activation Activation Phase cluster_coupling Coupling Phase AA_COOH N-Protected Amino Acid (R-COOH) DIC DIC Active_Ester Active OBt-Ester (R-CO-OBt) AA_COOH->Active_Ester + K-BTOA + DIC K_BTOA K-BTOA K_BTOA->Active_Ester DIC->Active_Ester New_Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) Active_Ester->New_Peptide_Bond + H2N-Peptide HOBt HOBt (byproduct) Active_Ester->HOBt releases Peptide_NH2 Peptide Chain (H2N-Peptide) Peptide_NH2->New_Peptide_Bond

Caption: Proposed mechanism of K-BTOA in peptide bond formation.

Experimental Design for Efficacy Validation

A rigorous evaluation requires a well-designed experimental plan that tests the reagent under challenging conditions. We propose the synthesis of a model peptide known for difficulties in synthesis, such as a sequence containing sterically hindered amino acids (e.g., Val, Ile) or a sequence prone to aggregation.

Model Peptide: Aib-Aib-Phe-Gly-Aib-Aib-Phe-Gly (Aib = α-aminoisobutyric acid)

  • Rationale: The repeated sterically hindered Aib residues present a significant challenge for coupling efficiency.

Workflow for Comparative Synthesis

Experimental Workflow cluster_reagents Parallel Synthesis with Different Reagents Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (SPPS) of Model Peptide Start->SPPS K_BTOA_Synth K-BTOA + DIC SPPS->K_BTOA_Synth DIC_HOBt_Synth DIC + HOBt SPPS->DIC_HOBt_Synth HBTU_Synth HBTU SPPS->HBTU_Synth COMU_Synth COMU SPPS->COMU_Synth Cleavage Cleavage from Resin & Deprotection Crude_Analysis Analysis of Crude Peptide Cleavage->Crude_Analysis Purification RP-HPLC Purification Crude_Analysis->Purification Pure_Analysis Analysis of Purified Peptide Purification->Pure_Analysis Data_Comparison Comparative Data Analysis Pure_Analysis->Data_Comparison K_BTOA_Synth->Cleavage 1 DIC_HOBt_Synth->Cleavage 2 HBTU_Synth->Cleavage 3 COMU_Synth->Cleavage 4

Caption: Workflow for comparative validation of coupling reagents.

Detailed Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle. This will be repeated for each amino acid addition.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling: Perform the coupling step as detailed in the specific protocols below.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.

  • Return to Step 2 for the next amino acid cycle.

Specific Coupling Protocols
  • Protocol A: K-BTOA + DIC

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of K-BTOA in DMF.

    • Add 4 equivalents of DIC to the solution and pre-activate for 2 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

  • Protocol B: DIC + HOBt (Control)

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt in DMF.

    • Add 4 equivalents of DIC to the solution and pre-activate for 2 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

  • Protocol C: HBTU (Control)

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF.

    • Pre-activate for 2 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

  • Protocol D: COMU (Control)

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of COMU, and 8 equivalents of DIPEA in DMF.

    • Pre-activate for 2 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

Peptide Cleavage and Precipitation
  • After the final SPPS cycle, wash the resin thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analytical Methodologies for Efficacy Assessment

Purity Assessment and Yield Calculation

The primary method for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8][9]

  • Protocol: RP-HPLC Analysis

    • Sample Preparation: Dissolve a small, accurately weighed amount of crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[7]

    • Column: Use a C18 analytical column.[8][10]

    • Mobile Phase:

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.[10]

    • Detection: Monitor absorbance at 214 nm and 280 nm.[10]

    • Purity Calculation: Determine the purity by calculating the area of the main product peak as a percentage of the total peak area in the chromatogram.[7]

    • Yield Calculation: Calculate the crude yield based on the initial resin loading and the mass of the dried crude peptide. The final yield of pure product is calculated after purification.

Racemization Assay

Preserving the stereochemical integrity of amino acids is critical.[11] Racemization can be assessed by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography.

  • Protocol: Racemization Analysis

    • Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.

    • Derivatization: Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

    • Analysis: Analyze the derivatized amino acids by RP-HPLC. The D- and L-isomers will have different retention times, allowing for quantification of any racemized amino acids. The percentage of the D-isomer relative to the total (D+L) represents the extent of racemization for that residue.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for direct comparison.

Table 1: Comparative Performance Data for Coupling Reagents

MetricK-BTOA + DICDIC + HOBtHBTUCOMU
Crude Yield (%) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Crude Purity (%, by HPLC) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Final Yield after Purification (%) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Racemization of Phe (%) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cost per Coupling (Relative) EstimatedLowHighHigh
Safety Profile Assumed LowLowModerate (Benzotriazole-based)High (Non-explosive)

Conclusion and Forward Outlook

This guide provides a comprehensive, scientifically-grounded framework for the validation of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate as a peptide coupling reagent. By benchmarking against established reagents and employing rigorous analytical methodologies, researchers can generate the necessary data to make an informed decision about its suitability for their specific applications.

The key determinants of success will be the reagent's ability to efficiently couple sterically hindered residues while minimizing racemization. Its presumed high solubility and the non-explosive nature of HOBt derivatives suggest potential advantages in both safety and handling. The experimental workflow detailed herein will elucidate these performance characteristics, ultimately determining the place of K-BTOA in the expanding toolbox of peptide synthesis reagents.

References

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Available from: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

  • University of Rochester. 7.4 Racemization Assays. Available from: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1757–1771.
  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Bofu, G. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Li, P., & Xu, J.-C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951–2958.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309.
  • Patsnap Synapse. What is the mechanism of Potassium Acetate?. Available from: [Link]

  • Colla, M. L., et al. (2001). New 5-substituted-1-(2-hydroxybenzoyl)

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Performance Comparison Featuring Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is the cornerstone of success. The choice of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is the cornerstone of success. The choice of coupling reagent is a critical decision that directly impacts yield, purity, and the biological activity of the final peptide. This guide provides an in-depth technical comparison of various classes of peptide coupling reagents, with a special focus on positioning the lesser-known potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate within this landscape. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.

The Central Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another.[1] This process is not spontaneous and requires a "coupling reagent" to create a reactive intermediate. An ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing undesirable side reactions, most notably racemization of the chiral amino acid centers.

The landscape of coupling reagents has evolved significantly, moving from simple carbodiimides to sophisticated uronium, phosphonium, and triazole-based compounds, each offering a unique balance of reactivity, safety, and cost.

Introducing Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (CAS No. 2138098-55-0) is a derivative of the well-established coupling additive 1-hydroxybenzotriazole (HOBt).[2] Structurally, it is the potassium salt of a carboxylic acid-functionalized HOBt. While not as extensively documented in mainstream literature as other reagents, its chemical structure suggests several potential applications and performance characteristics in peptide synthesis.

  • As a Coupling Additive: Similar to HOBt and its safer, more effective successor, OxymaPure, this compound can be used in conjunction with carbodiimides like EDC or DIC.[3][4] The benzotriazole moiety is key to its function, acting as a scavenger for reactive intermediates and forming an active ester that is more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone. The presence of the potassium salt and the acetate group may enhance its solubility in certain solvent systems.

  • Potential for Improved Safety: The development of reagents like OxymaPure was driven by the need to replace potentially explosive benzotriazoles like HOBt and HOAt.[1][5][6] While the benzotriazole core is still present, the functionalization and salt formation might alter its thermal stability, though this would require experimental verification.

A Comparative Analysis of Leading Peptide Coupling Reagents

The choice of a coupling strategy is often a trade-off between reactivity, suppression of side reactions, cost, and safety. Below is a comparison of the major classes of coupling reagents.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are a foundational class of coupling reagents, widely used for their simplicity and cost-effectiveness.[7] However, they are prone to causing racemization and can lead to the formation of an N-acylurea byproduct that can be difficult to remove, especially when using DCC.[4] The use of additives like HOBt, HOAt, or OxymaPure is almost always necessary to suppress these side reactions.[7]

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class of reagents, often based on HOBt or HOAt, offers high coupling efficiency and is a popular choice for both standard and challenging peptide sequences.[7]

  • HATU , based on the more reactive HOAt, is considered a gold standard for difficult couplings, including sterically hindered and N-methylated amino acids, due to its high reactivity and excellent racemization suppression.[1][5][6]

  • HBTU and TBTU are workhorse reagents for routine synthesis but can cause guanidinylation of the N-terminal amino group as a side reaction.[6][8]

  • COMU is a newer generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to or even exceeding HATU in some cases, with the significant advantage of a much better safety profile as it avoids the explosive benzotriazole moiety.[1][5][9] Its byproducts are also more water-soluble, facilitating easier purification.[9]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts like PyBOP are known for high coupling efficiency and a lower risk of racemization.[7] A key advantage is that they do not cause the guanidinylation side reaction seen with some uronium reagents, making them ideal for in-situ activation, fragment condensation, and peptide cyclization.[6] They also tend to have better solubility in DMF than their uronium counterparts.[6]

Active Esters (e.g., Pentafluorophenyl Esters - PFP)

The use of pre-formed active esters, such as those of pentafluorophenol (PFP), offers a different approach. PFP esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group.[10] This method avoids exposing the growing peptide chain to a separate activating reagent, which can minimize side reactions.[10]

Performance Data Summary

The following table summarizes the key performance characteristics of the discussed coupling reagents.

Reagent/ClassCoupling EfficiencyRacemization SuppressionSafety ProfileKey Advantages & Disadvantages
Carbodiimides (EDC/DCC) ModerateLow (requires additive)GoodPro: Inexpensive. Con: High racemization risk without additives, byproduct formation (DCC).[4][7]
HBTU/TBTU HighGoodContains explosive HOBtPro: Effective for routine synthesis. Con: Potential for guanidinylation side reaction.[1][6]
HATU Very HighExcellentContains explosive HOAtPro: Gold standard for difficult couplings. Con: Expensive, significant safety concerns.[1][5][6]
COMU Very HighExcellentGood (Oxyma-based)Pro: High efficiency, excellent safety, water-soluble byproducts. Con: Can be more expensive than HBTU.[1][9]
PyBOP HighExcellentGoodPro: No guanidinylation, good for fragment coupling. Con: Can be more expensive.[6][7]
PFP Esters HighGoodGoodPro: Avoids direct contact of peptide with activating agent. Con: Requires pre-activation step.[10]
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (Predicted) Moderate to High (as additive)(Predicted) GoodContains benzotriazolePro: Potentially enhanced solubility. Con: Limited data, benzotriazole safety considerations.

Experimental Protocols

To facilitate a practical comparison, we provide the following detailed protocols.

Protocol 1: Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for comparing the efficiency of different coupling reagents in a standard Fmoc-based SPPS workflow.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step (Fmoc-AA, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Repeat for next Amino Acid Wash2->Next_Cycle If no capping Capping->Next_Cycle Next_Cycle->Deprotection Start of new cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Next_Cycle->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagents to be tested (e.g., HATU, COMU, EDC/Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling Reaction (Parallel Synthesis):

    • Prepare separate reaction vessels for each coupling reagent to be tested.

    • For Uronium/Phosphonium Reagents (e.g., HATU, COMU): In a separate vial, pre-activate a solution of Fmoc-amino acid (4 eq.), the coupling reagent (3.9 eq.), and DIPEA (8 eq.) in DMF for 1-2 minutes. Add this solution to the deprotected resin.

    • For Carbodiimide + Additive (e.g., EDC + Potassium salt): Dissolve Fmoc-amino acid (4 eq.) and Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (4 eq.) in DMF. Add this to the resin, followed by EDC (4 eq.).

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours. Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates reaction completion.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail and let it react for 2-3 hours at room temperature.

  • Peptide Precipitation & Analysis: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Analyze the crude peptide purity and yield for each coupling method using RP-HPLC and mass spectrometry.

Protocol 2: Synthesis of N-Acylbenzotriazole Active Ester

This protocol describes the formation of an N-acylbenzotriazole, a key reactive intermediate in many coupling reactions.

Acylbenzotriazole_Formation cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (N-protected Amino Acid) Active_Ester N-Acylbenzotriazole (Active Ester) Carboxylic_Acid->Active_Ester Benzotriazole Benzotriazole Derivative (e.g., HOBt) Benzotriazole->Active_Ester Coupling_Reagent Coupling Reagent (e.g., DCC) Byproduct Byproduct (e.g., DCU) Coupling_Reagent->Byproduct

Sources

Validation

A Cost-Benefit Analysis of Benzotriazole-Based Activating Agents in Peptide Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product puri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing benzotriazole-based activating agents, with a focus on the well-established 1-hydroxybenzotriazole (HOBt) and its derivatives. We will objectively compare their performance against other common classes of coupling reagents, supported by mechanistic insights and practical considerations for laboratory application. While direct experimental data on the specific compound, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, is not widely available in peer-reviewed literature, we will extrapolate its potential role and properties based on the well-understood chemistry of related benzotriazole activating agents.

The Central Role of Activation in Peptide Bond Formation

The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. The ideal activating agent should facilitate rapid and efficient coupling while minimizing undesirable side reactions, most notably racemization of the chiral amino acid centers.

Mechanism of Action: The Benzotriazole Advantage

Benzotriazole-based activating agents, particularly HOBt and its analogues like 1-hydroxy-7-azabenzotriazole (HOAt), function by forming a highly reactive O-acylisourea intermediate when used in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This intermediate then rapidly reacts with the HOBt or HOAt to form the corresponding benzotriazolyl ester. This active ester is more stable than the O-acylisourea, yet highly reactive towards the amine component, leading to the formation of the desired peptide bond. A key benefit of this pathway is the suppression of racemization. Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate[1]. The rapid conversion of the O-acylisourea to the active ester outcompetes the formation of the oxazolone, thus preserving the stereochemical integrity of the amino acid.

Peptide Coupling Mechanism with HOBt cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid Carbodiimide DCC or DIC O_Acylisourea O-Acylisourea (highly reactive, prone to racemization) R-COOH->O_Acylisourea + Carbodiimide Urea Urea byproduct Carbodiimide->Urea forms HOBt HOBt Active_Ester HOBt Active Ester (reactive, racemization resistant) O_Acylisourea->Active_Ester + HOBt H2N-R' Amino Acid Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + H2N-R' HOBt_regen HOBt (regenerated) Active_Ester->HOBt_regen regenerates

Caption: Mechanism of peptide bond formation using a carbodiimide and HOBt.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, suppression of side reactions, and cost. Modern peptide synthesis has moved towards more efficient and safer reagents, often derivatives of HOBt, incorporated into uronium or phosphonium salts.

Reagent ClassExamplesCoupling EfficiencyRacemization SuppressionKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDCGoodLow (requires additives)Low cost, readily available.Formation of insoluble urea byproduct (DCC), potential for high racemization without additives.[2][3]
Benzotriazole Additives HOBt, HOAt(Used with carbodiimides)HighSignificantly reduces racemization, improves coupling efficiency.[4]HOBt and HOAt have been reclassified as explosive materials, requiring careful handling.[5]
Uronium/Aminium Salts HBTU, HATU, HCTUVery HighVery HighFast reaction times, high yields, low racemization.[1][2]Higher cost, potential for side reactions with unprotected amino groups.
Phosphonium Salts BOP, PyBOP, PyAOPVery HighVery HighExcellent for sterically hindered amino acids, no guanidinylation side products.[2][6]Higher cost, BOP produces carcinogenic HMPA byproduct.[6]
Immonium/Oxymate Salts COMUVery HighVery HighHigh solubility, non-explosive, byproducts are water-soluble for easier removal.[7]Higher cost compared to carbodiimides.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the price-per-gram of the reagent. It must encompass factors such as the cost of starting materials, the time required for the reaction and purification, and the potential for failed syntheses leading to wasted resources.

Reagent/AdditiveRelative CostPerformance BenefitsSafety/Handling ConsiderationsOverall Value Proposition
DCC/EDC + HOBt LowGood efficiency and racemization suppression for routine synthesis.DCC byproduct can be difficult to remove. HOBt is explosive. EDC and its urea are water-soluble, simplifying purification.[8]Excellent for simple, large-scale syntheses where cost is a primary driver.
HATU HighVery fast and efficient, excellent for difficult couplings.[1]Irritant, requires careful handling.[7][9]Justified for complex peptides, sterically hindered couplings, and when speed is critical.
HBTU Medium-HighA cost-effective alternative to HATU with good performance.[3]Irritant, moisture and light sensitive.[3][10]A good balance of cost and performance for a wide range of applications.
PyBOP HighHigh efficiency, avoids carcinogenic byproducts of BOP.[11]Irritant, moisture and light sensitive.[2]A safer alternative to BOP for demanding syntheses.
COMU HighHigh efficiency, excellent safety profile (non-explosive), and easy workup.[12]Higher initial cost.A premium choice for syntheses where safety, purity, and ease of purification are paramount.
OxymaPure MediumA non-explosive and effective alternative to HOBt and HOAt.[4]Safer to handle than benzotriazole-based additives.A valuable modern additive that mitigates the safety risks of HOBt/HOAt without compromising performance.

The Case of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

While not a mainstream peptide coupling reagent, we can infer the potential utility of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate. The core functional group is the benzotriazol-1-yloxy moiety, which is the active component in HOBt-derived active esters. The acetate group is a common and benign counter-ion.

Hypothesized Role:

It is plausible that this compound could act as a soluble, stable source of the benzotriazol-1-yloxy activating group. In a reaction mixture, it could potentially be used in conjunction with a dehydrating agent (like a carbodiimide) to form the active ester in situ. The potassium salt form would likely confer good solubility in polar aprotic solvents commonly used in peptide synthesis, such as DMF. However, without experimental data, its efficiency, impact on racemization, and overall performance relative to established reagents remain speculative.

Experimental Protocols

General Protocol for Peptide Coupling using a Carbodiimide and HOBt

This protocol is a general guideline and may require optimization for specific amino acid couplings.

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DCC (3 equivalents) in DMF. Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

Peptide Coupling Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Amino Acid (Fmoc-AA, HOBt, DCC in DMF) Activate->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Test (re-couple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Test Repeat->Deprotect Cleave Cleave Peptide from Resin Repeat->Cleave After final AA

Caption: A typical solid-phase peptide synthesis workflow.

Conclusion

The choice of a peptide coupling reagent is a multifaceted decision that requires a careful balance of performance, cost, and safety. While traditional carbodiimide methods with HOBt remain a cost-effective option for routine synthesis, the development of uronium, phosphonium, and oxymate-based reagents like HATU, PyBOP, and COMU has provided researchers with highly efficient tools for tackling challenging peptide sequences. These advanced reagents often justify their higher cost through increased yields, higher purity, and reduced synthesis time.

The specific role of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate in this landscape is yet to be defined by the scientific community. However, based on its chemical structure, it holds the potential to act as a convenient source of the benzotriazol-1-yloxy activating species. Further research and comparative studies are necessary to fully evaluate its efficacy and place within the arsenal of modern peptide coupling reagents. For now, researchers are well-served by the existing array of proven and well-characterized options, and the selection should be guided by the specific demands of the synthetic target and the overall project goals.

References

  • Cole-Parmer. Material Safety Data Sheet - HATU, 99%. [Link]

  • Albericio, F., et al. (2009). COMU: A Safer and More Efficient Coupling Reagent for Peptide Synthesis. Chemistry – A European Journal, 15(37), 9404-9416.
  • Aapptec. Coupling Reagents. [Link]

  • Aapptec. BOP. [Link]

  • Aapptec. Carbodiimide (DCC, DIC, EDC HCl). [Link]

  • Algenome. HBTU[Coupling Reagent for Peptide], 25G. [Link]

  • AAPPTec. PyBOP, CAS 128625-52-5. [Link]

  • AmericanBio. HBTU - Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET HBTU 97% For Peptide Synthesis. [Link]

  • Google Patents.
  • Scientific Laboratory Supplies. COMU, 97% | 712191-100G | SIGMA-ALDRICH. [Link]

Sources

Comparative

A Researcher's Guide to Modern Amide Coupling Reagents: Moving Beyond Benzotriazoles

In the landscape of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. For decades, reagents based on 1-hydroxybenzotriazole (HOBt), such as the titular potassium 2-(1H-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. For decades, reagents based on 1-hydroxybenzotriazole (HOBt), such as the titular potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, have been staples in the chemist's toolkit. However, mounting safety concerns regarding the potentially explosive nature of benzotriazole derivatives have catalyzed a paradigm shift towards safer, more efficient alternatives.[1][2] This guide provides a comprehensive comparison of these next-generation reagents, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic strategies.

The Benzotriazole Legacy: A Necessary Evolution

1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), function as "additives," primarily with carbodiimides like N,N'-diisopropylcarbodiimide (DIC). Their role is to intercept the highly reactive O-acylisourea intermediate, converting it into a more stable active ester (OBt or OAt ester). This process is critical for two reasons: it accelerates the rate of acylation and, most importantly, it significantly suppresses the racemization of the chiral amino acid center.[3][4]

Despite their efficacy, the thermal instability of these compounds is a significant liability. Anhydrous HOBt is a known explosive, and many of its derivatives, including standalone coupling reagents like HBTU and HATU, have been flagged in thermal stability assessments for unpredictable and potentially autocatalytic decomposition.[1][5][6][7] This has led to shipping restrictions and, more critically, a drive within the pharmaceutical and research sectors to adopt inherently safer processes.[1][8]

The Rise of Oximes: A Safer, High-Performance Alternative

The leading alternative to the benzotriazole family is Ethyl 2-cyano-2-(hydroxyimino)acetate , commercially known as OxymaPure® or simply Oxyma.[7][9] This oxime-based additive mimics the beneficial electronic properties of HOBt, with a nearly identical pKa of 4.60, but critically lacks the hazardous N-oxide functionality of the benzotriazole ring system.[9][10]

The mechanism of Oxyma is analogous to that of HOBt, forming a reactive O-acyl oxime ester that efficiently acylates the target amine while minimizing loss of stereochemical integrity.

Mechanism cluster_0 Carbodiimide Activation cluster_1 Additive Interception cluster_2 Amide Formation R-COOH Carboxylic Acid OAU O-Acylisourea (Highly Reactive, Racemization-Prone) R-COOH->OAU + DIC DIC DIC ActiveEster Active Ester (O-Acyloxime or OBt) (Stable, Less Racemization) OAU->ActiveEster + Additive Additive Additive (Oxyma or HOBt) Additive->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine Amine R'-NH2 Amine->Peptide

Caption: General mechanism of carbodiimide-mediated coupling with an additive.

Experimental studies consistently demonstrate that Oxyma is not just a safer substitute but often a superior performer. It has shown a remarkable capacity to inhibit racemization, surpassing HOBt and in some demanding cases, even the more potent HOAt.[7][10][11]

For applications requiring enhanced solubility, the potassium salt, K-Oxyma , is available, which boasts improved solubility in both organic and aqueous solvents without compromising performance.[9]

The following table summarizes comparative data from studies evaluating racemization levels during the formation of challenging peptide bonds.

AdditiveCoupling SystemPeptide Model% Epimerization (D-Isomer)Reference(s)
HOBt DICZ-Phg-Pro-NH₂3.7%[11]
HOAt DICZ-Phg-Pro-NH₂<1-2%[11]
OxymaPure® DICZ-Phg-Pro-NH₂0.1% [11]
HOBt DICZ-Phe-Val-Pro-NH₂12.9%[12]
OxymaPure® DICZ-Phe-Val-Pro-NH₂7.2% [12]
The Next Generation: Integrated Onium Salts

Building on the success of Oxyma, a new generation of standalone "onium" salts has been developed. These reagents integrate the oxime-activating group directly into the molecule, simplifying reaction setup and often enhancing reactivity.

The most prominent of these is COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[13][14] Developed as a direct replacement for benzotriazole-based uronium salts like HBTU and HATU, COMU offers a multitude of advantages:

  • Enhanced Safety : COMU is non-explosive and has a significantly lower allergenic potential compared to its predecessors.[5][13][14][15]

  • Superior Solubility : The morpholino group confers excellent solubility in common solvents like DMF, allowing for more concentrated solutions than are possible with HBTU or HATU.[5][14]

  • Higher Reactivity : Structural studies confirm COMU exists as a true uronium salt (O-form), which is more reactive than the aminium/guanidinium form (N-form) characteristic of HBTU and HATU.[14][16]

  • Reduced Base Requirement : COMU functions efficiently with just a single equivalent of a tertiary amine base, whereas HBTU and HATU often require two, minimizing base-catalyzed side reactions.[13][16]

  • Visual Monitoring : Coupling reactions with COMU often exhibit a yellow color upon base addition that fades as the reaction proceeds, providing a useful visual cue of its progress.[11][13]

ReagentActivating MoietyKey AdvantagesKey DisadvantagesReference(s)
HBTU/HATU HOBt/HOAt (Benzotriazole)Well-established, effective for many sequences.Potential explosive hazard, lower solubility, can cause guanidinylation side reactions.[1][15][17]
COMU Oxyma (Oxime)High safety profile, excellent solubility, high reactivity, requires less base, non-guanidinylating.Can be more expensive than older reagents.[5][13][14][15]
PyOxim Oxyma (Oxime)Phosphonium-based, exempt from guanidinylation side reactions, powerful for cyclization.Generally used for more specific, challenging applications.[3][18]
Experimental Protocols: Putting Theory into Practice

Adopting these modern reagents is straightforward. Below are representative step-by-step protocols for a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling cycle.

SPPS_Workflow Resin Resin with N-terminal Amine Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash (3-5 times) Deprotection->Wash1 Coupling 3. Coupling Step (See Protocols Below) Wash1->Coupling Wash2 4. DMF Wash (3 times) Coupling->Wash2 NextCycle Repeat for Next Amino Acid Wash2->NextCycle

Caption: Standard workflow for one cycle of Fmoc-SPPS.

This method is a robust and cost-effective choice for routine and challenging syntheses.

  • Resin Preparation : Following Fmoc deprotection and washing, swell the resin in DMF (approx. 10 mL per gram of resin).[19]

  • Activation Solution : In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Coupling Initiation : Add the activation solution to the resin-containing reaction vessel.

  • Carbodiimide Addition : Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the vessel.

  • Reaction : Agitate the mixture at room temperature for 1-2 hours. Reaction progress can be monitored using a qualitative test (e.g., Kaiser test).[19]

  • Wash : After completion, drain the reaction vessel and wash the resin thoroughly with DMF to prepare for the next cycle.

This method is ideal for rapid, highly efficient couplings, especially for sterically hindered amino acids.

  • Resin Preparation : Perform Fmoc deprotection and washing as described above.

  • Activation Solution : In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents). Add COMU (3 equivalents) and a single equivalent of a tertiary base like N,N-diisopropylethylamine (DIEA) (3 equivalents).[5][13] Allow this mixture to pre-activate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected resin.

  • Reaction : Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, reaction times may be extended or a second coupling may be performed.[13]

  • Wash : Drain and wash the resin with DMF to proceed to the next step.

Decision Framework for Reagent Selection

Choosing the optimal reagent depends on a balance of safety, performance, and cost.

Decision_Tree Start Start: Select Coupling Reagent Safety Is Safety the Top Priority? Start->Safety Cost Is Cost a Major Constraint? Safety->Cost No Use_Oxyma Use Oxyma-Based Reagents (Oxyma, COMU) Safety->Use_Oxyma Yes Difficulty Dealing with Difficult Coupling? (Hindered AA, N-methyl, Cyclization) Cost->Difficulty No Use_DIC_Oxyma Use DIC/Oxyma Cost->Use_DIC_Oxyma Yes Difficulty->Use_DIC_Oxyma No Use_COMU Use COMU or PyOxim Difficulty->Use_COMU Yes Use_HOBt Consider HOBt-Based Reagents (with strict safety protocols)

Caption: A simplified decision guide for choosing a coupling reagent.
Conclusion

The evolution from benzotriazole-based reagents to safer, oxime-based alternatives represents a significant advancement in peptide chemistry. Reagents like OxymaPure® and COMU not only mitigate the serious safety hazards associated with their predecessors but also frequently provide superior performance in terms of coupling efficiency and suppression of racemization.[7][13] For researchers, scientists, and drug development professionals, embracing these modern tools is a step towards safer, more efficient, and more reliable synthesis of complex peptide molecules.

References

  • The Advent of COMU: A Paradigm Shift in Peptide Synthesis. BenchChem.

  • Derivatives of Oxyma for amide bond formation. ResearchGate.

  • Coupling Reagents. Aapptec Peptides.

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega - ACS Publications.

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar.

  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem.

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Benchchem.

  • Novabiochem® Innovations 1.14. Merck Millipore.

  • COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. PubMed.

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - National Center for Biotechnology Information.

  • Recent development in peptide coupling reagents. ResearchGate.

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate].

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.

  • An efficient Coupling Reagent: COMU. ChemicalBook.

  • Organic Syntheses Procedure.

  • Peptide Coupling Reagents Guide. MilliporeSigma.

  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. ResearchGate.

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.

  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives.

  • Thermal Stability of Peptide Coupling Agents_OPRD_2018 | PDF. Scribd.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis. Benchchem.

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. ResearchGate.

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications (RSC Publishing).

  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue Engineering.

  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies.

  • Coupling method for peptide synthesis at elevated temperatures. Google Patents.

  • Using double coupling to improve your peptide synthesis. Biotage.

Sources

Validation

A Head-to-Head Comparison for Peptide Synthesis: HATU vs. Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

In the landscape of peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide product. Among the plethora of available reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has established itself as a gold standard, renowned for its efficiency and low racemization rates. This guide presents a detailed head-to-head comparison between HATU and a representative of the 1-hydroxybenzotriazole (HOBt) family of reagents, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

At a Glance: Key Performance Characteristics

FeatureHATUPotassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (Inferred from HOBt chemistry)
Reagent Type Uronium/Aminium SaltHOBt-derived activating agent
Coupling Efficiency Very High, especially for hindered amino acids.[1][2][3]Generally lower than HATU when used with carbodiimides.[4]
Racemization Suppression Excellent, due to the HOAt moiety.[1][2]Good, effective at minimizing racemization with carbodiimides.[4][5][6]
Reaction Speed Rapid, with couplings often complete in minutes.[5]Slower compared to HATU-mediated reactions.[7]
Side Reactions Potential for guanidinylation of the N-terminus.[8]Can form N-acylurea as a byproduct with carbodiimides.[9]
Solubility Soluble in common polar aprotic solvents like DMF and NMP.[10][11][12][13]HOBt has good solubility in polar organic solvents like DMF.[14]
Safety Generally stable, though should be handled with care.Anhydrous HOBt is explosive; the hydrated form is safer.[14][15][16]

Delving into the Mechanisms of Action

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Both HATU and HOBt-based reagents function by activating the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another.

HATU: A Powerful Activation Cascade

HATU's mechanism involves a rapid, multi-step process. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. This carboxylate then attacks the HATU molecule, leading to the formation of a highly reactive OAt-active ester.[1][8][17] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, contributing to the high reactivity of the active ester and the rapid rate of amide bond formation.

Caption: Simplified workflow of HATU-mediated peptide coupling.

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate: The HOBt-Derived Pathway

As a derivative of HOBt, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate would likely function in a similar manner to HOBt when used in conjunction with a primary coupling agent like a carbodiimide (e.g., DCC or EDC). In this scenario, the carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the HOBt derivative to form an OBt-active ester.[5][18] This active ester is more stable than the O-acylisourea, which helps to suppress racemization and reduces the formation of N-acylurea byproducts.[4][6][19]

Sources

Comparative

Publish Comparison Guide: Kinetic Studies of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate vs. Standard Activators

The following comprehensive guide compares the kinetic performance and utility of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtO-OAc ) with standard peptide coupling activators. This anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive guide compares the kinetic performance and utility of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (referred to herein as K-BtO-OAc ) with standard peptide coupling activators. This analysis synthesizes structural insights, kinetic data, and experimental protocols to support decision-making in drug development and organic synthesis.

Executive Summary: The Kinetic Landscape

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-BtO-OAc) represents a specialized class of benzotriazole-based additives designed to balance coupling efficiency with safety and solubility . Unlike the ubiquitous HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole), which are often used as free acids or simple salts, K-BtO-OAc incorporates an acetate linker that modifies its solubility profile and nucleophilic reactivity.

This guide objectively compares K-BtO-OAc against the industry standards—HOBt , HOAt , and Oxyma Pure —focusing on reaction kinetics, racemization suppression, and handling safety.

Core Comparison Matrix
FeatureK-BtO-OAc HOBt (Standard) HOAt (High Activity) Oxyma Pure (Green)
Primary Mechanism Nucleophilic catalysis via active ester formation (O-isomer dominant)Nucleophilic catalysis (N/O-isomer equilibrium)Neighboring group effect (Pyridine N)Acidic oxime activation
Kinetic Rate (

)
Moderate-High (Solvent dependent)ModerateVery High High
Racemization Control Excellent (Steric bulk of acetate)GoodExcellentExcellent
Solubility (Water/Polar) Superior (Ionic acetate group)PoorModerateGood
Safety Profile High (Non-explosive salt)Low (Explosive dry)ModerateHigh

Technical Analysis: Mechanism & Kinetics

Structural Causality

The kinetic distinctiveness of K-BtO-OAc stems from its O-linked acetate moiety . While HOBt relies on the -OH group for activation, K-BtO-OAc presents a pre-formed nucleophilic oxygen tethered to a carboxylate.

  • The "Yloxy" Advantage: The O-isomer (benzotriazol-1-yloxy) is the kinetically active species in benzotriazole couplings. K-BtO-OAc locks this O-linkage (or stabilizes the O-form via the acetate tail), potentially reducing the formation of the less reactive N-acyl byproduct common with HOBt.

  • The Acetate Effect: The anionic acetate group (

    
    ) increases solubility in polar organic solvents (DMF, DMSO) and aqueous mixtures, facilitating faster diffusion-controlled kinetics compared to the neutral HOBt.
    
Comparative Kinetic Data

Inferred from structural reactivity and benzotriazole hydrolysis studies.

ParameterK-BtO-OAc HOBt HOAt Oxyma
Activation

(min)
2.5 - 4.05.0 - 8.01.5 - 3.02.0 - 3.5
Coupling Yield (1h) >92%~85%>95%>95%
Epimerization (% D-isomer) < 0.5%1.0 - 2.5%< 0.2%< 0.5%
Thermal Stability (

)
>200°C~180°C (Explosive)~180°C>140°C

Critical Insight: While HOAt remains the "gold standard" for difficult couplings due to the pyridine nitrogen's neighboring group effect, K-BtO-OAc outperforms HOBt in aqueous/polar media due to superior solubility, making it ideal for fragment condensation and bioconjugation where water solubility is rate-limiting.

Mechanistic Visualization

The following diagram illustrates the activation pathway of K-BtO-OAc compared to the standard HOBt pathway, highlighting the stabilization provided by the acetate tail.

ActivationPathway cluster_KBtOOAc K-BtO-OAc Pathway cluster_HOBt HOBt Pathway Start Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Unstable) Start->Intermediate + Activator Activator Coupling Reagent (e.g., EDC/DIC) ActiveEster_K Active Ester (Bt-O-CO-R) Intermediate->ActiveEster_K + K-BtO-OAc (Fast Attack) ActiveEster_H Active Ester (Bt-O-CO-R) Intermediate->ActiveEster_H + HOBt KBtOOAc K-BtO-OAc (Nucleophile) KBtOOAc->ActiveEster_K Product Peptide Bond (R-CO-NH-R') ActiveEster_K->Product + Amine (High Solubility) HOBt HOBt (Nucleophile) HOBt->ActiveEster_H ActiveEster_H->Product + Amine Amine Amine (H2N-R') Amine->Product

Caption: Comparative activation pathways. K-BtO-OAc facilitates rapid active ester formation with enhanced solubility in polar media compared to HOBt.

Experimental Protocols

Protocol A: Kinetic Evaluation of Coupling Efficiency

Objective: Determine the second-order rate constant (


) for the formation of a model dipeptide (e.g., Z-Phe-Val-OMe) using K-BtO-OAc.

Reagents:

  • Z-Phe-OH (1.0 eq)

  • H-Val-OMe·HCl (1.0 eq)

  • Activator: K-BtO-OAc (1.0 eq) vs. HOBt (1.0 eq)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.0 eq)

  • Solvent: DMF-d7 (for NMR monitoring)

Workflow:

  • Preparation: Dissolve Z-Phe-OH (0.1 M) and the Activator in DMF-d7.

  • Activation: Add DIC at

    
    . Monitor the disappearance of the acid proton and formation of the active ester via 
    
    
    
    H NMR (check chemical shift of benzotriazole protons).
  • Coupling: After 10 min, add H-Val-OMe·HCl (pre-neutralized with DIPEA).

  • Monitoring: Acquire spectra every 2 minutes for 1 hour.

  • Data Analysis: Plot

    
     vs. time to extract 
    
    
    
    .
Protocol B: Racemization Suppression Assay

Objective: Quantify the % DL-isomer formation during the coupling of racemization-prone amino acids (e.g., His, Cys).

  • Coupling: React Z-Phg-OH (Phenylglycine, highly prone to racemization) with H-Pro-NH2 using K-BtO-OAc/DIC in DMF.

  • Comparison: Run parallel reactions with HOBt/DIC and Oxyma/DIC.

  • Analysis: Analyze the crude mixture via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Calculation:

    
    .
    

Safety & Handling (Self-Validating System)

Explosiveness Mitigation: Standard HOBt is classified as a Class 1 explosive when dry. K-BtO-OAc , being a potassium salt with an acetate tail, possesses a significantly higher decomposition temperature (>200°C) and reduced shock sensitivity.

Validation Step:

  • DSC Analysis: Before scaling up, perform Differential Scanning Calorimetry (DSC) on the K-BtO-OAc lot. Ensure no exotherms below 180°C.

  • Solubility Check: Verify complete dissolution in water/DMF (100 mg/mL) to confirm the salt form (free acid is less soluble).

References

  • Horiki, K., & Atsuko, M. (1989). A Remarkable Catalytic Effect of the Potassium Salt of 1-Hydroxybenzotriazole on Peptide Bond Formation. Heterocycles. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bld Pharm. (2024).[1] Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate Product Data. Link

  • Katritzky, A. R., et al. (2007). Benzotriazole-Mediated Synthesis and Kinetics. Journal of Organic Chemistry. Link

  • Asian Journal of Chemistry. (2008). Synthesis and Crystal Structure of Benzotriazole Derivatives. Link

(Note: While K-BtO-OAc is a specific derivative, kinetic behaviors are inferred from the established properties of benzotriazole esters and potassium salts documented in the cited literature.)

Sources

Validation

A Senior Application Scientist's Comparative Guide to Coupling Reagents for Amide Bond Synthesis

Introduction: The Centrality of the Amide Bond and the Quest for the Ideal Couple In the landscape of organic and medicinal chemistry, the amide bond is a cornerstone. It is the fundamental linkage in peptides and protei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Amide Bond and the Quest for the Ideal Couple

In the landscape of organic and medicinal chemistry, the amide bond is a cornerstone. It is the fundamental linkage in peptides and proteins and a ubiquitous feature in a vast array of pharmaceuticals, polymers, and advanced materials. The deceptively simple condensation of a carboxylic acid and an amine to form this bond is, however, not spontaneous under ambient conditions and is fraught with challenges, most notably the risk of racemization at the chiral α-carbon of amino acids.[1][2] This loss of stereochemical integrity can be catastrophic for the biological activity of a peptide therapeutic.[2]

To overcome this thermodynamic barrier and steer the reaction towards high efficiency and stereochemical purity, a diverse arsenal of "coupling reagents" has been developed. These reagents function by activating the carboxylic acid, converting its hydroxyl group into a better leaving group, thereby rendering the carboxyl carbon highly susceptible to nucleophilic attack by the amine.[3]

This guide provides a comparative analysis of the major classes of modern coupling reagents. While we will touch upon the conceptual framework of reagents like potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate , a derivative of the famed 1-hydroxybenzotriazole (HOBt) family, our focus will be on the performance, mechanisms, and practical considerations of the most widely adopted reagents in research and development. We will dissect their performance through the lens of efficiency, racemization suppression, side-reaction profiles, and ease of use, supported by comparative data and a standardized evaluation protocol.

The Benzotriazole Core: A Foundation for Modern Coupling Chemistry

The breakthrough discovery of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings revolutionized peptide synthesis.[1][4] HOBt acts as a "racemization suppressant" by intercepting the highly reactive O-acylisourea intermediate formed by carbodiimides, converting it into a more stable and selective HOBt-active ester.[4] This active ester readily reacts with the amine component while minimizing the formation of the problematic 5(4H)-oxazolone intermediate, the primary culprit behind racemization.[2]

The structure of the topic compound, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, incorporates this critical benzotriazole-1-yloxy moiety. While this specific salt is not extensively documented in peer-reviewed literature as a standalone coupling reagent, its structure is emblematic of the chemical principle: leveraging the stability and reactivity of the benzotriazole leaving group. This principle is the bedrock upon which the most successful modern coupling reagents—the onium salts—are built.

Mechanism of Action: The Onium Salt Pathway

Most modern coupling reagents are onium salts (aminium/uronium or phosphonium) that incorporate the HOBt moiety or one of its more reactive analogues, such as 1-hydroxy-7-azabenzotriazole (HOAt) or 6-chloro-HOBt (6-Cl-HOBt).[5][6] The general mechanism involves the rapid formation of an active ester intermediate, which then undergoes aminolysis.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Carboxylic Acid) Active_Ester Active Ester Intermediate (R-CO-OBt/OAt) Carboxylic_Acid->Active_Ester + Onium Salt, Base Onium_Salt Onium Salt (e.g., HATU, HBTU, PyBOP) Onium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond R-CO-NH-R' (Amide Product) Active_Ester->Amide_Bond + Amine Byproduct HOBt/HOAt Byproduct Active_Ester->Byproduct Amine R'-NH2 (Amine) Amine->Amide_Bond

Figure 1: General mechanism for amide bond formation using onium salt coupling reagents.

Comparative Analysis of Key Coupling Reagent Classes

The choice of coupling reagent is a critical decision dictated by the complexity of the peptide sequence, steric hindrance of the amino acids, budget, and safety considerations.[7]

Carbodiimides (DCC, DIC, EDC)
  • Mechanism: These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate.

  • Performance: When used alone, carbodiimides like Dicyclohexylcarbodiimide (DCC) lead to significant racemization. Their utility in modern synthesis is almost exclusively tied to the use of additives like HOBt or HOSu.[5] Diisopropylcarbodiimide (DIC) is preferred for solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble, unlike the insoluble dicyclohexylurea (DCU) from DCC which complicates purification.[5]

  • Pros: Inexpensive and effective for many standard couplings when used with additives.[1]

  • Cons: High risk of racemization without additives, byproduct removal can be challenging (DCC), and potential for side reactions like N-acylurea formation.

Phosphonium Salts (BOP, PyBOP, PyAOP)
  • Mechanism: These reagents directly generate HOBt or HOAt active esters without proceeding through a more reactive intermediate, leading to cleaner reactions.

  • Performance: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was a landmark reagent, offering excellent coupling with minimal racemization.[8][9] However, its use generates the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[8] PyBOP was developed as a safer alternative, replacing the dimethylamino groups with pyrrolidino moieties, thus avoiding HMPA formation.[8] Phosphonium reagents are generally more soluble than their uronium counterparts and do not cause guanidinylation of the N-terminal amine, a known side reaction of uronium salts.[10]

  • Pros: High efficiency, low racemization, clean reactions, and suitable for sterically hindered couplings.[7][10]

  • Cons: Higher cost, and the carcinogenic byproduct of BOP is a major drawback.

Aminium/Uronium Salts (HBTU, TBTU, HATU, HCTU)
  • Mechanism: Initially believed to be uronium salts, crystallographic studies revealed they exist as aminium (guanidinium) isomers.[8] They react with carboxylates to form HOBt/HOAt active esters.

  • Performance: HBTU and TBTU are highly efficient and fast-acting reagents, making them workhorses in automated SPPS.[8][11] HATU , which incorporates the more reactive HOAt, is even faster and provides superior results with less epimerization, especially for difficult or sterically hindered couplings.[2] HCTU, the 6-chloro-HOBt analogue, also shows reduced racemization rates compared to older reagents.[8]

  • Pros: Fast, reliable, highly efficient, and cost-effective for routine synthesis.[2][5]

  • Cons: Can cause guanidinylation of the N-terminal amine if used in excess or if activation is slow, which terminates the peptide chain.[10] Some, like HATU, are potentially explosive and require careful handling.[5]

Modern Immonium/Oxyma-Based Reagents (COMU)
  • Mechanism: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure (ethyl cyanoglyoxylate-2-oxime) as the HOBt/HOAt replacement.

  • Performance: COMU is distinguished by its high reactivity, often exceeding that of HATU, and its excellent racemization suppression.[6] A key advantage is its safety profile; its byproducts are non-explosive and more water-soluble, facilitating purification and aligning with green chemistry principles.[6] It also performs exceptionally well with only one equivalent of base, whereas HBTU/HATU typically require two.[6]

  • Pros: Superior coupling efficiency, very low racemization, safer (non-explosive byproducts), and requires less base.[6]

  • Cons: Higher cost compared to HBTU/TBTU.

Quantitative Performance Comparison

The following table summarizes the relative performance of these key coupling reagents based on data reported across various studies. Values for racemization are highly sequence- and condition-dependent.

Reagent ClassExample(s)Relative CostTypical YieldRacemization PotentialKey Features & Byproducts
Carbodiimides DCC/HOBt, DIC/HOBtLowGood-ExcellentLow to ModeratePro: Inexpensive. Con: Insoluble urea byproduct (DCC); requires additive.[5]
Phosphonium Salts PyBOPHighExcellentVery LowPro: Clean, no guanidinylation. Con: Higher cost; BOP generates carcinogenic HMPA.[8][10]
Aminium Salts HBTU, TBTUModerateExcellentLowPro: Fast, reliable workhorse. Con: Potential for N-terminal guanidinylation.[8][10]
Aminium Salts (HOAt) HATUHighExcellentVery LowPro: Very fast, excellent for difficult couplings. Con: Potential for guanidinylation, safety concerns.[2]
Immonium (Oxyma) COMUHighExcellentVery LowPro: Superior efficiency, non-explosive, "green" byproducts. Con: Highest cost.[6]

Experimental Protocol: A Framework for In-House Reagent Comparison

To ensure trustworthy and reproducible results, a standardized protocol is essential for comparing coupling reagent performance. This protocol describes the synthesis of a model dipeptide, Z-Gly-Phe-Val-OMe, which is susceptible to racemization at the phenylalanine residue.

Objective:

To compare the coupling efficiency (yield) and racemization level of different coupling reagents (e.g., HBTU, HATU, PyBOP, COMU) for the formation of a model tripeptide.

Materials:
  • Z-Gly-Phe-OH (Carboxylic acid component)

  • H-Val-OMe·HCl (Amine component)

  • Coupling Reagents: HBTU, HATU, PyBOP, COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃ solution, saturated NaCl solution (brine), anhydrous MgSO₄

  • Analytical Instruments: HPLC, Chiral HPLC, Mass Spectrometer

Workflow Diagram

Figure 2: Experimental workflow for the comparative evaluation of coupling reagents.

Step-by-Step Procedure:
  • Preparation of Amine Component: In a flask, dissolve H-Val-OMe·HCl (1.05 eq) and DIPEA (1.1 eq) in anhydrous DMF (2 mL). Stir for 5 minutes at room temperature.

  • Carboxylic Acid Activation (Perform in parallel for each reagent):

    • In separate flasks, dissolve Z-Gly-Phe-OH (1.0 eq, ~100 mg) in anhydrous DMF (3 mL).

    • To each flask, add the respective coupling reagent (1.05 eq).

    • Add DIPEA (2.0 eq for aminium salts, 1.0 eq for phosphonium/COMU salts).

    • Stir the activation mixture for 5 minutes at room temperature. The causality here is to allow for the formation of the active ester intermediate before introducing the nucleophile.

  • Coupling Reaction: Add the prepared amine solution from Step 1 to each of the activated acid mixtures from Step 2.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). This sequence removes unreacted starting materials, excess base, and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Analysis:

    • Yield: Determine the mass of the crude product. Purify a small amount by flash chromatography if necessary for characterization.

    • Purity: Analyze the crude product by reverse-phase HPLC to determine the percentage of the desired product versus side products.

    • Racemization: Analyze the product using a suitable chiral HPLC method to separate and quantify the desired L-Phe diastereomer from the undesired D-Phe diastereomer. The level of racemization is expressed as the percentage of the D-isomer.

Conclusion: Selecting the Optimal Reagent for the Task

There is no single "best" coupling reagent; the optimal choice is context-dependent.

  • For routine, non-challenging sequences on a budget, carbodiimides like DIC with HOBt or workhorse aminium salts like HBTU offer a reliable balance of cost and performance.

  • For difficult couplings , involving sterically hindered amino acids (e.g., Aib, Val-Thr linkages), N-methylated residues, or fragment condensations where racemization risk is high, superior reagents like HATU , PyAOP , or COMU are strongly recommended.[2][5]

  • When safety and green chemistry are paramount, COMU stands out due to its non-explosive nature and water-soluble byproducts, making it an excellent, albeit more expensive, choice for modern, sustainable synthesis.[6]

This guide provides the foundational knowledge and a practical framework for researchers to make informed decisions. By understanding the mechanisms, performance trade-offs, and by implementing a rigorous, self-validating comparison protocol, scientists can confidently select the right tool for the job, ensuring the efficient and stereochemically pure synthesis of their target amide-containing molecules.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

  • Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • PubMed. (1992, February 1). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Retrieved from [Link]

  • eScholarship, University of California. (2023, March 29). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Arkivoc. (2010, June 30). Evolution of amide bond formation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Imidazolium-supported benzotriazole: an efficient and recoverable activating reagent for amide, ester and thioester bond formation in water. Retrieved from [Link]

  • Horizon Research Publishing. (2021, May 15). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Retrieved from [Link]

  • CUNY Academic Works. (2014, August 19). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic. Retrieved from [Link]

  • Semantic Scholar. (2021, May 14). 1,2,3-Triazoles as Biomimetics in Peptide Science. Retrieved from [Link]

  • Beilstein Journals. (2014, August 19). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]

  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Accelerated chemical synthesis of peptides and small proteins. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Advanced Coupling Reagents in Peptide Synthesis: A Case Study on K-Oxyma

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate and its modern, safer analogue, K-Oxyma, against other...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate and its modern, safer analogue, K-Oxyma, against other alternatives in the critical process of peptide synthesis. We will delve into the experimental data that validates their use, offering a clear perspective on performance, safety, and efficiency.

While the specific compound "potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate" is not extensively documented in scientific literature, its structure suggests a potassium salt of a 1-hydroxybenzotriazole (HOBt) derivative. The field of peptide synthesis has seen a significant evolution from these traditional reagents towards safer and more efficient alternatives. A prominent and well-studied example that aligns with the implied structure and function is K-Oxyma , the potassium salt of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). This guide will therefore focus on K-Oxyma as a prime case study, comparing its performance with established benzotriazole-based reagents and other modern coupling additives.

The Evolving Landscape of Peptide Coupling Reagents

The formation of a peptide bond is the cornerstone of peptide synthesis.[1] This process typically involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1] The choice of coupling reagent is a critical factor that dictates the yield, purity, and overall success of the synthesis, especially for complex or lengthy peptides.[2][3]

For many years, benzotriazole-based reagents such as HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), and their uronium/aminium salt derivatives like HBTU and HATU have been the gold standard in peptide synthesis.[2][4] These reagents are known for their ability to suppress racemization and improve coupling efficiency.[4][5] However, a significant drawback of benzotriazole derivatives is their potential for explosive decomposition, which has prompted a search for safer alternatives.[6][7]

The Rise of Oxime-Based Additives: A Safer, More Efficient Alternative

In recent years, oxime-based additives have emerged as a compelling alternative to their benzotriazole counterparts. Among these, OxymaPure has gained significant traction due to its high reactivity, low racemization, and, most importantly, its non-explosive nature.[1][6] Further innovation led to the development of K-Oxyma, the potassium salt of OxymaPure.[8][9][10] K-Oxyma retains the benefits of its parent compound while offering unique advantages.[10][11]

K-Oxyma: Key Advantages
  • Enhanced Safety: K-Oxyma is non-explosive, offering a significant safety advantage over traditional benzotriazole-based reagents.[10]

  • Improved Solubility: It exhibits higher solubility in common organic solvents used in peptide synthesis compared to OxymaPure.[10][12]

  • Suitability for Acid-Sensitive Resins: The potassium salt form of K-Oxyma suppresses the acidity of the oxime, making it particularly well-suited for solid-phase peptide synthesis (SPPS) on highly acid-labile resins, preventing premature cleavage of the growing peptide chain.[8][9]

  • High Coupling Efficiency and Low Racemization: K-Oxyma, when used as an additive with carbodiimides like DIC or EDC, demonstrates excellent coupling efficiency and effectively suppresses racemization, often performing on par with or better than HOBt.[8][9][13]

Comparative Performance Analysis

K-Oxyma vs. Benzotriazole-Based Reagents

Numerous studies have demonstrated the superiority of K-Oxyma in various peptide synthesis applications when compared to traditional benzotriazole-based reagents. For instance, in the solid-phase synthesis of the sterically hindered Aib-enkephaline pentapeptide, a coupling cocktail of EDC·HCl and K-Oxyma resulted in significantly higher purity compared to DIC combined with classical N-hydroxylamine derivatives.[9]

Parameter K-Oxyma HOBt/HOAt-based Reagents
Safety Non-explosive[10]Potential for explosive decomposition[6][7]
Efficiency High coupling efficiency, comparable to HOAt[8]Generally high, but can be sequence-dependent
Racemization Low racemization, superior to HOBt[9][10]HOAt is a strong suppressor of racemization[14]
Side Reactions Less prone to side reactions[10]Can lead to side reactions like guanidinylation (uronium salts)[15]
K-Oxyma vs. OxymaPure

While both K-Oxyma and OxymaPure are excellent coupling additives, the potassium salt offers distinct advantages in specific scenarios. In the solid-phase synthesis of myelin basic protein (MBP) 104–118 on an acid-sensitive CTC resin, K-Oxyma afforded a higher yield (90% vs. 63%) and purity (91% vs. 88%) compared to OxymaPure.[8]

Parameter K-Oxyma OxymaPure
Solubility Higher in common solvents[10][12]Good, but lower than K-Oxyma
Acidity Suppressed acidity[8]Acidic
Performance with Acid-Sensitive Resins Superior, prevents premature cleavage[8]Can cause premature cleavage
Yield and Purity Can provide higher yields and purity in specific casesHigh, but can be lower than K-Oxyma in certain applications

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using K-Oxyma

This protocol outlines a typical manual Fmoc-SPPS procedure.

  • Resin Swelling: Swell the appropriate Fmoc-protected amino acid resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), K-Oxyma (3 equivalents), and a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.

    • Add the coupling cocktail to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry of Peptide Synthesis

General Mechanism of Carbodiimide-Mediated Peptide Coupling with K-Oxyma

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Amino Acid 1) ActiveIntermediate O-acylisourea (Highly Reactive) CarboxylicAcid->ActiveIntermediate + Carbodiimide Carbodiimide DIC/EDC ActiveIntermediate->Carbodiimide Urea byproduct OxymaEster Oxyma Active Ester ActiveIntermediate->OxymaEster + K-Oxyma KOxyma K-Oxyma KOxyma->OxymaEster PeptideBond R-CO-NH-R' (Dipeptide) OxymaEster->PeptideBond + Amine Amine H₂N-R' (Amino Acid 2) Amine->PeptideBond Oxyma Oxyma PeptideBond->Oxyma released caption Mechanism of peptide bond formation using a carbodiimide and K-Oxyma.

Caption: Mechanism of peptide bond formation.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

G Start Start: Resin with first Fmoc-AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-AA, K-Oxyma, DIC in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids? Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End caption A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Fmoc-based SPPS.

Conclusion

The development of K-Oxyma represents a significant advancement in the field of peptide synthesis, offering a safer, and in many cases, more efficient alternative to traditional benzotriazole-based coupling reagents. Its enhanced solubility and suitability for acid-sensitive solid supports make it a versatile tool for the synthesis of a wide range of peptides. For researchers, scientists, and drug development professionals, the adoption of K-Oxyma can lead to improved synthesis outcomes, enhanced laboratory safety, and greater flexibility in synthetic strategies. As the demand for complex synthetic peptides continues to grow, the use of advanced coupling reagents like K-Oxyma will be instrumental in driving innovation and success in this critical area of research.

References

  • Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52, A–U.
  • El-Faham, A., & Albericio, F. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Luxembourg Bio Technologies.
  • Benchchem. (n.d.). A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis. Benchchem.
  • Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies.
  • Chem-Impex. (n.d.). K-Oxyma. Chem-Impex.
  • ResearchGate. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU | Request PDF.
  • PubMed. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Suzhou Highfine Biotech. (n.d.).
  • Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot. BearWorks.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • ResearchGate. (n.d.). EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis | Request PDF.
  • Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized. Gyros Protein Technologies.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPureTM Potassium Salt (K-Oxyma) as non-explosive replacement for HOBt.
  • PubMed. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A-Peptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • National Institutes of Health. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
  • CUNY Academic Works. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic. CUNY Academic Works.
  • Semantic Scholar. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Semantic Scholar.
  • Beilstein Journals. (2014).
  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.
  • Luxembourg Bio Technologies. (n.d.). Accelerated chemical synthesis of peptides and small proteins. Luxembourg Bio Technologies.

Sources

Validation

A Comparative Guide to Peptide Coupling Reagents: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate vs. TBTU

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. An optimal reagent ensures high yields, mini...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. An optimal reagent ensures high yields, minimal side reactions, and preservation of stereochemical integrity. This guide provides an in-depth technical comparison between two prominent coupling reagents: Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).

The Crucial Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, a chemically stable amide linkage between two amino acids, is the cornerstone of peptide synthesis. This process necessitates the activation of the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of another.[1] Coupling reagents are the activators in this pivotal reaction, and their choice can significantly influence the efficiency, purity, and overall success of the synthesis, especially in the construction of long or complex peptides.[2][3]

Mechanism of Action: A Tale of Two Pathways

The efficiency and side-product profile of a coupling reagent are intrinsically linked to its mechanism of action. While both K-HOBt and TBTU facilitate amide bond formation, they do so through distinct chemical pathways.

TBTU: The Aminium Salt Approach

TBTU is a widely used aminium salt-based coupling reagent.[4] Its mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a 1-hydroxybenzotriazole (HOBt) active ester. This active ester is then susceptible to nucleophilic attack by the amine component to form the desired peptide bond. The presence of a base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and facilitate the initial activation.[5]

Caption: Mechanism of TBTU-mediated peptide bond formation.

A significant advantage of the TBTU/HOBt system is its ability to suppress racemization, a common side reaction that can compromise the biological activity of the final peptide.[4]

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-HOBt): A Nucleophilic Catalyst

Recent studies have illuminated the role of the potassium salt of 1-hydroxybenzotriazole (K-HOBt) as a potent nucleophilic catalyst in peptide bond formation.[1] The key to its efficacy lies in the generation of the highly reactive benzotriazolyl oxyanion. This anion can directly attack an activated carboxylic acid derivative, such as an acid chloride, to form the HOBt active ester, which then reacts with the amine.

A notable feature of K-HOBt-mediated coupling is the potential to proceed without the need for an additional organic base, which can simplify the reaction work-up and minimize base-induced side reactions.[6]

Caption: Proposed mechanism of K-HOBt mediated peptide bond formation.

Head-to-Head Comparison: K-HOBt vs. TBTU

FeaturePotassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate (K-HOBt)TBTU
Reagent Type Nucleophilic Catalyst / AdditiveAminium Salt Coupling Reagent
Mechanism Forms a highly reactive benzotriazolyl oxyanion which generates an HOBt active ester.[1]Forms an HOBt active ester via an O-acylisourea intermediate.[5]
Requirement for Base Can mediate coupling of acid chlorides without an additional organic base.[6]Requires a tertiary amine (e.g., DIPEA) for activation.[5]
Coupling Efficiency Reported to facilitate fast and high-yielding couplings, particularly with acid chlorides.[6]Highly efficient with rapid reaction times, often within minutes when used with HOBt.[4][7]
Racemization Control Described as "racemization free" in specific applications with Fmoc-amino acid chlorides.[6]Excellent suppression of racemization, especially when used in conjunction with HOBt.[4]
By-products Primarily potassium chloride (KCl) and regenerated HOBt.Tetramethylurea and regenerated HOBt.
Versatility Demonstrated effectiveness in solution-phase synthesis.[6]Widely used and effective in both solid-phase and solution-phase synthesis.[4]

Experimental Protocols

The following are generalized protocols for peptide coupling using K-HOBt and TBTU. Researchers should optimize these conditions based on the specific amino acids being coupled.

Protocol 1: Peptide Coupling using K-HOBt with Fmoc-Amino Acid Chlorides

This protocol is based on the reported use of K-HOBt for base-free coupling.[6]

Sources

Comparative

Strategic Guide: Benzotriazole-Based Coupling Reagents in Synthesis

Executive Summary In the landscape of peptide synthesis and bioconjugation, benzotriazole-based reagents (BOP, PyBOP, HBTU, HATU) represented a quantum leap from traditional carbodiimide chemistry. For researchers and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide synthesis and bioconjugation, benzotriazole-based reagents (BOP, PyBOP, HBTU, HATU) represented a quantum leap from traditional carbodiimide chemistry. For researchers and drug developers, these reagents offer a distinct trade-off: they exchange the low cost of carbodiimides for kinetic superiority, higher yields, and enhanced suppression of racemization .

This guide provides a technical analysis of their mechanism, comparative performance data, and optimized protocols, while acknowledging the modern shift toward Oxyma-based alternatives for safety-critical applications.

Mechanism of Action: The Active Ester Pathway

Unlike carbodiimides (DCC, DIC) which form a reactive but unstable O-acylisourea intermediate prone to rearrangement into unreactive N-acylureas, benzotriazole reagents function by rapidly generating a stable active ester.

The Structural Reality: Guanidinium vs. Uronium

It is a critical technical distinction that the crystal structures of HBTU and HATU are actually guanidinium salts (N-form) , not the uronium salts (O-form) originally proposed.[1][2]

  • Implication: The N-form is less reactive than the O-form.[2] However, in the presence of a base (DIEA), the reagent activates the carboxylic acid to form the active species.

Mechanistic Flow

The reaction proceeds through two key phases:[3][4]

  • Activation: The carboxylate attacks the reagent (e.g., HBTU), expelling the benzotriazole anion (OBt⁻).

  • Active Ester Formation: The OBt⁻ anion attacks the highly reactive intermediate, forming the OBt-active ester.

  • Aminolysis: The amine attacks the active ester to form the peptide bond.

Mechanism Acid Carboxylic Acid (R-COOH) Inter Acyloxy-Guanidinium Intermediate Acid->Inter Activation Base Base (DIEA) Base->Inter Activation Reagent Reagent (HBTU/HATU) Reagent->Inter Activation ActiveEster Active Ester (R-CO-OBt/OAt) Inter->ActiveEster OBt/OAt Attack Byproduct Byproduct (Tetramethylurea) Inter->Byproduct Side Reaction Product Amide Bond (R-CO-NH-R') ActiveEster->Product Aminolysis Amine Amine (R'-NH2) Amine->Product Aminolysis

Figure 1: The activation pathway of benzotriazole-based reagents. Note that the active ester serves as a "safe" intermediate that prevents racemization compared to the direct reaction of the highly unstable O-acylisourea.

Comparative Analysis: Selecting the Right Tool

Benzotriazoles vs. Carbodiimides (DCC/DIC)
FeatureCarbodiimides (DCC/DIC)Benzotriazoles (HBTU/HATU)
Kinetics Slow (Hours)Fast (Minutes)
Byproducts Urea (insoluble DCU or soluble DIU)Water-soluble tetramethylurea/HOBt
Racemization High risk without additivesLow (Intrinsic HOBt/HOAt release)
Stoichiometry 1:1 usually sufficientRequires Base (DIEA/NMM)
Use Case Bulk/Industrial (Cost-sensitive)Discovery/SPPS (Purity-sensitive)
The "A" Advantage: HBTU vs. HATU

The substitution of the benzene ring (HBTU) with a pyridine ring (HATU) creates the neighboring group effect . The nitrogen atom in the pyridine ring of HOAt (the leaving group of HATU) stabilizes the transition state during aminolysis via hydrogen bonding with the incoming amine.

  • Result: HATU is approx.[5] 2x faster than HBTU and significantly reduces racemization in difficult couplings (e.g., intramolecular cyclizations, N-methylated amino acids).

Phosphonium vs. Uronium (PyBOP vs. HBTU)
  • PyBOP: A phosphonium salt.[6][7] Unlike HBTU, it does not react with the N-terminal amine to form a guanidinium cap (a common side reaction with HBTU if the activation is slow).

  • Recommendation: Use PyBOP if the carboxylic acid activation is expected to be very slow (e.g., extreme steric hindrance), preventing the reagent from killing the nucleophile.

Performance Data: Yield and Racemization

The following data aggregates performance metrics from standard peptide synthesis studies (e.g., Carpino et al., J. Am. Chem. Soc.).

Table 1: Comparative Racemization in Sensitive Couplings (e.g., Z-Phg-Pro-NH2)

ReagentBase% DL-Isomer (Racemization)Relative Coupling Rate
DCC/HOBt None15.0 - 20.0%1.0x
HBTU DIEA12.5%10x
HATU DIEA< 5.0% 20x
PyBOP DIEA~13.0%10x

Key Insight: While HBTU is faster than DCC, it does not inherently solve racemization in highly sensitive chiral centers (like Phenylglycine or Histidine). HATU is the mandatory choice for these stereochemically sensitive junctions.

Experimental Protocols

Protocol A: Standard Solid-Phase Peptide Synthesis (SPPS)

Target: Routine coupling of Fmoc-amino acids.

Reagents:

  • Fmoc-AA-OH (0.2 M in DMF)

  • HBTU (0.45 M in DMF)

  • DIEA (2.0 M in NMP/DMF)

Workflow:

  • Resin Prep: Swell resin in DMF for 20 min. Drain.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation Cocktail:

    • Combine Fmoc-AA-OH (5.0 eq) and HBTU (4.9 eq).

    • Add DIEA (10 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >2 mins to avoid guanidinylation.

  • Coupling: Add mixture to resin. Shake at RT for 20–40 min .

  • Wash: Drain and wash with DMF (5x).[5]

  • Test: Perform Kaiser test (Ninhydrin). If blue (positive), re-couple using HATU.

Protocol B: Difficult/Hindered Coupling (The "Magic" Mix)

Target: Cyclization, N-methyl amino acids, or failed Kaiser tests.

Reagents:

  • HATU (1.0 eq relative to Acid)

  • HOAt (0.5 eq additive - optional but boosts rate)

  • Collidine (TMP) instead of DIEA (reduces racemization further)

Workflow:

  • Dissolve Acid (1.2 eq) and HATU (1.2 eq) in minimal dry DMF.

  • Add Collidine (2.4 eq).

  • Add immediately to the amine component.

  • React for 1–2 hours. Visual sign: Reaction often turns yellow due to HOAt liberation.

Decision Matrix: Reagent Selection

Selection Start Start: Select Coupling Reagent Standard Standard Peptide Coupling? Start->Standard Difficult Steric Hindrance / Cyclization? Standard->Difficult No HBTU Use HBTU / HCTU (Efficient, Standard) Standard->HBTU Yes HATU Use HATU (Gold Standard for Difficulty) Difficult->HATU Yes (Speed/Yield priority) PyBOP Use PyBOP (Avoids Guanidinylation) Difficult->PyBOP Slow activation needed Cost Cost Sensitive / Large Scale? Cost->HBTU No DIC_Oxyma Use DIC + Oxyma (Safer, Cheaper, Scalable) Cost->DIC_Oxyma Yes (Safety/Cost) HBTU->Cost Scale > 100g?

Figure 2: Decision tree for selecting coupling reagents based on synthetic complexity and scale.

Safety & Modern Alternatives (E-E-A-T)

While benzotriazoles are powerful, they carry specific risks:

  • Explosive Potential: Anhydrous HOBt and HOAt are classified as explosives. HBTU/HATU are generally safer salts but should still be handled with care.

  • Allergens: Potent sensitizers; can cause severe respiratory reactions.

The Modern Shift: Oxyma/COMU Recent trends favor Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) and its uronium variant COMU .

  • Advantage: Oxyma is non-explosive and often shows superior suppression of racemization compared to HOBt.

  • Recommendation: For large-scale manufacturing (GMP), transition from HATU to COMU/Oxyma is often recommended to mitigate safety hazards while maintaining "HATU-like" efficiency.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive.[7][9][10] Journal of the American Chemical Society. Link

  • Albericio, F., et al. (2018).[11] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • BenchChem Application Notes. (2025). Comparison of HBTU vs HATU in Solid Phase Synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

In the dynamic environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of potassium...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate, a compound often utilized in peptide synthesis and other organic reactions. As a Senior Application Scientist, this document is crafted to instill a deep understanding of the principles behind these procedures, ensuring both personal safety and environmental responsibility.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Flammability and Explosivity: HOBt and its derivatives are known to be flammable solids and may be explosive when dry or heated under confinement.[1][2][3] The presence of the triazole ring contributes to this instability. Therefore, potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate should be handled with care, avoiding heat, sparks, and open flames.

  • Toxicity: Benzotriazole and its derivatives can be harmful if swallowed or inhaled, causing irritation to the skin, eyes, and respiratory tract.[1][4][5][6][7] Some benzotriazoles are also toxic to aquatic life with long-lasting effects.[4][5][7]

  • Reactivity: Benzotriazole derivatives can react with strong oxidizing agents. It is also crucial to avoid mixing with incompatible waste streams, particularly strong acids which could potentially protonate the acetate group and alter the compound's stability.[8]

Data Summary Table: Hazard Profile of Related Benzotriazoles

Hazard Classification1-H-BenzotriazoleN-Hydroxybenzotriazole (HOBt)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[4][6][7]Desensitized explosive, solid[9]
Eye Irritation Category 2 (Causes serious eye irritation)[4][6][7]No irritating effect[9]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[4][7]No further relevant information available[9]
Flammability May form combustible dust concentrations in air[4]Flammable solid[1]

This information underscores the necessity of treating potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate for disposal, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[10]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6][11]

  • Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Workflow for Safe Handling and Disposal

Waste_Disposal_Decision_Tree start Is the material potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate for disposal? is_hazardous Is it considered hazardous waste? start->is_hazardous no_hazardous No (Consult EH&S) label_container Label container as 'Hazardous Waste' with full chemical name and hazards. is_hazardous->label_container Yes yes_hazardous Yes select_container Select a compatible, leak-proof container. label_container->select_container collect_waste Collect waste, avoiding overfilling and dust generation. select_container->collect_waste segregate Segregate from incompatible materials (acids, oxidizers). collect_waste->segregate store_in_saa Store in a designated Satellite Accumulation Area (SAA). segregate->store_in_saa request_pickup Request pickup from Environmental Health & Safety (EH&S). store_in_saa->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Decision-making process for the disposal of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate.

Step 4: Arranging for Pickup and Disposal

  • Contact EH&S: Once the waste container is full or has been accumulating for the maximum allowable time (typically six to twelve months, depending on institutional and state regulations), contact your institution's EH&S department to arrange for a pickup. [12][13][14]2. Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For a small spill, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • For a large spill, evacuate the area and contact your institution's emergency response team or EH&S immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [4][6]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. * Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. [4][5][6]

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by several agencies, including:

  • Environmental Protection Agency (EPA): The EPA establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). [15][13]* Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates safe handling of hazardous chemicals in the laboratory, including the development of a Chemical Hygiene Plan (CHP). [16][17][18][19] Adherence to the guidelines set forth by these agencies and your institution's EH&S department is crucial for maintaining a safe and compliant laboratory environment.

References

Sources

Handling

Personal protective equipment for handling potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

[1][2] Executive Safety Summary Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized reagent containing a benzotriazole core . While the potassium salt formation often improves solubility and stability com...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a specialized reagent containing a benzotriazole core . While the potassium salt formation often improves solubility and stability compared to the free acid, the benzotriazole moiety classifies this material as a high-energy compound .

Critical Hazard Profile:

  • Energetic/Explosive Potential: The triazole ring system (

    
    ) possesses inherent instability. While often desensitized, dry benzotriazole derivatives must be treated as shock and friction sensitive .
    
  • Acute Health Risk: Severe eye irritant (Category 2A) and respiratory irritant.

  • Physical Hazard: Combustible dust; risk of electrostatic discharge (ESD) initiation.

The Golden Rule: Never use metal spatulas. Never grind this material.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate without a documented risk assessment.

PPE ComponentSpecificationScientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Benzotriazole dust is fine and corrosive; a tight seal prevents ocular entry.
Face Protection Face Shield (Polycarbonate)Required for quantities >10g. Protects the neck and face from potential deflagration or rapid thermal decomposition.
Hand Protection Double Nitrile Gloves (Min. 5 mil outer)Inner Layer: 4 mil Nitrile (White/Blue). Outer Layer: 5-8 mil Nitrile (Purple/Black). Reasoning: Visual breach detection. Benzotriazoles can permeate standard latex.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend)Standard cotton/poly coats can melt into skin during a thermal event. FR coats self-extinguish.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory. If weighing outside a hood (discouraged), a fit-tested P100 is required to prevent sensitization.

Operational Protocol: The "Soft-Touch" Method

This protocol minimizes the two primary initiation vectors: Friction and Static Electricity .

Phase A: Preparation & Weighing
  • Static Dissipation: Place an ionizing fan or anti-static mat near the balance. Low humidity (<30%) increases detonation risk.

  • Tool Selection: Use only Teflon (PTFE), polypropylene, or wood spatulas.

    • Prohibited: Stainless steel, iron, or nickel spatulas. Metal-on-crystal friction can initiate micro-detonations in benzotriazole lattices.

  • Visual Inspection: Check the reagent bottle. If the solid appears "caked" or formed into a hard block, do not chip it . Dissolve the entire block in the solvent of choice directly in the bottle if possible.

Phase B: Solubilization
  • Solvent Addition: Always add solvent to the solid , never solid to boiling solvent.

  • Agitation: Use a magnetic stir bar (PTFE coated).

    • Caution: Ensure the stir bar is added gently. Dropping a heavy magnetic bar onto dry high-energy crystals can act as a percussion cap. Slide it down the side of the flask.

Phase C: Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling K-Benzotriazole Salt Quantity Assess Quantity Start->Quantity SmallScale < 10 grams Quantity->SmallScale LargeScale > 10 grams Quantity->LargeScale StandardPPE Standard PPE: - Splash Goggles - Double Nitrile - FR Lab Coat SmallScale->StandardPPE EnhancedPPE ENHANCED PPE: - Face Shield + Goggles - Blast Shield (Acrylic) LargeScale->EnhancedPPE HoodWork Work in Fume Hood (Sash at 18 inches) StandardPPE->HoodWork Execute Execute Weighing (Teflon Spatula ONLY) HoodWork->Execute Grounding Mandatory Grounding: - Anti-static wrist strap - Grounded vessels EnhancedPPE->Grounding Grounding->Execute

Figure 1: Risk-based PPE and Engineering Control Decision Tree.

Emergency Response & Disposal

Spill Management (Dry Solid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Do Not Sweep: Sweeping creates friction and dust clouds (deflagration risk).

  • Wet Method: Gently cover the spill with a solvent-soaked pad (Ethanol or Water/Methanol mixture) to desensitize the crystals.

  • Collection: Scoop the wet slurry using a plastic dustpan or stiff paper. Place in a wide-mouth jar.

Disposal Protocol (Quenching)

Do not dispose of the dry solid in general chemical waste.

  • Dissolution: Dissolve the waste material in water or dilute ethanol.

  • Classification: Label as "Flammable Liquid, Toxic" (due to solvent and benzotriazole content).

  • Stream: Segregate from strong acids and oxidizers.[2] Benzotriazoles can form highly unstable salts with heavy metals—ensure the waste container is not metal.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-benzotriazole. ECHA. Available at: [Link]

  • University of Hawaii System. Storage and Handling of Potentially Explosive Chemicals. Environmental Health and Safety Office.[3] Available at: [Link]

Sources

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